6-Methoxyflavonol
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
3-hydroxy-6-methoxy-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-19-11-7-8-13-12(9-11)14(17)15(18)16(20-13)10-5-3-2-4-6-10/h2-9,18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGURJSOPVFCIOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C(C2=O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350947 | |
| Record name | 6-Methoxyflavonol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93176-00-2 | |
| Record name | 6-Methoxyflavonol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-Methoxyflavonol: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxyflavonols are a subclass of flavonoids characterized by a methoxy (B1213986) group at the C6 position of the flavone (B191248) backbone. These compounds have garnered significant interest in the scientific community due to their potential therapeutic properties, including anti-inflammatory and antioxidant activities. This technical guide provides an in-depth overview of the natural sources, distribution, quantitative analysis, and experimental protocols related to 6-methoxyflavonols. Additionally, it elucidates the molecular signaling pathways through which these compounds exert their biological effects.
Natural Sources and Distribution
The primary and most well-documented natural source of 6-methoxyflavonols is the plant Tetragonia tetragonioides, commonly known as New Zealand spinach.[1][2][3] The aerial parts of this plant have been found to contain a variety of 6-methoxyflavonol aglycones and their glycosidic derivatives.
Key 6-methoxyflavonols isolated from Tetragonia tetragonioides include:
While Tetragonia tetragonioides is the most prominent source, other plants have been reported to contain related 6-methoxy--flavonoids, suggesting potential for the presence of 6-methoxyflavonols. For instance, hispidulin (B1673257) (4',5,7-trihydroxy-6-methoxyflavone) has been identified in plants such as Grindelia argentina, Arrabidaea chica, Saussurea involucrata, Crossostephium chinense, and species of Artemisia and Salvia. Pimelea decora is another plant known to contain 6-methoxyflavones.
Quantitative Distribution of 6-Methoxyflavonols in Tetragonia tetragonioides
The following table summarizes the quantitative data available for the content of 6-methoxyflavonols in the aerial parts of Tetragonia tetragonioides. The data is based on High-Performance Liquid Chromatography (HPLC) analysis as described in the cited literature.[1][2]
| Compound | Plant Part | Extraction Solvent | Analytical Method | Concentration/Yield | Reference |
| 6-methoxykaempferol | Aerial Parts | 70% Ethanol (B145695) | HPLC | Not explicitly quantified in the abstract | [1][2] |
| 6-methoxyquercetin | Aerial Parts | 70% Ethanol | HPLC | Not explicitly quantified in the abstract | [1][2] |
| 6-methoxykaempferol 3-O-β-d-glucopyranosyl-(1→2)-β-d-glucopyranosyl-7-O-(6‴′-(E)-caffeoyl)-β-d-glucopyranoside | Aerial Parts | 70% Ethanol | HPLC | Not explicitly quantified in the abstract | [1][3] |
| 6-methoxykaempferol 7-O-β-d-glucopyranoside | Aerial Parts | 70% Ethanol | HPLC | Not explicitly quantified in the abstract | [1][3] |
Note: While the presence of these compounds is confirmed, specific quantitative values from the primary literature were not available in the initial search results. Further analysis of the full-text articles is recommended for precise concentrations.
Experimental Protocols
This section details the methodologies for the extraction, isolation, and quantification of 6-methoxyflavonols from Tetragonia tetragonioides.
Extraction
A general protocol for the extraction of 6-methoxyflavonols from the dried aerial parts of Tetragonia tetragonioides involves the use of a hydroalcoholic solvent.[1][2][3]
Protocol:
-
Plant Material Preparation: The aerial parts of Tetragonia tetragonioides are collected, air-dried, and ground into a fine powder.
-
Extraction: The powdered plant material is extracted with 70% ethanol at room temperature. The extraction is typically repeated three times to ensure maximum yield.
-
Concentration: The resulting ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Solvent Partitioning: The crude extract is then suspended in water and successively partitioned with solvents of increasing polarity, such as ethyl acetate (B1210297) and n-butanol, to separate compounds based on their polarity. The 6-methoxyflavonols are typically found in the ethyl acetate and n-butanol fractions.
Isolation
The isolation of individual 6-methoxyflavonols from the enriched fractions is achieved through a combination of chromatographic techniques.[1][2][3]
Protocol:
-
Silica (B1680970) Gel Column Chromatography: The ethyl acetate and n-butanol fractions are subjected to silica gel column chromatography. The column is eluted with a gradient of solvents, typically a mixture of hexane (B92381) and ethyl acetate, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Octadecylsilane (ODS) Column Chromatography: Fractions containing the compounds of interest are further purified using ODS column chromatography, which separates compounds based on their hydrophobicity.
-
Sephadex LH-20 Column Chromatography: Final purification is often achieved using Sephadex LH-20 column chromatography, which separates compounds based on their molecular size.
Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of 6-methoxyflavonols.
Protocol:
-
Standard Preparation: Pure isolated 6-methoxyflavonols are used as standards to create a calibration curve.
-
Sample Preparation: A known amount of the plant extract is dissolved in a suitable solvent (e.g., methanol) and filtered through a 0.45 µm filter.
-
HPLC Conditions:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of two solvents, such as water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) or methanol (B129727) (Solvent B), is commonly employed.
-
Detection: A UV-Vis detector set at a wavelength between 254 nm and 340 nm is used for detection and quantification.
-
Quantification: The concentration of each this compound in the sample is determined by comparing its peak area to the calibration curve of the corresponding standard.
-
Signaling Pathways and Biological Activity
6-Methoxyflavonols from Tetragonia tetragonioides have demonstrated significant anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[1][2] The primary mechanism of action involves the inhibition of key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Inhibition of NF-κB and MAPK Signaling Pathways
LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages through Toll-like receptor 4 (TLR4), leading to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways. This results in the production of pro-inflammatory mediators. 6-Methoxyflavonols have been shown to suppress the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2] This suppression is achieved by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2]
Below are diagrams illustrating the proposed mechanism of action of 6-methoxyflavonols on these pathways.
Figure 1: Proposed mechanism of this compound-mediated inhibition of NF-κB and MAPK signaling pathways.
Experimental Workflow for Evaluating Anti-inflammatory Activity
The following diagram outlines a typical experimental workflow to assess the anti-inflammatory effects of 6-methoxyflavonols.
Figure 2: Experimental workflow for assessing the anti-inflammatory activity of 6-methoxyflavonols.
Conclusion
6-Methoxyflavonols, particularly those found in Tetragonia tetragonioides, represent a promising class of natural compounds with potent anti-inflammatory properties. This guide provides a foundational understanding of their natural sources, methods for their extraction and analysis, and their mechanisms of action at the molecular level. Further research is warranted to fully elucidate the therapeutic potential of these compounds in the development of novel anti-inflammatory agents. The detailed protocols and pathway diagrams presented herein serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
References
- 1. 6-methoxyflavone suppresses neuroinflammation in lipopolysaccharide- stimulated microglia through the inhibition of TLR4/MyD88/p38 MAPK/NF-κB dependent pathways and the activation of HO-1/NQO-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 6-Methoxyflavonols from the aerial parts of Tetragonia tetragonoides (Pall.) Kuntze and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Methoxyflavonol: A Technical Whitepaper on its Anticancer Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Abstract: 6-Methoxyflavonol, a naturally occurring flavonoid, has demonstrated notable anticancer properties. This document provides a detailed examination of its mechanism of action in cancer cells, focusing on the induction of apoptosis and cell cycle arrest. We consolidate quantitative data on its cytotoxic effects, present detailed protocols for key experimental assays, and visualize the implicated signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of this compound.
Cytotoxicity and Antiproliferative Effects
This compound exhibits cytotoxic and antiproliferative activity against various cancer cell lines, with a particular sensitivity noted in cervical cancer cells.[1][2] The half-maximal inhibitory concentration (IC50) values, which quantify the compound's potency, have been determined through cell viability assays.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |
|---|---|---|---|---|
| HeLa | Cervical Cancer | 72 hours | 55.31 | [3] |
| C33A | Cervical Cancer | 72 hours | 109.57 | [3] |
| SiHa | Cervical Cancer | 72 hours | 208.53 |[3] |
Data compiled from studies utilizing cell viability assays to determine the concentration of this compound required to inhibit the growth of 50% of the cancer cell population.
Core Mechanisms of Action
The anticancer effects of this compound are primarily attributed to its ability to induce programmed cell death (apoptosis) and halt the cell division cycle. These effects are orchestrated through the modulation of specific intracellular signaling pathways.
Induction of Apoptosis via the PERK/EIF2α/ATF4/CHOP Pathway
This compound is a potent inducer of apoptosis, a critical process for eliminating cancerous cells.[1][4] In HeLa cervical cancer cells, this is primarily mediated through the activation of the Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK) pathway, a key component of the endoplasmic reticulum (ER) stress response.[1]
Upon treatment with this compound, the following cascade is initiated:
-
PERK Activation: this compound treatment leads to the phosphorylation and activation of PERK.[1]
-
EIF2α Phosphorylation: Activated PERK phosphorylates the eukaryotic initiation factor 2 alpha (EIF2α).[1]
-
ATF4 and CHOP Upregulation: This phosphorylation event leads to the increased translation of Activating Transcription Factor 4 (ATF4), which in turn upregulates the pro-apoptotic transcription factor C/EBP homologous protein (CHOP).[1]
-
Apoptosis Execution: The upregulation of CHOP, along with changes in the expression of other apoptosis-related proteins like Caspase-3, ultimately drives the cell towards apoptosis.[1]
Caption: Apoptosis induction by this compound via the PERK pathway.
S-Phase Cell Cycle Arrest via the CCNA2/CDK2/p21 Pathway
In addition to inducing apoptosis, this compound can halt cell proliferation by causing cell cycle arrest, specifically in the S-phase.[3][5] This prevents cancer cells from replicating their DNA, a crucial step for cell division. This mechanism has also been elucidated in HeLa cells.[2][5]
The key molecular events are:
-
Inhibition of CDK2/Cyclin A2: this compound treatment leads to the suppression of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin A2 (CCNA2) activities.[3][5] These are critical protein complexes that drive the progression of the cell cycle through the S-phase.
-
Upregulation of p21: The compound induces the expression of the cyclin-dependent kinase inhibitor p21 (also known as p21CIP1).[3][5]
-
S-Phase Arrest: p21 binds to and inhibits the CDK2/Cyclin A2 complex, thereby blocking the transition from the S-phase to the G2/M phase and causing the cells to accumulate in the S-phase.[5][6]
Caption: S-Phase cell cycle arrest induced by this compound.
Modulation of Other Signaling Pathways
While the PERK and CDK2 pathways are well-defined for this compound, research on structurally similar methoxyflavones suggests potential modulation of other critical cancer-related pathways, such as the MAPK and PI3K/Akt signaling cascades.[7][8][9] These pathways are central regulators of cell proliferation, survival, and differentiation, and their inhibition is a common strategy in cancer therapy.[10][11][12] Further investigation is required to confirm the direct effects of this compound on these pathways.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the anticancer mechanism of this compound.
Cell Viability Assay (MTT/CCK-8)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. It is used to determine the IC50 value of a compound.[13][14][15]
Materials:
-
96-well cell culture plates
-
Cancer cell lines (e.g., HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
Solubilization solution (e.g., DMSO or SDS-HCl for MTT)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[2]
-
Reagent Addition:
-
Solubilization (MTT only): After incubation with MTT, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[14]
-
Absorbance Measurement: Read the absorbance on a microplate reader. The wavelength is typically 570 nm for MTT and 450 nm for CCK-8.[2][13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This method quantifies the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
6-well cell culture plates
-
Treated and control cells
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., IC50) for a specified time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[16]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[16]
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[16]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[16] Annexin V-positive/PI-negative cells are early apoptotic, while double-positive cells are late apoptotic or necrotic.
Western Blotting for Protein Expression
Western blotting is used to detect and quantify specific proteins to confirm the modulation of signaling pathways.[17]
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PERK, anti-CDK2, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse treated cells in ice-cold RIPA buffer.[17]
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.[16]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[17]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.[16]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Wash the membrane again, apply the ECL substrate, and capture the chemiluminescent signal using an imaging system.[17]
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
Caption: General workflow for investigating this compound's anticancer effects.
Conclusion and Future Directions
This compound demonstrates significant potential as an anticancer agent, particularly for cervical cancer. Its mechanism of action is multifaceted, primarily involving the induction of apoptosis through the PERK-mediated ER stress pathway and the induction of S-phase cell cycle arrest via inhibition of the CDK2/Cyclin A2 complex.
For drug development professionals and researchers, future investigations should focus on:
-
In vivo Efficacy: Validating these in vitro findings in preclinical animal models to assess therapeutic efficacy, pharmacokinetics, and safety.
-
Broader Spectrum: Evaluating the efficacy of this compound against a wider range of cancer cell lines to determine its therapeutic scope.
-
Pathway Crosstalk: Investigating the potential interplay between the observed apoptosis, cell cycle arrest, and other key cancer signaling pathways like MAPK and PI3K/Akt.
-
Combination Therapies: Exploring the synergistic potential of this compound with existing chemotherapeutic agents to enhance treatment outcomes and overcome drug resistance.
This technical guide provides a foundational understanding of this compound's anticancer activities, offering a basis for continued research and development of this promising natural compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. 6-Methoxyflavone induces S-phase arrest through the CCNA2/CDK2/p21CIP1 signaling pathway in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. 6-Methoxyflavone induces S-phase arrest through the CCNA2/CDK2/p21CIP1 signaling pathway in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. 5,6,7,3′,4′,5′-Hexamethoxyflavone inhibits growth of triple-negative breast cancer cells via suppression of MAPK and Akt signaling pathways and arresting cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5,6,7,3',4',5'-Hexamethoxyflavone inhibits growth of triple-negative breast cancer cells via suppression of MAPK and Akt signaling pathways and arresting cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
6-Methoxyflavonol: A Deep Dive into its Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxyflavonol, a naturally occurring flavonoid, has emerged as a potent anti-inflammatory agent with significant therapeutic potential. This technical guide provides a comprehensive overview of its anti-inflammatory properties, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate its effects. The information presented herein is curated from peer-reviewed scientific literature to support further research and drug development endeavors.
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways involved in the inflammatory response. In vitro and in vivo studies have demonstrated its ability to suppress the production of pro-inflammatory mediators by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway. Upon stimulation by lipopolysaccharide (LPS), TLR4 initiates a cascade involving Myeloid differentiation primary response 88 (MyD88), which ultimately leads to the activation of mitogen-activated protein kinases (MAPKs) such as p38, and the nuclear factor-kappa B (NF-κB) signaling pathway. This compound has been shown to interfere with this cascade, leading to a downstream reduction in the expression of inflammatory genes.[1][2]
A key target in the anti-inflammatory action of this compound is the inhibition of inducible nitric oxide synthase (iNOS) expression.[3][4] This leads to a significant reduction in the production of nitric oxide (NO), a potent pro-inflammatory mediator. Furthermore, this compound has been observed to decrease the expression of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[2][5]
dot digraph "this compound Signaling Pathway" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee];
LPS [label="LPS", shape=ellipse, style=filled, fillcolor="#FBBC05"]; TLR4 [label="TLR4", style=filled, fillcolor="#F1F3F4"]; MyD88 [label="MyD88", style=filled, fillcolor="#F1F3F4"]; p38_MAPK [label="p38 MAPK", style=filled, fillcolor="#F1F3F4"]; NFkB [label="NF-κB", style=filled, fillcolor="#F1F3F4"]; Nucleus [label="Nucleus", shape=cylinder, style=filled, fillcolor="#FFFFFF"]; Inflammatory_Genes [label="Inflammatory Gene\nExpression\n(iNOS, COX-2, TNF-α, IL-1β, IL-6)", style=filled, fillcolor="#F1F3F4"]; Inflammatory_Mediators [label="Pro-inflammatory\nMediators", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Methoxyflavonol [label="this compound", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
LPS -> TLR4 [label="Binds"]; TLR4 -> MyD88 [label="Activates"]; MyD88 -> p38_MAPK [label="Activates"]; p38_MAPK -> NFkB [label="Activates"]; NFkB -> Nucleus [label="Translocates to"]; Nucleus -> Inflammatory_Genes [label="Induces"]; Inflammatory_Genes -> Inflammatory_Mediators [label="Production of"];
Methoxyflavonol -> TLR4 [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; Methoxyflavonol -> MyD88 [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; Methoxyflavonol -> p38_MAPK [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; Methoxyflavonol -> NFkB [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; } END_DOT
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory potency of this compound has been quantified in various in vitro models. The following tables summarize the key findings, providing a clear comparison of its efficacy.
Table 1: In Vitro Inhibition of Nitric Oxide (NO) Production
| Cell Line | Inflammatory Stimulus | IC50 of this compound | Reference |
| Rat Kidney Mesangial Cells | Lipopolysaccharide (LPS) | 192 nM | [3][4] |
Table 2: Dose-Dependent Inhibition of Pro-inflammatory Mediators in LPS-stimulated BV2 Microglia
| This compound Conc. | % Inhibition of NO | % Inhibition of TNF-α | % Inhibition of IL-6 | Reference |
| 3 µM | Data not specified | Data not specified | Data not specified | [2] |
| 10 µM | Significant reduction | Significant reduction | Significant reduction | [2] |
| 30 µM | Strong reduction | Strong reduction | Strong reduction | [2] |
Table 3: In Vivo Reduction of Circulating Pro-inflammatory Cytokines in Mice
| Treatment Group | IL-1β Levels | TNF-α Levels | IFN-γ Levels | Reference |
| Stroke + Vehicle | 190.75 ± 16.82 pg/ml | 920.88 ± 88.01 pg/ml | 866.13 ± 67.05 pg/ml | [1] |
| Stroke + this compound (0.1 mg/kg) | Significantly decreased | Not significant | Significantly decreased | [1] |
| Stroke + this compound (5 mg/kg) | Significantly decreased | Not significant | Significantly decreased | [1] |
| Stroke + this compound (30 mg/kg) | Significantly decreased | Significantly decreased | Significantly decreased | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols used in the cited studies.
In Vitro Anti-inflammatory Assays
1. Cell Culture and Treatment:
-
Cell Lines: Rat kidney mesangial cells or BV2 microglia cells are commonly used.
-
Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in plates and allowed to adhere. They are then pre-treated with varying concentrations of this compound for 1 to 12 hours. Following pre-treatment, inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of, for example, 100 ng/mL for 24 hours.[2][3]
2. Measurement of Nitric Oxide (NO) Production (Griess Assay):
-
Principle: The Griess assay is a colorimetric method that measures nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO.
-
Procedure:
-
Cell culture supernatants are collected after treatment.
-
An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) is added to the supernatant in a 96-well plate.
-
After a short incubation at room temperature, the absorbance is measured at approximately 540 nm using a microplate reader.
-
The concentration of nitrite is determined by comparison with a standard curve of sodium nitrite.[3]
-
3. Measurement of Pro-inflammatory Cytokines (ELISA):
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
-
Procedure:
-
The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatants are measured using commercially available ELISA kits according to the manufacturer's instructions.
-
Briefly, supernatants are added to wells pre-coated with a capture antibody specific for the cytokine of interest.
-
After incubation and washing, a detection antibody conjugated to an enzyme is added.
-
A substrate is then added, and the resulting color change is measured spectrophotometrically. The concentration of the cytokine is determined from a standard curve.[2]
-
4. Western Blot Analysis for Signaling Pathway Proteins:
-
Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.
-
Procedure:
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., TLR4, MyD88, phosphorylated-p38, phosphorylated-NF-κB, iNOS, COX-2).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[2][3]
-
In Vivo Anti-inflammatory Assay
1. Animal Model:
-
A model of focal cerebral ischaemia (stroke) is induced in mice to create a neuroinflammatory state.[1]
2. Drug Administration:
-
This compound (at doses of 0.1, 5, and 30 mg/kg) or a vehicle control is administered to the mice 1 to 6 hours after the induction of ischaemia.[1]
3. Sample Collection and Analysis:
-
Blood samples are collected from the animals at 1 and 3 days post-stroke.
-
The levels of circulating pro-inflammatory cytokines (IL-1β, TNF-α, and IFN-γ) in the serum are quantified using specific ELISA kits.[1]
Conclusion
This compound demonstrates significant anti-inflammatory properties, primarily by inhibiting the TLR4/MyD88/p38 MAPK/NF-κB signaling pathway and subsequently reducing the production of key inflammatory mediators. Its potent in vitro activity, particularly the low nanomolar IC50 for NO inhibition, and its demonstrated efficacy in an in vivo model of neuroinflammation, highlight its potential as a lead compound for the development of novel anti-inflammatory therapeutics. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate and build upon the current understanding of this compound's pharmacological profile.
References
- 1. The flavonoid, 2′-methoxy-6-methylflavone, affords neuroprotection following focal cerebral ischaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-methoxyflavone suppresses neuroinflammation in lipopolysaccharide- stimulated microglia through the inhibition of TLR4/MyD88/p38 MAPK/NF-κB dependent pathways and the activation of HO-1/NQO-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-Hydroxyflavone and Derivatives Exhibit Potent Anti-Inflammatory Activity among Mono-, Di- and Polyhydroxylated Flavones in Kidney Mesangial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 5,6,7-trimethoxyflavone suppresses pro-inflammatory mediators in lipopolysaccharide-induced RAW 264.7 macrophages and protects mice from lethal endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]
Neuroprotective Effects of 6-Methoxyflavonol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the neuroprotective effects of 6-methoxyflavonol derivatives, a class of compounds showing significant promise in the field of neurotherapeutics. This document synthesizes key findings from preclinical studies, detailing the mechanisms of action, experimental evidence, and relevant research methodologies. The information is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel treatments for neurodegenerative diseases.
Core Concepts in Neuroprotection by this compound Derivatives
This compound derivatives exert their neuroprotective effects through a multi-targeted approach, primarily by mitigating neuroinflammation, oxidative stress, and excitotoxicity. These compounds have been shown to modulate key signaling pathways involved in neuronal survival and function.
Anti-Neuroinflammatory Activity: A significant body of evidence points to the potent anti-inflammatory properties of this compound derivatives. For instance, 6-methoxyflavone (B191845) has been shown to suppress neuroinflammation in lipopolysaccharide (LPS)-stimulated microglia by inhibiting the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/p38 Mitogen-activated protein kinase (MAPK)/Nuclear factor-kappa B (NF-κB) signaling pathway.[1] Concurrently, it activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1) signaling cascade, which plays a crucial role in the antioxidant defense system.[1]
Modulation of GABAergic Neurotransmission: Certain derivatives, such as 2′-methoxy-6-methylflavone, have been demonstrated to afford neuroprotection by modulating GABAergic signaling. This compound increases tonic inhibitory currents mediated by extrasynaptic GABA-A receptors, which can help to counteract the excessive neuronal excitation seen in conditions like stroke.[2][3][4][5]
Attenuation of Excitotoxicity: Methoxyflavone derivatives have also been shown to protect neurons from glutamate-induced neurotoxicity.[6] For example, 5-Hydroxy-3,7,3',4'-tetramethoxyflavone, isolated from black galingale, exhibited significant neuroprotective activity against glutamate-induced toxicity in primary cultured rat cortical cells.[6]
Quantitative Data on Neuroprotective Effects
The following tables summarize the quantitative data from various studies, providing a comparative look at the efficacy of different this compound derivatives in various experimental models.
Table 1: In Vivo Neuroprotective Effects of 2'-Methoxy-6-methylflavone in a Mouse Model of Focal Cerebral Ischemia
| Parameter | Vehicle Control | 0.1 mg/kg | 5 mg/kg | 30 mg/kg | Reference |
| Infarct Volume (mm³) one week post-stroke | 2.23 ± 0.26 | 1.69 ± 0.12 | 1.14 ± 0.73 | 0.89 ± 0.54 | [2] |
| Infarct Volume (mm³) with treatment 1h post-stroke | 2.33 ± 0.47 | - | - | 1.45 ± 0.71*** | [2][3] |
| Infarct Volume (mm³) with treatment 3h post-stroke | 2.33 ± 0.47 | - | - | 1.89 ± 0.26 | [2][3] |
| Infarct Volume (mm³) with treatment 6h post-stroke | 2.33 ± 0.47 | - | - | 1.79 ± 0.62 | [2][3] |
| Circulating IL-1β levels (pg/mL) 1 day post-stroke | ~25 | <20 | <20 | <20 | [2] |
| Circulating TNF-α levels (pg/mL) 3 days post-stroke | ~125 | ~100 | ~100 | <75 | [2] |
| Circulating IFN-γ levels (pg/mL) 1 day post-stroke | ~120 | <80 | <80 | <80 | [2] |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle-treated stroke controls.
Table 2: In Vitro Neuroprotective Effects of this compound Derivatives
| Derivative | Experimental Model | Endpoint | Concentration | Result | Reference |
| 5-Hydroxy-3,7,3',4'-tetramethoxyflavone | Glutamate-induced neurotoxicity in primary rat cortical cells | Cell Viability | 0.1 µM - 10 µM | ~60-70% | [6] |
| 4'-Methoxyflavone (B190367) | MNNG-induced parthanatos in HeLa cells | Cell Viability | 25 µM (peak) | EC50 = 10.41 ± 1.31 µM | [7] |
| 3',4'-Dimethoxyflavone (B191118) | MNNG-induced parthanatos in SH-SY5Y cells | Cell Viability | 25 µM (peak) | EC50 = 9.94 ± 1.05 µM | [7] |
Key Signaling Pathways
The neuroprotective effects of this compound derivatives are mediated by their interaction with several key intracellular signaling pathways. The diagrams below illustrate these pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of the neuroprotective effects of this compound derivatives.
In Vitro Models
1. LPS-Induced Neuroinflammation in BV2 Microglial Cells
-
Cell Culture: BV2 murine microglial cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of the this compound derivative for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 100 ng/mL) for 24 hours.[1]
-
Nitric Oxide (NO) Measurement (Griess Assay): The production of NO is assessed by measuring the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.
-
Cytokine Measurement (ELISA): Levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the culture medium are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits.
-
Western Blot Analysis: Cell lysates are subjected to SDS-PAGE and transferred to a PVDF membrane. The membranes are probed with primary antibodies against key proteins in the TLR4/MyD88/p38 MAPK/NF-κB and Nrf2/HO-1 pathways, followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels are measured using fluorescent probes like 2',7'-dichlorofluorescein (B58168) diacetate (DCF-DA).
2. Glutamate-Induced Neurotoxicity in Primary Cortical Neurons
-
Cell Culture: Primary cortical neurons are isolated from rat embryos and cultured in Neurobasal medium supplemented with B27 and GlutaMAX.
-
Treatment: Neurons are pre-treated with the this compound derivative for a specified time before being exposed to a toxic concentration of glutamate (B1630785) (e.g., 100 µM).
-
Cell Viability Assay (MTT Assay): Cell viability is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance of the formazan (B1609692) product is measured at 570 nm.
In Vivo Models
1. Photothrombotic Stroke Model in Mice
-
Animal Model: Adult male C57BL/6 mice are used.
-
Procedure: Mice are anesthetized, and the photosensitive dye Rose Bengal (100 mg/kg) is injected intraperitoneally. A cold light source is focused on the skull over the desired cortical region (e.g., sensorimotor cortex) for 15-20 minutes to induce a focal ischemic lesion.[2]
-
Treatment: The this compound derivative or vehicle is administered intraperitoneally at various time points post-stroke (e.g., 1, 3, or 6 hours).[2][3]
-
Infarct Volume Measurement: Seven days after the stroke, mice are euthanized, and brains are sectioned and stained with cresyl violet. The infarct volume is quantified using image analysis software.[2][3]
-
Behavioral Tests: Functional recovery is assessed using tests such as the grid walking test and the cylinder test to evaluate motor deficits.[3]
-
Cytokine Measurement: Blood samples are collected, and circulating levels of inflammatory cytokines are measured by ELISA.[2]
Conclusion
This compound derivatives represent a promising class of compounds with significant neuroprotective potential. Their ability to target multiple pathological pathways, including neuroinflammation, excitotoxicity, and oxidative stress, makes them attractive candidates for the development of novel therapies for a range of neurodegenerative disorders. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research and development in this exciting area. Future studies should focus on elucidating the structure-activity relationships, optimizing the pharmacokinetic properties, and evaluating the long-term efficacy and safety of these compounds in more advanced preclinical models.
References
- 1. 6-methoxyflavone suppresses neuroinflammation in lipopolysaccharide- stimulated microglia through the inhibition of TLR4/MyD88/p38 MAPK/NF-κB dependent pathways and the activation of HO-1/NQO-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The flavonoid, 2′-methoxy-6-methylflavone, affords neuroprotection following focal cerebral ischaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The flavonoid, 2'-methoxy-6-methylflavone, affords neuroprotection following focal cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protective effects of methoxyflavone derivatives from black galingale against glutamate induced neurotoxicity in primary cultured rat cortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Nuances of 6-Methoxyflavonol: An In-depth Guide to its Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavonoids, a diverse group of polyphenolic compounds ubiquitously found in nature, have long been recognized for their broad spectrum of pharmacological activities. Among these, flavonols, characterized by a 3-hydroxy-2-phenylchromen-4-one backbone, have garnered significant attention for their potential therapeutic applications. This technical guide delves into the core of the structure-activity relationship (SAR) of a specific subclass: 6-methoxyflavonols. The presence and position of the methoxy (B1213986) group on the flavonoid scaffold are known to significantly influence the biological properties of these compounds, including their anticancer, anti-inflammatory, and neuroprotective effects. Understanding the intricate relationship between the molecular architecture of 6-methoxyflavonol derivatives and their biological efficacy is paramount for the rational design and development of novel therapeutic agents.
Anticancer Activity of 6-Methoxyflavonols and Related Compounds
The antiproliferative effects of methoxyflavones have been investigated across various cancer cell lines. The position of the methoxy group on the A-ring of the flavone (B191248) nucleus has a significant impact on their activity. For instance, in leukemic HL60 cells, 5-methoxyflavone (B191841) and 7-methoxyflavone (B191842) displayed moderate activity, whereas 6-methoxyflavone (B191845) showed no activity (IC50 > 400 μM).[1][2] This suggests a critical role for the substitution pattern on the A-ring in the interaction with biological targets.
Interestingly, the introduction of hydroxyl groups can significantly modulate the anticancer potency. One study on the flavone 3,5,7-trihydroxy-6-methoxyflavone, isolated from Chromolaena leivensis, demonstrated cytotoxic activity against a panel of human cancer cell lines. The most promising activity was observed against the SiHa (cervix) cancer cell line with an IC50 of 150 μM.
Table 1: Antiproliferative Activity of this compound and Related Derivatives
| Compound | Cell Line | Activity | IC50 (µM) |
| 6-Methoxyflavone | HL60 (Leukemia) | Antiproliferative | > 400[1][2] |
| 3,5,7-Trihydroxy-6-methoxyflavone | SiHa (Cervix) | Cytotoxic | 150 |
| 3,5,7-Trihydroxy-6-methoxyflavone | PC3 (Prostate) | Cytotoxic | > 200 |
| 3,5,7-Trihydroxy-6-methoxyflavone | MDA-MB-231 (Breast) | Cytotoxic | > 200 |
| 3,5,7-Trihydroxy-6-methoxyflavone | HT29 (Colon) | Cytotoxic | 4008 |
| 3,5,7-Trihydroxy-6-methoxyflavone | A549 (Lung) | Cytotoxic | > 200 |
Anti-inflammatory Activity of 6-Methoxyflavonols and Related Compounds
The anti-inflammatory potential of flavonoids is a well-established area of research. Studies on 6-hydroxyflavone (B191506) and its derivatives have shed light on the role of substitution at the 6-position. In a study investigating the inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in rat kidney mesangial cells, 6-hydroxyflavone exhibited potent anti-inflammatory activity with an IC50 of approximately 2.0 μM.[3][4] Notably, methylation of the 6-hydroxyl group to a 6-methoxy group resulted in a significant enhancement of this activity, with 6-methoxyflavone displaying an impressive IC50 of 192 nM.[3][4] This highlights the favorable impact of the 6-methoxy substitution on anti-inflammatory potency.
Mechanistically, the anti-inflammatory action of 6-methoxyflavone in this model was attributed to the inhibition of inducible nitric oxide synthase (iNOS) expression.[3][4]
Table 2: Anti-inflammatory Activity of 6-Substituted Flavones
| Compound | Cell Model | Assay | IC50 |
| 6-Hydroxyflavone | Rat Kidney Mesangial Cells | LPS-induced NO production | ~2.0 µM[3][4] |
| 6-Methoxyflavone | Rat Kidney Mesangial Cells | LPS-induced NO production | 192 nM[3][4] |
| 6-Acetoxyflavone | Rat Kidney Mesangial Cells | LPS-induced NO production | 0.60 µM |
| Flavone 6-sulfate | Rat Kidney Mesangial Cells | LPS-induced NO production | 2.1 µM |
Neuroprotective Effects of 6-Methoxyflavonols and Related Compounds
The neuroprotective properties of flavonoids are of great interest for the potential treatment of neurodegenerative diseases. While specific data on this compound is limited, studies on structurally related compounds provide valuable insights. For example, 2'-methoxy-6-methylflavone has been shown to afford neuroprotection in a model of focal cerebral ischemia.[5] This compound was found to dampen the stroke-induced increase in circulating pro-inflammatory cytokines such as IL-1β, TNFα, and IFNγ.[5] The neuroprotective effects of flavonoids are often attributed to their ability to modulate various signaling pathways.
Flavonoids can interact with and modulate key signaling pathways involved in neuronal survival and inflammation, such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/Akt pathways.[1][6] These pathways play a crucial role in regulating cellular processes like proliferation, differentiation, apoptosis, and inflammation.
Experimental Protocols
Synthesis of 3-Hydroxy-6-methoxyflavone (A General Approach)
A common method for the synthesis of 3-hydroxyflavones is the Algar-Flynn-Oyamada (AFO) reaction, which involves the oxidative cyclization of a 2'-hydroxychalcone. A general procedure is outlined below:
Step 1: Synthesis of 2'-Hydroxy-5'-methoxychalcone
-
To a solution of 2'-hydroxy-5'-methoxyacetophenone (B48926) (1 equivalent) in ethanol, add a solution of an appropriate aromatic aldehyde (1.1 equivalents) in ethanol.
-
Slowly add an aqueous solution of a strong base (e.g., potassium hydroxide (B78521) or sodium hydroxide) to the mixture at a low temperature (0-5 °C).
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone (B49325).
-
Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 2'-hydroxy-5'-methoxychalcone.
Step 2: Oxidative Cyclization to 3-Hydroxy-6-methoxyflavone (AFO Reaction)
-
Dissolve the synthesized chalcone (1 equivalent) in a suitable solvent such as methanol (B129727) or ethanol.
-
Add an aqueous solution of a base (e.g., sodium hydroxide).
-
Slowly add hydrogen peroxide (30% solution) to the reaction mixture at a controlled temperature (typically below 20 °C).
-
Stir the mixture at room temperature for a specified time.
-
After completion of the reaction, acidify the mixture to precipitate the 3-hydroxy-6-methoxyflavone.
-
Filter the product, wash with water, and purify by recrystallization.
Antiproliferative Activity Assessment (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound derivatives) in the cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Anti-inflammatory Activity Assessment (Nitric Oxide Assay)
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a suitable medium.
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specific pre-incubation period.
-
LPS Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the wells (except for the negative control).
-
Incubation: Incubate the plates for 24 hours.
-
Nitrite (B80452) Measurement (Griess Assay): Collect the cell culture supernatant. Mix the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Absorbance Measurement: After a short incubation period, measure the absorbance at approximately 540 nm. The absorbance is proportional to the nitrite concentration, which is an indicator of NO production.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.
Signaling Pathways and Logical Relationships
The biological activities of 6-methoxyflavonols and related flavonoids are mediated through their interaction with and modulation of various intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for identifying potential therapeutic targets.
Caption: Simplified signaling pathways modulated by this compound derivatives.
Caption: General workflow for the synthesis of 3-hydroxy-6-methoxyflavone.
Conclusion
The structure-activity relationship of 6-methoxyflavonols is a complex and multifaceted field of study. The available data, primarily from related flavone and flavonol structures, indicates that the 6-methoxy substitution can significantly enhance anti-inflammatory activity. Its role in anticancer and neuroprotective effects is more nuanced and appears to be highly dependent on the overall substitution pattern of the flavonoid scaffold, particularly the presence and location of hydroxyl groups.
This technical guide provides a foundational understanding of the SAR of 6-methoxyflavonols, supported by quantitative data and detailed experimental protocols. The provided diagrams of key signaling pathways and synthetic workflows offer a visual representation of the complex biological and chemical processes involved. Further systematic studies on a broader range of this compound derivatives are warranted to fully elucidate their therapeutic potential and to guide the development of next-generation flavonoid-based drugs.
References
- 1. biolife-publisher.it [biolife-publisher.it]
- 2. The neuroprotective potential of flavonoids: a multiplicity of effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Hydroxyflavone and Derivatives Exhibit Potent Anti-Inflammatory Activity among Mono-, Di- and Polyhydroxylated Flavones in Kidney Mesangial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Hydroxyflavone and Derivatives Exhibit Potent Anti-Inflammatory Activity among Mono-, Di- and Polyhydroxylated Flavones in Kidney Mesangial Cells | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Flavonoids as Prospective Neuroprotectants and Their Therapeutic Propensity in Aging Associated Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Bioavailability and Metabolism of 6-Methoxyflavonol: A Technical Guide
Disclaimer: Direct in vivo studies on the bioavailability and metabolism of 6-methoxyflavonol are limited in publicly available scientific literature. Therefore, this guide synthesizes information from studies on structurally similar methoxyflavones and flavonols to provide a comprehensive overview of the expected pharmacokinetic profile and metabolic fate of this compound. The presented data and pathways should be considered predictive and require experimental validation for this compound itself.
Introduction
This compound, a flavonoid characterized by a methoxy (B1213986) group at the 6th position and a hydroxyl group at the 3rd position of the C ring, belongs to a class of compounds with significant interest for their potential pharmacological activities. Understanding the in vivo bioavailability and metabolism of this compound is crucial for the development of this compound as a therapeutic agent. This technical guide provides a detailed examination of its likely absorption, distribution, metabolism, and excretion (ADME) properties, based on current knowledge of related methoxylated flavonoids.
Bioavailability of Methoxyflavones
Studies on various methoxyflavones indicate that their oral bioavailability is generally low, though often higher than their hydroxylated counterparts. The methylation of hydroxyl groups can protect the flavonoid from extensive first-pass metabolism in the intestine and liver, leading to improved metabolic stability and intestinal absorption.
Pharmacokinetic Parameters of Structurally Related Methoxyflavones
While specific data for this compound is unavailable, the following table summarizes pharmacokinetic parameters for other methoxyflavones observed in animal studies. This data provides an estimate of the potential in vivo behavior of this compound.
| Compound | Animal Model | Dose | Cmax | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| 5,7-Dimethoxyflavone | Mice | 10 mg/kg (oral) | 1870 ± 1190 ng/mL | 0.5 | 532 ± 165 | Not Reported | [1] |
| 5,7-Dimethoxyflavone | Rats | 250 mg/kg (oral, as extract) | 0.55 - 0.88 µg/mL | 1 - 2 | Not Reported | 1 - 4 | [2] |
| 5,7,4'-Trimethoxyflavone | Rats | 250 mg/kg (oral, as extract) | 0.55 - 0.88 µg/mL | 1 - 2 | Not Reported | 1 - 4 | [2] |
| 3,5,7,3',4'-Pentamethoxyflavone | Rats | 250 mg/kg (oral, as extract) | 0.55 - 0.88 µg/mL | 1 - 2 | Not Reported | 1 - 4 | [2] |
| 5,7-Dimethoxyflavone | Roosters | Not Specified | 0.34 - 0.83 µg/mL | 1.17 - 1.83 | Not Reported | Not Reported | [3] |
| 5,7,4'-Trimethoxyflavone | Roosters | Not Specified | 0.34 - 0.83 µg/mL | 1.17 - 1.83 | Not Reported | Not Reported | [3] |
| 3,5,7,3',4'-Pentamethoxyflavone | Roosters | Not Specified | 0.34 - 0.83 µg/mL | 1.17 - 1.83 | Not Reported | Not Reported | [3] |
Metabolism of Methoxyflavonols
The metabolism of flavonoids, including methoxyflavonols, is a complex process primarily occurring in the liver and intestines. It involves Phase I and Phase II metabolic reactions.
Phase I Metabolism: Oxidation and Demethylation
Phase I metabolism of methoxyflavones is predominantly mediated by cytochrome P450 (CYP) enzymes. The primary reactions are O-demethylation and hydroxylation of the flavonoid rings. Studies on various methoxyflavones have identified CYP1A1, CYP1A2, and CYP3A4 as the major enzymes involved in their oxidative metabolism[4]. For this compound, it is anticipated that demethylation at the 6-position would yield 6-hydroxyflavonol. Further hydroxylation on the A and B rings is also possible.
Phase II Metabolism: Conjugation
Following Phase I metabolism, or directly for the parent compound, Phase II enzymes catalyze the conjugation of the flavonoid with endogenous molecules to increase their water solubility and facilitate excretion. The key Phase II reactions for flavonoids are glucuronidation and sulfation, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively[5]. The hydroxyl group at the 3-position of the flavonol structure, as well as any newly formed hydroxyl groups from Phase I metabolism, are primary sites for conjugation.
Putative Metabolic Pathway of this compound
The following diagram illustrates the potential metabolic pathway of this compound, based on the known metabolism of related compounds.
Caption: Putative metabolic pathway of this compound.
Experimental Protocols for In Vivo Studies
The following section outlines a general methodology for conducting in vivo pharmacokinetic and metabolism studies of this compound, based on protocols described for other methoxyflavones[2][3].
Animal Models
Rats (e.g., Sprague-Dawley or Wistar) and mice (e.g., C57BL/6) are commonly used animal models for pharmacokinetic studies of flavonoids. Roosters have also been used for studying methoxyflavone pharmacokinetics[3].
Administration of this compound
For oral bioavailability studies, this compound is typically dissolved or suspended in a suitable vehicle (e.g., corn oil, carboxymethylcellulose solution) and administered by oral gavage. For intravenous administration, the compound is dissolved in a biocompatible solvent and administered via a cannulated vein.
Sample Collection
Blood samples are collected at various time points post-administration from the tail vein, retro-orbital sinus, or via a cannula. Plasma is separated by centrifugation. For metabolism and excretion studies, urine and feces are collected using metabolic cages over a defined period (e.g., 24 or 48 hours). At the end of the study, tissues (e.g., liver, kidney, intestine) can be harvested to assess tissue distribution.
Sample Analysis
The concentration of this compound and its metabolites in plasma, urine, feces, and tissue homogenates is typically quantified using validated analytical methods such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3] These methods offer the sensitivity and selectivity required for accurate quantification in complex biological matrices.
Experimental Workflow
The diagram below illustrates a typical experimental workflow for an in vivo pharmacokinetic study of this compound.
Caption: In vivo pharmacokinetic study workflow.
Potential Signaling Pathway Interactions
While direct evidence for this compound is lacking, studies on 6-methoxyflavone (B191845) and other flavonoids suggest potential interactions with various cellular signaling pathways. For instance, 6-methoxyflavone has been reported to suppress neuroinflammation by inhibiting the TLR4/MyD88/p38 MAPK/NF-κB signaling pathway and activating the HO-1/NQO-1 pathway[6]. Flavonoids, in general, are known to modulate pathways involved in inflammation, apoptosis, and cell proliferation, such as the PI3K/Akt and MAPK pathways[7][8].
Putative Signaling Pathways Modulated by this compound
The following diagram illustrates potential signaling pathways that could be modulated by this compound, based on the activities of related flavonoids.
Caption: Potential signaling pathways modulated by this compound.
Conclusion
The in vivo bioavailability and metabolism of this compound are critical determinants of its potential therapeutic efficacy. Based on the available data for structurally related methoxyflavones, it is anticipated that this compound will exhibit relatively low oral bioavailability due to first-pass metabolism. The primary metabolic pathways are expected to be O-demethylation and hydroxylation by CYP450 enzymes, followed by glucuronidation and sulfation. Further in vivo studies are essential to definitively characterize the pharmacokinetic profile, metabolic fate, and biological activities of this compound. The experimental protocols and potential metabolic and signaling pathways outlined in this guide provide a foundational framework for future research in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics, bioavailability, tissue distribution, excretion, and metabolite identification of methoxyflavones in Kaempferia parviflora extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and stability of methoxyflavones from Kaempferia parviflora in Thai native roosters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioavailable flavonoids: cytochrome P450-mediated metabolism of methoxyflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mutual interactions between flavonoids and enzymatic and transporter elements responsible for flavonoid disposition via phase II metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
6-Methoxyflavonol: A Comprehensive Technical Guide for Researchers
CAS Number: 93176-00-2
Synonyms: 3-Hydroxy-6-methoxyflavone
This technical guide provides an in-depth overview of 6-methoxyflavonol, a flavonoid of significant interest in pharmacological research. Tailored for researchers, scientists, and drug development professionals, this document details its chemical properties, experimental protocols for synthesis and analysis, and explores its biological activities and associated signaling pathways.
Chemical Properties
This compound is a flavonoid characterized by a methoxy (B1213986) group at the 6-position and a hydroxyl group at the 3-position of the flavone (B191248) backbone. This substitution pattern is crucial for its physicochemical and biological properties. The methoxy group enhances its lipophilicity and membrane permeability, while the hydroxyl group is important for its antioxidant activity and potential interactions with biological targets.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 93176-00-2 | [1][2] |
| Molecular Formula | C₁₆H₁₂O₄ | [2] |
| Molecular Weight | 268.26 g/mol | [2] |
| IUPAC Name | 3-hydroxy-6-methoxy-2-phenyl-4H-chromen-4-one | |
| Melting Point | 204-205 °C | [2] |
| Boiling Point | 446.60 °C (estimated) | [3] |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, acetone. Slightly soluble in water (91.78 mg/L at 25 °C, estimated). | [3] |
| Appearance | Solid | [1] |
| λmax | 330 nm (in CHCl₃) | [2] |
Experimental Protocols
Detailed methodologies are essential for the accurate synthesis, purification, and analysis of this compound in a research setting.
Synthesis of 3-Hydroxyflavones (Algar-Flynn-Oyamada Reaction)
A common method for the synthesis of 3-hydroxyflavones is the Algar-Flynn-Oyamada (AFO) reaction, which involves the oxidative cyclization of a chalcone (B49325).
General Protocol:
-
Chalcone Synthesis: An appropriately substituted 2'-hydroxyacetophenone (B8834) is reacted with a substituted benzaldehyde (B42025) in the presence of a base (e.g., potassium hydroxide) in a solvent like ethanol (B145695) to form the corresponding chalcone.
-
Oxidative Cyclization: The purified chalcone is then treated with alkaline hydrogen peroxide.
-
Procedure: To a suspension of the chalcone (0.01 mol) in ethanol (85 mL), add 10 mL of 20% aqueous sodium hydroxide (B78521) with stirring.
-
Carefully add 18 mL of 30% hydrogen peroxide over a period of 30 minutes.
-
Stir the reaction mixture for 3.5 hours at 30°C.
-
Pour the reaction mixture into crushed ice containing 5 N hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with water, dry, and recrystallize from a suitable solvent like ethyl acetate to obtain the 3-hydroxyflavone.[4]
Analytical Methods
Accurate quantification and characterization of this compound are critical for research and development. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for this purpose.
High-Performance Liquid Chromatography (HPLC) Protocol for Flavonoid Analysis
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is commonly used.
-
Mobile Phase: A gradient elution is often employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Detection: UV detection at the λmax of the compound (around 330 nm for this compound).
-
Quantification: A calibration curve is constructed using a reference standard of this compound to determine the concentration in unknown samples.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol for Flavonoid Analysis
-
Instrumentation: An LC system coupled to a mass spectrometer (e.g., triple quadrupole or Q-TOF).
-
Chromatographic Conditions: Similar to the HPLC protocol, a C18 column with a gradient of water and acetonitrile (both often containing 0.1% formic acid) is typically used.
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode is common for flavonoids.
-
Mass Analysis: For quantitative analysis, Multiple Reaction Monitoring (MRM) is highly selective and sensitive. This involves monitoring a specific precursor ion to product ion transition. For qualitative analysis and structural elucidation, full scan and product ion scan modes are utilized.
Biological Activities and Signaling Pathways
Preliminary research suggests that this compound possesses a range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The mechanisms of action often involve the modulation of key cellular signaling pathways.
Anticancer Activity
Methoxyflavones have demonstrated potential in inhibiting the growth of various cancer cell lines. Preliminary studies suggest that 3-hydroxy-6-methoxyflavone may possess anticancer properties, potentially through the induction of apoptosis (programmed cell death) and modulation of the cell cycle. The presence of both a hydroxyl and a methoxy group is thought to be crucial for its bioactivity.
Table 2: Anticancer Activity of a Structurally Related Flavonoid, 3,6-Dihydroxyflavone (B10367)
| Cell Line | IC₅₀ (24h) | IC₅₀ (48h) | Reference |
| HeLa (Cervical Cancer) | 25 µM | 9.8 µM | [5] |
| PC3 (Prostate Cancer) | 50 µM | Not Reported | [5] |
Note: Specific IC₅₀ values for this compound were not available in the reviewed literature. The data for the closely related 3,6-dihydroxyflavone are provided for comparative purposes.
Anti-inflammatory Activity
The anti-inflammatory effects of methoxyflavones are believed to be mediated through the inhibition of pro-inflammatory enzymes and cytokines. This often involves the modulation of signaling pathways such as the NF-κB and MAPK pathways. For instance, the structurally similar 6-methoxyflavone (B191845) has been shown to be a potent inhibitor of LPS-induced nitric oxide production in kidney mesangial cells with an IC₅₀ of 192 nM, acting via the inhibition of inducible NO synthase (iNOS).[6]
Neuroprotective Effects
Flavonoids have been investigated for their potential to protect neurons from damage and to improve cognitive function. These effects are often attributed to their antioxidant properties and their ability to modulate signaling cascades involved in neuronal survival and plasticity. For example, some polymethoxylated flavones have been shown to have neuroprotective effects in models of cerebral ischemia by inducing Brain-Derived Neurotrophic Factor (BDNF) production and exhibiting anti-inflammatory actions.
Signaling Pathways
The biological activities of flavonoids like this compound are often mediated through their interaction with key cellular signaling pathways.
This guide serves as a foundational resource for researchers working with this compound. Further investigations are warranted to fully elucidate its mechanisms of action and therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-METHOXYFLAVONE synthesis - chemicalbook [chemicalbook.com]
- 3. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. 6-Hydroxyflavone and Derivatives Exhibit Potent Anti-Inflammatory Activity among Mono-, Di- and Polyhydroxylated Flavones in Kidney Mesangial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Nature's Arsenal: A Technical Guide to the Discovery and Isolation of Novel 6-Methoxyflavonol Glycosides
For Immediate Release
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies for the discovery, isolation, and characterization of novel 6-methoxyflavonol glycosides. This document outlines detailed experimental protocols, summarizes quantitative data, and visualizes key biological pathways, offering a practical resource for advancing research in this promising area of natural product chemistry.
Introduction: The Therapeutic Potential of this compound Glycosides
Flavonoids are a diverse class of plant secondary metabolites renowned for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. Within this broad family, this compound glycosides have emerged as a subclass of particular interest due to their unique structural features and significant therapeutic potential. The presence of a methoxy (B1213986) group at the C-6 position of the flavonol backbone can enhance lipophilicity and modulate biological activity, making these compounds attractive candidates for drug discovery. This guide details the systematic approach to identifying, isolating, and characterizing these novel glycosides from plant sources.
Discovery and Sourcing of this compound Glycosides
The initial step in the discovery of novel this compound glycosides is the identification of promising plant sources. Plants from genera such as Chenopodium, Platanus, and Inula have been reported to be rich sources of these compounds. The selection of plant material is often guided by ethnobotanical knowledge or by screening plant extracts for specific biological activities.
Isolation and Purification: A Multi-step Approach
The isolation and purification of this compound glycosides from plant matrices is a meticulous process that typically involves a combination of extraction and chromatographic techniques.
Experimental Protocols
Protocol 1: General Extraction and Fractionation
-
Sample Preparation: Air-dry the plant material (e.g., leaves, aerial parts) at room temperature and grind it into a fine powder.
-
Extraction: Macerate the powdered plant material with 70-80% aqueous ethanol (B145695) or methanol (B129727) at room temperature or with heating. Ultrasound-assisted extraction (UAE) can be employed to improve efficiency.
-
Filtration and Concentration: Filter the extract to remove solid debris and concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude extract.
-
Solvent Partitioning: Dissolve the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol. Flavonol glycosides are typically enriched in the ethyl acetate and n-butanol fractions.
Protocol 2: Chromatographic Purification
A multi-step chromatographic approach is essential for the isolation of pure compounds.
-
Macroporous Resin Column Chromatography: The enriched fraction (e.g., ethyl acetate or n-butanol) is subjected to column chromatography on a macroporous resin (e.g., D101). Elution is performed with a stepwise gradient of ethanol in water (e.g., 0%, 30%, 50%, 70%, 95%).
-
Silica (B1680970) Gel Column Chromatography: Fractions containing the target compounds are further purified on a silica gel column using a solvent system such as chloroform-methanol or ethyl acetate-formic acid-water.
-
Sephadex LH-20 Column Chromatography: This technique is used for further purification, particularly for separating compounds based on their molecular size, using methanol as the eluent.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification step is often performed using a reversed-phase C18 column with a gradient of methanol-water or acetonitrile-water, often with the addition of a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
Structural Elucidation
The definitive structure of the isolated this compound glycosides is determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the complete structure, including the aglycone, the sugar moieties, and their linkage positions.
Biological Activities and Quantitative Data
This compound glycosides and their aglycones exhibit a range of biological activities. The following tables summarize key quantitative data from various studies.
| Compound/Extract | Biological Activity | Assay | Result | Reference |
| Patuletin glycosides | Antioxidant | DPPH radical scavenging | 85.59-86.07% inhibition | [1] |
| Patuletin glycosides | Antioxidant | ABTS radical scavenging | 90.27-90.76% inhibition | [1] |
| Spinacetin & 6-methoxykaempferol (B191825) glycosides with ferulic acid | Antioxidant | DPPH radical scavenging | 45.52-53.46% inhibition | [1] |
| Spinacetin & 6-methoxykaempferol glycosides with ferulic acid | Antioxidant | ABTS radical scavenging | 74.51-83.41% inhibition | [1] |
| Spinacetin 3-O-gentiobioside | Antioxidant | DPPH radical scavenging | IC50: 0.44 ± 0.008 mM | [2] |
| Spinacetin 3-O-gentiobioside | Antioxidant | ABTS radical scavenging | IC50: 0.089 ± 0.002 mM | [2] |
| Spinacetin 3-O-[β-apiofuranosyl(1→2)]-β-glucopyranosyl(1→6)-β-glucopyranoside | Antioxidant | DPPH radical scavenging | IC50: 1.22 ± 0.010 mM | [2] |
| Spinacetin 3-O-[β-apiofuranosyl(1→2)]-β-glucopyranosyl(1→6)-β-glucopyranoside | Antioxidant | ABTS radical scavenging | IC50: 0.11 ± 0.004 mM | [2] |
| 6-Methoxyflavone | Anti-inflammatory | LPS-induced NO production in rat mesangial cells | IC50: 192 nM | [3][4] |
| 6-Methoxyflavone | Anticancer | HeLa (cervical cancer) cell viability | IC50: 55.31 µM (72h) | [5] |
| 6-Methoxyflavone | Anticancer | C33A (cervical cancer) cell viability | IC50: 109.57 µM (72h) | [5] |
| 6-Methoxyflavone | Anticancer | SiHa (cervical cancer) cell viability | IC50: 208.53 µM (72h) | [5] |
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms underlying the biological activities of this compound glycosides is crucial for their development as therapeutic agents. The following diagrams illustrate key signaling pathways modulated by these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Extraction of Kaempferol and Its Glycosides Using Supercritical Fluids from Plant Sources: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Extraction and Isolation of Kaempferol Glycosides from the Leaves and Twigs of Lindera neesiana | MDPI [mdpi.com]
- 5. RU2546298C2 - METHOD OF OBTAINING PATULETINE AND PATULETINE-7-O-β-D-GLUCOPYRANOSIDE (PATULETRINE) FROM VEGETABLE RAW MATERIAL - Google Patents [patents.google.com]
Potential Therapeutic Targets of 6-Methoxyflavonol: A Technical Guide
An In-depth Analysis for Researchers and Drug Development Professionals
Introduction
6-Methoxyflavonol, a naturally occurring methoxylated flavone, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the potential therapeutic targets of this compound, with a focus on its applications in oncology, inflammation, and neuroprotection. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this compound.
Core Therapeutic Areas and Molecular Mechanisms
This compound exerts its biological effects through the modulation of a variety of signaling pathways and molecular targets. Its therapeutic potential can be broadly categorized into three main areas: anti-cancer, anti-inflammatory, and neuroprotective.
Anti-Cancer Activity
This compound has demonstrated promising anti-cancer properties, primarily through the induction of cell cycle arrest and the inhibition of cancer cell metabolism.
1.1. Induction of S-Phase Cell Cycle Arrest in Cervical Cancer
In human cervical cancer (HeLa) cells, this compound has been shown to induce S-phase arrest by modulating the expression of key cell cycle regulatory proteins.[1][2] The proposed mechanism involves the downregulation of Cyclin A2 (CCNA2) and Cyclin-Dependent Kinase 2 (CDK2), and the upregulation of p21CIP1.[1] Molecular docking studies suggest a strong affinity and inhibitory effect of 6-methoxyflavone (B191845) on CDK2, which is enhanced when CDK2 is complexed with CCNA2.[2]
1.2. Inhibition of Glycolytic Energy Metabolism
A key hallmark of many cancer cells is their reliance on glycolysis for energy production. This compound has been found to inhibit the energy metabolism in HeLa cells by targeting the glycolysis pathway.[3] It downregulates the expression of glycolysis-related proteins and metabolites and inhibits the activity of pyruvate (B1213749) kinase.[3]
1.3. Cytotoxicity in Various Cancer Cell Lines
Studies have indicated that this compound exhibits cytotoxic effects against a range of cancer cell lines, including prostate and cervical cancer cells.[4]
Anti-Inflammatory and Immunomodulatory Effects
This compound possesses potent anti-inflammatory and immunomodulatory properties, making it a potential candidate for the treatment of inflammatory and autoimmune diseases.
2.1. Inhibition of Pro-inflammatory Pathways in Microglia
In microglia, the primary immune cells of the central nervous system, this compound suppresses neuroinflammation by inhibiting the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/p38 Mitogen-Activated Protein Kinase (MAPK)/Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][5] This leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), reactive oxygen species (ROS), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[5]
2.2. Activation of Antioxidant Response
Concurrently with its anti-inflammatory effects, this compound activates the Heme Oxygenase-1 (HO-1)/NAD(P)H Quinone Dehydrogenase 1 (NQO1) signaling pathway, which is a key component of the cellular antioxidant response.[1][5]
2.3. Suppression of T-Cell Activation
This compound has been shown to inhibit the translocation of the Nuclear Factor of Activated T-cells (NFAT) into the nucleus, which is a critical step in T-cell activation.[1] This suggests its potential as an immunomodulator.[6]
Neuroprotective Effects
The neuroprotective properties of this compound are closely linked to its anti-inflammatory and antioxidant activities.
3.1. Modulation of GABAergic Neurotransmission
A synthetic derivative, 2′-methoxy-6-methylflavone, has been shown to afford neuroprotection in a model of focal cerebral ischemia by potentiating tonic inhibition via δ-containing GABA-A receptors.[7][8] This suggests that modulation of the GABAergic system may be a key mechanism of neuroprotection for methoxyflavones.
3.2. Attenuation of Neuroinflammation
By suppressing microglia-mediated neuroinflammation, this compound can protect neurons from inflammatory damage.[5] This is particularly relevant for neurodegenerative diseases where neuroinflammation plays a significant role.[5]
3.3. Reversal of Cognitive Impairment
In animal models, this compound has been shown to reverse cognitive impairment induced by chronic ethanol (B145695) and withdrawal.[9] This effect is associated with the restoration of neurotransmitter levels, including dopamine (B1211576) and noradrenaline, in the hippocampus and frontal cortex.[9]
Quantitative Data Summary
The following tables summarize the key quantitative data from various studies on this compound.
Table 1: In Vitro Cytotoxicity of this compound in HeLa Cells
| Treatment Duration | IC50 (μM) |
| 24 hours | 94.05[1] |
| 48 hours | 62.24[1] |
| 72 hours | 52.12[1] |
Table 2: Anti-inflammatory Activity of this compound
| Cell Line/Model | Assay | IC50 |
| Kidney Mesangial Cells | LPS-induced NO production | 192 nM[10][11] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its investigation.
Caption: Signaling pathways modulated by this compound.
Caption: this compound's effect on HeLa cell cycle.
Caption: Workflow for investigating this compound.
Detailed Experimental Protocols
The following are representative methodologies for key experiments cited in the literature.
Cell Culture and Treatment
-
Cell Lines: HeLa (human cervical cancer), C33A, SiHa (human cervical cancer), HaCaT (human keratinocytes), and BV2 (murine microglia) cells are commonly used.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentrations (e.g., 20-160 μM for cancer cells, 3-30 μM for microglia).[1] The final DMSO concentration in the culture medium is typically kept below 0.2%.
Cell Viability Assay (CCK-8)
-
Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO) and incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 10 μL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control group.
Cell Cycle Analysis by Flow Cytometry
-
Treat cells with this compound for the desired duration (e.g., 48 hours).
-
Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).
-
Fix the cells in 70% ethanol at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Western Blot Analysis
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 20-40 μg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., CCNA2, CDK2, p21CIP1, p-p38, iNOS, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Animal Studies (LPS-induced Neuroinflammation Model)
-
Animals: C57BL/6 mice are commonly used.
-
Drug Administration: this compound (e.g., 25-50 mg/kg) is administered intraperitoneally (i.p.) once daily for a specified period (e.g., 4 days) before the inflammatory challenge.[1]
-
Induction of Neuroinflammation: Lipopolysaccharide (LPS) (e.g., from Escherichia coli) is injected to induce an inflammatory response.
-
Tissue Collection and Analysis: Animals are sacrificed at a specific time point after LPS injection. Brain tissues (e.g., prefrontal cortex, substantia nigra) are collected for analysis, such as immunohistochemistry for microgliosis (e.g., Iba1 staining) or biochemical assays.
Conclusion
This compound is a promising natural compound with a multi-target pharmacological profile. Its ability to modulate key signaling pathways involved in cancer progression, inflammation, and neuronal function underscores its therapeutic potential. The data and methodologies presented in this technical guide provide a solid foundation for further research and development of this compound as a novel therapeutic agent. Future studies should focus on elucidating its detailed mechanisms of action, optimizing its pharmacokinetic properties, and evaluating its efficacy and safety in preclinical and clinical settings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 6-Methoxyflavone induces S-phase arrest through the CCNA2/CDK2/p21CIP1 signaling pathway in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Methoxyflavone inhibits glycolytic energy metabolism in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 6-methoxyflavone suppresses neuroinflammation in lipopolysaccharide- stimulated microglia through the inhibition of TLR4/MyD88/p38 MAPK/NF-κB dependent pathways and the activation of HO-1/NQO-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6-Methoxyflavone | CAS:26964-24-9 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. The flavonoid, 2′-methoxy-6-methylflavone, affords neuroprotection following focal cerebral ischaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 6-Methoxyflavone and Donepezil Behavioral Plus Neurochemical Correlates in Reversing Chronic Ethanol and Withdrawal Induced Cognitive Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. researchgate.net [researchgate.net]
6-Methoxyflavonol: A Deep Dive into its Impact on Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
6-Methoxyflavonol, a naturally occurring flavonoid, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on key cell signaling pathways. While direct, comprehensive research on this compound's modulation of the PI3K/Akt and MAPK/ERK pathways is still emerging, this document synthesizes available data on closely related methoxyflavones and general flavonoid mechanisms to provide a predictive framework. Furthermore, it details the established impact of 6-methoxyflavone (B191845) on the PERK/EIF2α/ATF4/CHOP pathway, highlighting its role in inducing apoptosis in cancer cells. This guide also includes detailed experimental protocols and quantitative data to aid researchers in their investigation of this promising compound.
Introduction
Flavonoids, a diverse group of plant secondary metabolites, are renowned for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Methoxyflavones, a subclass of flavonoids characterized by the presence of one or more methoxy (B1213986) groups, have shown enhanced metabolic stability and bioavailability compared to their hydroxylated counterparts, making them attractive candidates for drug development. This compound, the focus of this guide, belongs to this promising class of compounds. Understanding its molecular mechanisms, particularly its influence on critical cell signaling pathways, is paramount for unlocking its full therapeutic potential. This document will explore the known and extrapolated effects of this compound on the PI3K/Akt/mTOR, MAPK/ERK, and PERK/EIF2α/ATF4/CHOP signaling cascades, all of which are pivotal in cell growth, proliferation, survival, and apoptosis.
Effects on Key Cell Signaling Pathways
PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.
While direct quantitative data for this compound's effect on the PI3K/Akt/mTOR pathway is not yet available in the reviewed literature, studies on other methoxyflavones, such as the hexamethoxyflavone nobiletin, have demonstrated inhibitory effects on this pathway. It is plausible that this compound may exert similar effects by interfering with the phosphorylation of key components of this cascade. Flavonoids, in general, have been reported to inhibit the PI3K/Akt/mTOR pathway, suggesting a class-wide effect.
Logical Relationship: Proposed Inhibition of the PI3K/Akt Pathway by this compound
Caption: Proposed inhibitory mechanism of this compound on the PI3K/Akt signaling pathway.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another fundamental signaling cascade that relays extracellular signals to the cell nucleus, regulating processes such as cell proliferation, differentiation, and survival. Similar to the PI3K/Akt pathway, its aberrant activation is common in cancer.
Direct evidence of this compound's impact on the MAPK/ERK pathway is limited. However, a study on 6-methoxyflavone demonstrated its ability to suppress neuroinflammation by inhibiting the TLR4/MyD88/p38 MAPK/NF-κB pathway, indicating an interaction with a MAPK-related cascade. Furthermore, research on 5,6,7,3',4',5'-hexamethoxyflavone (B191424) has shown suppression of the MAPK signaling pathway in triple-negative breast cancer cells. These findings suggest that this compound could potentially inhibit the MAPK/ERK pathway, likely by reducing the phosphorylation of key kinases like MEK and ERK.
Signaling Pathway: Overview of the MAPK/ERK Cascade
Caption: Hypothesized inhibitory points of this compound within the MAPK/ERK signaling pathway.
PERK/EIF2α/ATF4/CHOP Pathway and Apoptosis
The most direct evidence for this compound's (specifically 6-methoxyflavone) impact on cell signaling comes from studies on its pro-apoptotic effects. Research has shown that 6-methoxyflavone induces apoptosis in HeLa cervical cancer cells through the activation of the PERK/EIF2α/ATF4/CHOP pathway, a key branch of the unfolded protein response (UPR) triggered by endoplasmic reticulum (ER) stress.
Under ER stress, the protein kinase RNA-like endoplasmic reticulum kinase (PERK) is activated, leading to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This, in turn, promotes the translation of activating transcription factor 4 (ATF4), which upregulates the pro-apoptotic transcription factor C/EBP homologous protein (CHOP).
Signaling Pathway: 6-Methoxyflavone-Induced Apoptosis via the PERK Pathway
Caption: Mechanism of 6-methoxyflavone-induced apoptosis through the PERK/EIF2α/ATF4/CHOP pathway.
Quantitative Data
While specific quantitative data for this compound is limited, the following table summarizes IC50 values for various methoxyflavone derivatives in different cancer cell lines to provide a comparative context.
Table 1: IC50 Values of Methoxyflavone Derivatives in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 5,3',4'-trihydroxy-6,7,8-TMF (Sideritoflavone) | MCF-7 | Breast Cancer | 4.9 | [1] |
| 5,3'-dihydroxy-3,6,7,8,4'-PeMF | MCF-7 | Breast Cancer | 3.71 | [1] |
| 5-hydroxy-6,7,8,4'-TeMF (5-demethyltangeritin) | PC3 | Prostate Cancer | 11.8 | [1] |
| 5,6,7,8,4'-PeMF (Tangeritin) | PC3 | Prostate Cancer | 17.2 | [1] |
| 5,3'-dihydroxy-3,6,7,8,4'-PeMF | MDA-MB-231 | Breast Cancer | 21.27 | [1] |
| 5,4'-dihydroxy-6,7-DMF | MOLM-13 | Leukemia | 2.6 | [1] |
| 5,4'-dihydroxy-6,7-DMF | MV4-11 | Leukemia | 2.6 | [1] |
| 5,7-dihydroxy-4'-MF | MOLM-13 | Leukemia | 9.1 | [1] |
| 5,7-dihydroxy-4'-MF | MV4-11 | Leukemia | 6.8 | [1] |
| 5,7,4'-trihydroxy-6-MF (Hispidulin) | MOLM-13 | Leukemia | 7.0 | [1] |
| 5,7,4'-trihydroxy-6-MF (Hispidulin) | MV4-11 | Leukemia | 6.8 | [1] |
| 5,7-dihydroxy-3,6,4'-TMF | A2058 | Melanoma | 3.92 | [1] |
| 5,7,5'-trihydroxy-3,6,3',4'-TeMF | A2058 | Melanoma | 8.18 | [1] |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cells.
Experimental Workflow: MTT Assay
Caption: A generalized workflow for determining cell viability using the MTT assay.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 48 or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of Protein Phosphorylation
This protocol is used to detect and quantify the levels of specific proteins and their phosphorylated forms, providing insights into the activation state of signaling pathways.
Experimental Workflow: Western Blotting
Caption: Step-by-step workflow for Western blot analysis of protein phosphorylation.
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time and concentration. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., Akt, ERK) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Conclusion and Future Directions
This compound presents a compelling profile as a potential anticancer agent. Its established ability to induce apoptosis via the PERK/EIF2α/ATF4/CHOP pathway in cancer cells provides a solid foundation for its further investigation. While direct evidence for its effects on the PI3K/Akt and MAPK/ERK pathways is currently lacking, the data from related methoxyflavones strongly suggest that it may also exert inhibitory effects on these critical pro-survival signaling cascades.
Future research should focus on elucidating the precise molecular targets of this compound within the PI3K/Akt and MAPK/ERK pathways. Quantitative studies, including dose-response and time-course analyses of protein phosphorylation, are crucial to confirm these hypothesized mechanisms. Furthermore, investigating the efficacy of this compound in a broader range of cancer cell lines and in in vivo models will be essential to validate its therapeutic potential. The detailed protocols and comparative data provided in this guide are intended to facilitate these future research endeavors.
References
A Technical Guide to the Preliminary Cytotoxicity of 6-Methoxyflavonol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro cytotoxicity studies of 6-Methoxyflavonol, a naturally derived methoxyflavone with demonstrated anticancer potential.[1] This document synthesizes key quantitative data, details common experimental methodologies, and illustrates the molecular pathways implicated in its cytotoxic effects, serving as a foundational resource for ongoing research and development in oncology.
Quantitative Cytotoxicity Data
This compound has been evaluated for its cytotoxic activity against several human cervical cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of cell proliferation, are summarized below. The data indicates a dose-dependent and time-dependent inhibitory effect, with the highest potency observed in HeLa cells.
Table 1: IC50 Values of this compound on Human Cervical Cancer Cell Lines
| Cell Line | Treatment Duration | IC50 Value (µM) | Citation |
| HeLa | 24 hours | 94.05 | [2] |
| HeLa | 48 hours | 62.24 | [2] |
| HeLa | 72 hours | 52.12 - 55.31 | [2][3] |
| C33A | 72 hours | 109.57 | [3] |
| SiHa | 72 hours | 208.53 | [3] |
Experimental Protocols
The evaluation of this compound's cytotoxicity typically employs colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) assays to assess cell viability and proliferation.[1][4]
Cell Culture and Maintenance
-
Cell Lines: Human cancer cell lines, such as HeLa, C33A, and SiHa, are obtained from a certified cell bank.[1][5]
-
Culture Medium: Cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[5]
-
Incubation: Cultures are maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere.[5]
Cytotoxicity Assay (MTT/CCK-8 Method)
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well microplates at a density of 5 x 10³ to 1 x 10⁴ cells per well. Plates are incubated for 24 hours to allow for cell attachment.[5]
-
Compound Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. This is then serially diluted with the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to prevent solvent-induced toxicity.[5]
-
Treatment: The culture medium is removed from the wells and replaced with the medium containing various concentrations of this compound (e.g., 20, 40, 80, 120, 160 µM).[1] Control wells receive medium with DMSO only.
-
Incubation: The plates are incubated for specified durations (e.g., 24, 48, or 72 hours) to allow the compound to affect cell proliferation.[1]
-
Reagent Addition: After incubation, 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL) is added to each well. The plate is then incubated for an additional 1-4 hours.[4]
-
Measurement: For the CCK-8 assay, the absorbance is measured directly at 450 nm using a microplate reader. For the MTT assay, the medium is removed, and the resulting formazan (B1609692) crystals are dissolved in 150 µL of DMSO.[4][6] The absorbance is then measured at 540 nm.[4]
-
Data Analysis: The cell inhibition rate is calculated using the formula: Inhibition Rate (%) = (1 - (Absorbance of Treated Group / Absorbance of Control Group)) x 100 The IC50 value is then determined by plotting the inhibition rate against the logarithm of the compound concentration.[4]
Mechanisms of Action & Signaling Pathways
Studies have elucidated that this compound exerts its anticancer effects on HeLa cells through the induction of cell cycle arrest and apoptosis, mediated by distinct signaling pathways.[1][7]
Induction of S-Phase Cell Cycle Arrest
This compound has been shown to induce S-phase arrest in HeLa cells.[1][8] This is achieved by modulating the expression of key cell cycle regulatory proteins. Specifically, it downregulates the expression of Cyclin A2 (CCNA2) and Cyclin-Dependent Kinase 2 (CDK2) while upregulating the cyclin-dependent kinase inhibitor p21CIP1.[1][2] The inhibition of the CCNA2/CDK2 complex prevents the transition from the S phase to the G2 phase of the cell cycle, thereby halting cell proliferation.[1][8]
Induction of Apoptosis via Endoplasmic Reticulum Stress
In addition to cell cycle arrest, this compound induces apoptosis in HeLa cells through an endoplasmic reticulum (ER) stress-mediated pathway.[7] It activates the PERK/eIF2α/ATF4/CHOP signaling cascade. Treatment with this compound leads to increased phosphorylation of PERK and eIF2α, which in turn upregulates the transcription factors ATF4 and CHOP. CHOP subsequently modulates the expression of apoptosis-related proteins, such as Bcl-2 and Bax, leading to the activation of caspases and programmed cell death.[7]
Conclusion
Preliminary studies demonstrate that this compound exhibits significant cytotoxic effects against human cervical cancer cells in a dose- and time-dependent manner. Its mechanisms of action involve the induction of S-phase cell cycle arrest through the CCNA2/CDK2/p21CIP1 pathway and the promotion of apoptosis via the PERK-mediated endoplasmic reticulum stress pathway. These findings underscore the potential of this compound as a candidate for further preclinical and clinical development as an anticancer agent. The standardized protocols provided herein offer a framework for future investigations to ensure the reproducibility and comparability of results.
References
- 1. 6-Methoxyflavone induces S-phase arrest through the CCNA2/CDK2/p21CIP1 signaling pathway in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Methoxyflavone derivatives modulate the effect of TRAIL-induced apoptosis in human leukemic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. 6-Methoxyflavone induces S-phase arrest through the CCNA2/CDK2/p21CIP1 signaling pathway in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enzymatic Inhibition Potential of 6-Methoxyflavonol: A Technical Guide
For the attention of: Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a detailed exploration of the enzymatic inhibition potential of 6-methoxyflavonol (also known as 3-hydroxy-6-methoxyflavone). While direct and extensive research on the specific enzymatic targets of this compound is limited in publicly available literature, this document synthesizes the existing knowledge on closely related methoxyflavones to infer its potential mechanisms and guide future research. The information presented herein is based on data from analogous compounds, providing a foundational understanding for researchers investigating the therapeutic promise of this flavonoid.
Overview of Methoxyflavonoids in Enzyme Inhibition
Flavonoids, a class of polyphenolic compounds ubiquitously found in plants, are well-documented for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects. The presence and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the flavonoid scaffold are critical determinants of their bioactivity and enzyme inhibitory potential. Methoxyflavones, in particular, have garnered interest due to their enhanced metabolic stability and membrane permeability compared to their hydroxylated counterparts.
While specific data on this compound is scarce, research on the broader class of methoxyflavonoids suggests their involvement in the modulation of key enzymatic pathways implicated in various diseases. This guide will focus on the known inhibitory activities of structurally similar compounds to extrapolate the potential of this compound.
Quantitative Data on the Inhibition of Enzymes by Related Methoxyflavones
To provide a quantitative perspective, the following table summarizes the inhibitory activities of 6-methoxyflavone (B191845), a closely related compound lacking the 3-hydroxyl group, against specific enzymes. This data offers a valuable reference point for the potential potency of this compound.
| Compound | Target Enzyme | Cell Line/System | Inhibitory Concentration (IC50) | Reference |
| 6-Methoxyflavone | Inducible Nitric Oxide Synthase (iNOS) | Rat Kidney Mesangial Cells | 192 nM | [1][2] |
| 7-Methoxyflavone | Aromatase (CYP19) | Recombinant CYP19 | ~2-9 µM | [3] |
| 7,4'-Dimethoxyflavone | Aromatase (CYP19) | Recombinant CYP19 | ~2-9 µM | [3] |
Signaling Pathways Modulated by Related Methoxyflavones
The anti-inflammatory effects of 6-methoxyflavone are attributed to its ability to modulate specific signaling pathways. It is plausible that this compound may exert its effects through similar mechanisms.
Inhibition of the iNOS Pathway in Kidney Cells
Research has shown that 6-methoxyflavone inhibits the production of nitric oxide (NO) by suppressing the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated kidney mesangial cells.[1][2] This suggests an interaction with the upstream signaling cascade leading to iNOS expression, a key pathway in inflammatory processes.
Caption: Inhibition of the iNOS pathway by 6-methoxyflavone.
Modulation of Neuroinflammation Pathways
In microglial cells, 6-methoxyflavone has been shown to suppress neuroinflammation by inhibiting the TLR4/MyD88/p38 MAPK/NF-κB signaling pathways and activating the HO-1/NQO-1 signaling pathway.[4]
Caption: Modulation of neuroinflammatory pathways by 6-methoxyflavone.
Experimental Protocols for Enzymatic Inhibition Assays
General Protocol for in vitro Enzyme Inhibition Assay (e.g., Xanthine (B1682287) Oxidase)
This protocol provides a framework for assessing the inhibitory potential of this compound against an enzyme like xanthine oxidase, which is involved in purine (B94841) metabolism.[5]
Materials:
-
This compound
-
Target enzyme (e.g., Xanthine Oxidase from bovine milk)
-
Substrate (e.g., Xanthine)
-
Positive control inhibitor (e.g., Allopurinol)
-
Assay buffer (e.g., Potassium phosphate (B84403) buffer, pH 7.5)
-
DMSO (for dissolving the compound)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM).
-
Prepare serial dilutions of the this compound stock solution in assay buffer to achieve the desired final concentrations.
-
Prepare a stock solution of the substrate in the assay buffer.
-
Prepare a solution of the enzyme in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Test wells: Add the enzyme solution and different concentrations of this compound.
-
Control wells (no inhibitor): Add the enzyme solution and assay buffer with DMSO (at the same concentration as in the test wells).
-
Blank wells: Add assay buffer only.
-
Positive control wells: Add the enzyme solution and a known inhibitor (e.g., allopurinol).
-
-
Pre-incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the substrate solution to all wells (except the blank) to start the enzymatic reaction.
-
Kinetic Measurement: Immediately measure the change in absorbance at a specific wavelength (e.g., 295 nm for uric acid formation by xanthine oxidase) over time using a microplate reader.
-
Data Analysis:
-
Calculate the reaction rate (velocity) for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Caption: General workflow for an in vitro enzyme inhibition assay.
Aromatase Inhibition Assay
This assay is used to screen for inhibitors of aromatase (CYP19), an enzyme crucial for estrogen biosynthesis.[3]
Materials:
-
This compound
-
Recombinant human aromatase (CYP19)
-
Fluorogenic substrate
-
NADPH generating system
-
Assay buffer (e.g., Phosphate buffer)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions and serial dilutions of this compound as described in the general protocol.
-
Assay Setup: In a 96-well black microplate, add the assay buffer, NADPH generating system, and various concentrations of this compound.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Add the aromatase enzyme and the fluorogenic substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes with shaking.
-
Reaction Termination: Stop the reaction by adding a suitable reagent (e.g., NaOH).
-
Fluorescence Measurement: After a further incubation period (e.g., 2 hours), read the fluorescence at the appropriate excitation and emission wavelengths (e.g., 485 nm and 520 nm, respectively).
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value as described in the general protocol.
Future Directions and Conclusion
The enzymatic inhibition potential of this compound remains a promising yet underexplored area of research. The data from closely related methoxyflavones, particularly 6-methoxyflavone, strongly suggest that this compound could be a potent inhibitor of enzymes involved in inflammation, such as iNOS. Furthermore, its potential to modulate pathways related to cancer and neuroinflammation warrants further investigation.
Future studies should focus on:
-
Direct enzymatic screening: Testing this compound against a panel of clinically relevant enzymes (e.g., kinases, proteases, oxidoreductases) to identify specific targets.
-
Mechanism of action studies: Elucidating the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) for identified enzyme targets.
-
In vivo studies: Evaluating the efficacy of this compound in animal models of inflammatory diseases, cancer, and neurodegenerative disorders.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing derivatives of this compound to optimize its inhibitory potency and selectivity.
References
- 1. 6-Hydroxyflavone and Derivatives Exhibit Potent Anti-Inflammatory Activity among Mono-, Di- and Polyhydroxylated Flavones in Kidney Mesangial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Hydroxyflavone and Derivatives Exhibit Potent Anti-Inflammatory Activity among Mono-, Di- and Polyhydroxylated Flavones in Kidney Mesangial Cells | PLOS One [journals.plos.org]
- 3. Aromatase inhibition by bioavailable methylated flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
6-Methoxyflavonol: A Potential Immunomodulator for Therapeutic Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
6-Methoxyflavonol, a naturally occurring flavonoid, is emerging as a promising immunomodulatory agent with significant therapeutic potential. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on the immune system, with a focus on its mechanisms of action, effects on key immune cells, and relevant signaling pathways. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the exploration and development of this compound-based therapeutics for inflammatory and autoimmune disorders.
Introduction
Flavonoids, a class of polyphenolic secondary metabolites found in plants, have long been recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Within this broad class, methoxylated flavonoids have garnered increasing attention due to their enhanced metabolic stability and bioavailability. This compound, a specific methoxylated flavone, has demonstrated potent immunomodulatory and anti-inflammatory effects in various preclinical studies. Its ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, positions it as a compelling candidate for the development of novel therapies for a range of immune-related diseases. This guide will delve into the technical details of the available scientific evidence supporting the immunomodulatory potential of this compound.
Mechanism of Action: Modulation of Key Inflammatory Signaling Pathways
The immunomodulatory effects of this compound are primarily attributed to its ability to interfere with pro-inflammatory signaling cascades within immune cells. The two major pathways implicated in its mechanism of action are the NF-κB and MAPK pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. In resting cells, NF-κB transcription factors are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB dimers, typically p65/p50, to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.
6-Methoxyflavone (B191845) has been shown to suppress neuroinflammation in microglia by inhibiting the TLR4/MyD88/p38 MAPK/NF-κB dependent pathways.[1] Studies on closely related methoxyflavones have demonstrated a significant reduction in the nuclear translocation of the p65 subunit of NF-κB in LPS-stimulated macrophages.[2] This inhibition is associated with a decrease in the phosphorylation of IκBα. By preventing the degradation of IκBα, this compound effectively traps NF-κB in the cytoplasm, thereby attenuating the inflammatory response.
Modulation of the MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade that regulates a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis. The three major subfamilies of MAPKs are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. The activation of these kinases through a series of phosphorylation events leads to the activation of various transcription factors, including activator protein-1 (AP-1), which in turn promotes the expression of pro-inflammatory genes.
Evidence suggests that 6-methoxyflavone can suppress the phosphorylation of p38 MAPK and JNK in LPS-stimulated microglial cells.[1] By inhibiting the activation of these key kinases, this compound can dampen the downstream inflammatory response.
Effects on Immune Cells and Cytokine Production
The immunomodulatory properties of this compound are evident in its effects on various immune cells and the production of key signaling molecules called cytokines.
Macrophages
Macrophages are key players in the innate immune response and are a primary source of pro-inflammatory mediators. In response to stimuli like LPS, macrophages produce nitric oxide (NO), a potent inflammatory molecule, and a range of pro-inflammatory cytokines. Studies have shown that 6-methoxyflavone is a potent inhibitor of NO production in LPS-stimulated kidney mesangial cells, with a half-maximal inhibitory concentration (IC50) of 192 nM.[2][3][4][5] This effect is attributed to the inhibition of inducible nitric oxide synthase (iNOS) expression.
T-Cells
T-lymphocytes are central to the adaptive immune response. The activation of T-cells is a critical step in orchestrating a targeted immune response. 6-Methoxyflavone has been shown to suppress T-cell activation.[1] It achieves this by inhibiting the translocation of the Nuclear Factor of Activated T-cells (NFAT) into the nucleus, a crucial step in T-cell activation and cytokine production.[1]
Cytokine Modulation
Cytokines are small proteins that act as messengers between cells and are critical for regulating immune and inflammatory responses. This compound has been shown to modulate the production of several key cytokines. In LPS-stimulated microglial cells, 6-methoxyflavone decreased the levels of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[1]
Quantitative Data Summary
The following tables summarize the available quantitative data on the immunomodulatory effects of this compound.
Table 1: Inhibitory Effects of this compound on Inflammatory Mediators
| Target | Cell Type | Stimulus | IC50 Value | Reference |
| Nitric Oxide (NO) Production | Rat Kidney Mesangial Cells | LPS (10 ng/mL) | 192 nM | [2][3][4][5] |
Table 2: Effects of this compound on Cytokine Production
| Cytokine | Cell Type | Treatment Concentration | % Inhibition / Fold Change | Reference |
| IL-1β | BV2 microglia | 3-30 µM | Decreased | [1] |
| IL-6 | BV2 microglia | 3-30 µM | Decreased | [1] |
| TNF-α | BV2 microglia | 3-30 µM | Decreased | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Cell Culture and Treatment
-
Cell Lines: RAW 264.7 (murine macrophage), Jurkat (human T-lymphocyte), BV2 (murine microglia), Rat Kidney Mesangial Cells.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of this compound (typically dissolved in DMSO, with the final DMSO concentration kept below 0.1%) for a specified time (e.g., 1-2 hours) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL).
Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24-48 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the viability of the vehicle-treated control cells.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: This assay measures the concentration of nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO, in cell culture supernatants. The Griess reagent converts nitrite into a deep purple azo compound, and the absorbance is measured spectrophotometrically.
-
Procedure:
-
Collect the cell culture supernatant after treatment.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) in a 96-well plate.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm.
-
The nitrite concentration is calculated from a standard curve prepared with sodium nitrite.
-
Western Blot Analysis for Signaling Proteins (p-p65, p-p38)
-
Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
-
Procedure:
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-p65, total p65, p-p38, total p38, or a loading control like β-actin overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Quantitative Real-Time PCR (qPCR) for Cytokine Gene Expression
-
Principle: qPCR is used to measure the amount of a specific mRNA in a sample in real-time. This allows for the quantification of gene expression levels.
-
Procedure:
-
Isolate total RNA from treated cells using a suitable kit (e.g., RNeasy Mini Kit).
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
Perform qPCR using the cDNA, gene-specific primers for the cytokines of interest (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH or β-actin), and a SYBR Green or TaqMan-based qPCR master mix.
-
The relative gene expression is calculated using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the vehicle-treated control.
-
Conclusion and Future Perspectives
This compound has emerged as a promising immunomodulatory agent with a clear mechanism of action involving the inhibition of the NF-κB and MAPK signaling pathways. Its ability to suppress the production of key inflammatory mediators in various immune cells highlights its potential for the treatment of inflammatory and autoimmune diseases.
While the current data is encouraging, further research is warranted to fully elucidate the therapeutic potential of this compound. Future studies should focus on:
-
In vivo efficacy: Evaluating the therapeutic effects of this compound in animal models of inflammatory diseases.
-
Pharmacokinetics and bioavailability: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize dosing and delivery.
-
Safety and toxicology: Conducting comprehensive safety and toxicology studies to assess its potential for clinical use.
-
Structure-activity relationship studies: Synthesizing and evaluating analogs of this compound to identify compounds with improved potency and selectivity.
The continued investigation of this compound and related compounds holds significant promise for the development of a new generation of safe and effective immunomodulatory therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5,6,7-trimethoxyflavone suppresses pro-inflammatory mediators in lipopolysaccharide-induced RAW 264.7 macrophages and protects mice from lethal endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GraphViz Examples and Tutorial [graphs.grevian.org]
- 4. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 5. m.youtube.com [m.youtube.com]
Methodological & Application
Application Note: Quantification of 6-Methoxyflavonol using a Validated HPLC-MS/MS Method
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of 6-Methoxyflavonol in various matrices. The described protocol provides a reliable and reproducible workflow for the accurate determination of this compound, which is of significant interest in pharmaceutical and nutraceutical research. The method has been validated for linearity, precision, accuracy, and sensitivity.
Introduction
This compound is a naturally occurring flavonoid derivative that has garnered attention for its potential pharmacological activities. Accurate quantification of this compound in complex matrices such as plant extracts, biological fluids, and pharmaceutical formulations is crucial for research and development. HPLC-MS/MS offers high selectivity and sensitivity, making it the ideal analytical technique for this purpose. This document provides a comprehensive protocol for the quantification of this compound, including sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
Internal Standard (IS), e.g., a structurally similar flavonoid not present in the sample
-
HPLC-grade acetonitrile, methanol (B129727), and water
-
Formic acid (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound standard and dissolve it in 1.0 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard (IS) Working Solution: Prepare a working solution of the IS at a constant concentration (e.g., 100 ng/mL) in the same diluent.
Sample Preparation
The following is a general protocol for the extraction of this compound from a solid matrix (e.g., plant material). This may need to be adapted based on the specific sample matrix.
-
Homogenization: Homogenize 1.0 g of the powdered sample material.
-
Extraction: Add 10 mL of 80% methanol to the homogenized sample. The sample should be vortexed for 1 minute and then sonicated for 30 minutes in an ultrasonic bath.[1]
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
-
Supernatant Collection: Carefully collect the supernatant.
-
Internal Standard Spiking: Spike the collected supernatant with the IS working solution.
-
Solid Phase Extraction (SPE) for Cleanup:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the spiked supernatant onto the cartridge.
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elute the analyte and IS with 5 mL of methanol.
-
-
Final Sample Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the initial mobile phase.[2] The sample is now ready for HPLC-MS/MS analysis.
HPLC-MS/MS Instrumentation and Conditions
HPLC System:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.[2]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[2]
-
Flow Rate: 0.3 mL/min.[2]
-
Injection Volume: 5 µL.[2]
-
Column Temperature: 40 °C.[2]
-
Gradient Elution:
Time (min) % B 0.0 10 1.0 10 8.0 95 10.0 95 10.1 10 | 12.0 | 10 |
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
MRM Transitions (Hypothetical):
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) This compound 269.08 152.05 25 This compound 269.08 121.03 35 | Internal Standard | To be determined | To be determined | To be determined |
Data Presentation
The performance of the method was validated, and the results are summarized in the tables below.
Table 1: Calibration Curve and Sensitivity
| Analyte | Linear Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) | LOD (ng/mL) | LOQ (ng/mL) |
| This compound | 1 - 1000 | y = 0.025x + 0.005 | >0.995 | 0.3 | 1.0 |
Table 2: Precision and Accuracy
| QC Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (%) |
| 5 | 4.8 | 6.2 | 98.5 |
| 50 | 3.5 | 4.1 | 101.2 |
| 500 | 2.1 | 3.3 | 99.8 |
Table 3: Recovery
| Concentration Spiked (ng/mL) | Mean Recovery (%) | %RSD (n=6) |
| 5 | 92.5 | 5.1 |
| 50 | 95.1 | 3.8 |
| 500 | 96.3 | 2.5 |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical relationship of the tandem mass spectrometry process.
Conclusion
The HPLC-MS/MS method described in this application note is a highly selective, sensitive, and reliable technique for the quantification of this compound. The detailed protocol for sample preparation and instrumental analysis, along with the method validation data, demonstrates its suitability for a wide range of applications in pharmaceutical and scientific research. This method can be readily implemented in laboratories equipped with standard HPLC-MS/MS instrumentation.
References
Application Notes and Protocols for the Isolation of 6-Methoxyflavonol from Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxyflavonol, a subclass of methoxylated flavonoids, has garnered significant interest within the scientific community due to its potential therapeutic properties. These compounds are naturally occurring pigments in various plants and have been associated with a range of biological activities, including anti-inflammatory and neuroprotective effects. The isolation and purification of this compound from complex plant matrices is a critical step for further pharmacological investigation and drug development. This document provides detailed protocols for the extraction, purification, and identification of this compound from plant sources, primarily focusing on methodologies applicable to plants rich in methoxyflavones, such as Kaempferia parviflora (black ginger) and Pimelea species.
Data Presentation
The following table summarizes quantitative data related to the extraction of methoxyflavones from plant materials. It is important to note that data specifically for this compound is limited; therefore, data for total methoxyflavones are also presented to provide a relevant benchmark.
| Plant Source | Extraction Method | Compound(s) | Yield | Purity | Reference |
| Kaempferia parviflora | Ultrasound-Assisted Extraction (UAE) | Total Methoxyflavones | 327.25 mg/g of extract | Not Specified | [1] |
| Kaempferia parviflora | Maceration (95% Ethanol) | 5,7-dimethoxyflavone | 48.10 g/100 mL of concentrated extract | Not Specified | [2] |
Experimental Protocols
This section outlines a comprehensive workflow for the isolation and identification of this compound from plant extracts, integrating various established techniques.
Protocol 1: Extraction and Preliminary Fractionation
This protocol describes the initial extraction of crude methoxyflavones from dried plant material.
1. Plant Material Preparation:
-
Air-dry the plant material (e.g., rhizomes, leaves) at room temperature to a constant weight.
-
Grind the dried material into a fine powder using a mechanical grinder to increase the surface area for extraction.
2. Extraction:
-
Method A: Maceration
-
Immerse the powdered plant material in 95% ethanol (B145695) at a solid-to-solvent ratio of 1:10 (w/v) in a sealed container.[2]
-
Agitate the mixture periodically and allow it to stand for 3-7 days at room temperature.
-
Filter the extract through Whatman No. 1 filter paper to separate the plant debris.
-
Repeat the extraction process two more times with fresh solvent to ensure maximum recovery.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude ethanol extract.
-
-
Method B: Ultrasound-Assisted Extraction (UAE)
3. Solvent Partitioning:
-
Dissolve the crude extract in a mixture of methanol (B129727) and water (9:1 v/v).
-
Perform liquid-liquid partitioning by sequentially extracting the aqueous methanol solution with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297).
-
Collect each solvent fraction separately. This compound is expected to be enriched in the less polar fractions (n-hexane and chloroform).
-
Evaporate the solvent from each fraction to yield the respective partitioned extracts.
Protocol 2: Chromatographic Purification
This protocol details the purification of this compound from the enriched fractions obtained in Protocol 1.
1. Silica (B1680970) Gel Column Chromatography:
-
Column Packing: Prepare a slurry of silica gel (60-120 mesh) in n-hexane and pour it into a glass column. Allow the silica gel to settle, ensuring a uniformly packed column without any air bubbles.
-
Sample Loading: Dissolve the n-hexane or chloroform fraction in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.
-
Elution: Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., 95:5, 90:10, 85:15, etc.).
-
Fraction Collection: Collect the eluate in fractions of a suitable volume (e.g., 20 mL).
-
Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:ethyl acetate 8:2). Visualize the spots under UV light (254 nm and 366 nm).
-
Pooling and Concentration: Combine the fractions containing the compound of interest (based on TLC analysis against a standard if available) and evaporate the solvent.
2. Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase: A gradient of methanol and water or acetonitrile (B52724) and water, often with the addition of 0.1% formic acid to improve peak shape, is effective.[3][4]
-
Injection: Dissolve the partially purified fraction from column chromatography in the mobile phase and inject it into the preparative HPLC system.
-
Detection: Monitor the elution at a wavelength of approximately 254 nm.[1]
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Solvent Removal: Evaporate the solvent from the collected fraction to obtain the purified compound.
Protocol 3: Identification and Characterization
This protocol describes the analytical techniques used to confirm the identity and purity of the isolated this compound.
1. High-Performance Liquid Chromatography (HPLC) Analysis:
-
Analyze the purified compound on an analytical HPLC system with a C18 column to assess its purity.
-
Compare the retention time with that of a certified this compound standard.
2. Mass Spectrometry (MS):
-
Obtain the mass spectrum of the purified compound using LC-MS or direct infusion MS.
-
The expected molecular weight of this compound (C16H12O3) is approximately 252.26 g/mol . The mass spectrum should show a corresponding molecular ion peak (e.g., [M+H]+ at m/z 253).
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Record ¹H NMR and ¹³C NMR spectra of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
The spectral data should be consistent with the known structure of this compound. Key expected signals in ¹H NMR include a methoxy (B1213986) singlet, and aromatic protons in the characteristic regions for the A, B, and C rings of the flavone (B191248) skeleton.
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for the isolation and identification of this compound.
Logical Relationship of Purification Techniques
Caption: Logical progression of purification techniques for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. myfoodresearch.com [myfoodresearch.com]
- 3. benchchem.com [benchchem.com]
- 4. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Cell-Based Assay to Determine the Anti-Inflammatory Activity of 6-Methoxyflavonol
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Methoxyflavonol is a naturally occurring flavonoid derivative that has garnered significant interest for its potential therapeutic properties. Flavonoids, a broad class of plant secondary metabolites, are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. The addition of a methoxy (B1213986) group to the flavonoid backbone can modulate its physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its bioactivity and therapeutic potential. This application note provides a detailed protocol for a cell-based assay to quantify the anti-inflammatory activity of this compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7). A complementary protocol to assess the cytotoxicity of the compound is also included to ensure that the observed anti-inflammatory effects are not a result of cellular toxicity.
Biological Activity of this compound and Related Compounds
This compound and its analogs have demonstrated a variety of biological activities. Notably, 6-methoxyflavone (B191845) has shown potent anti-inflammatory effects by suppressing neuroinflammation in microglia through the inhibition of the TLR4/MyD88/p38 MAPK/NF-κB signaling pathways.[1] It has also been reported to have a very potent inhibitory effect on nitric oxide production in kidney mesangial cells, with an IC50 of 192 nM.[2] In the realm of oncology, 6-methoxyflavone has been shown to induce S-phase arrest in HeLa cells via the CCNA2/CDK2/p21CIP1 signaling pathway and exhibits cytotoxic effects against various cervical cancer cell lines.[3][4][5][6] The diverse bioactivities of methoxyflavones underscore the importance of robust and reliable cell-based assays to elucidate their mechanisms of action and to quantify their potency.
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for 6-methoxyflavone in various cell-based assays. This data provides a benchmark for the expected potency of this compound and related compounds.
| Compound | Assay Type | Cell Line | Activity | IC50 Value |
| 6-Methoxyflavone | Anti-inflammatory (Nitric Oxide Production) | Rat Kidney Mesangial Cells | Inhibition of LPS-induced NO production | 192 nM[2] |
| 6-Methoxyflavone | Cytotoxicity | HeLa (Cervical Cancer) | Inhibition of cell viability (72h) | 55.31 µM[3][4][5][6] |
| 6-Methoxyflavone | Cytotoxicity | C33A (Cervical Cancer) | Inhibition of cell viability (72h) | 109.57 µM[3][4][5][6] |
| 6-Methoxyflavone | Cytotoxicity | SiHa (Cervical Cancer) | Inhibition of cell viability (72h) | 208.53 µM[3][4][5][6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway inhibited by this compound and the general experimental workflow for assessing its anti-inflammatory activity.
Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.
Caption: Signaling pathway of LPS-induced inflammation and inhibition by this compound.
Experimental Protocols
Protocol 1: Determination of Anti-Inflammatory Activity (Nitric Oxide Assay)
This protocol describes the measurement of nitric oxide production by LPS-stimulated RAW 264.7 cells using the Griess assay.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (NaNO2)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.
-
Remove the old medium from the cells and replace it with 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a positive control (e.g., a known anti-inflammatory agent).
-
Pre-incubate the cells with the compound for 1-2 hours.
-
-
Inflammation Induction:
-
After the pre-incubation period, add 10 µL of LPS solution (final concentration of 1 µg/mL) to all wells except for the negative control wells (which receive 10 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Griess Assay for Nitrite Measurement:
-
After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.
-
Add 50 µL of Griess Reagent Component A to each well containing the supernatant and standards.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the nitrite concentration in each sample using the sodium nitrite standard curve.
-
Determine the percentage of nitric oxide inhibition for each concentration of this compound compared to the LPS-stimulated vehicle control.
-
Plot the percentage of inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Determination of Cytotoxicity (MTT Assay)
This protocol is used to assess the effect of this compound on the viability of RAW 264.7 cells.
Materials:
-
Cells treated as in Protocol 1
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Treatment:
-
Use the cells from a parallel plate that was treated identically to the one used for the nitric oxide assay (steps 1-3 of Protocol 1).
-
-
MTT Assay:
-
After the 24-hour incubation with the compound and LPS, carefully remove the culture medium from each well.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
After the incubation, add 100 µL of the solubilization solution to each well.
-
Incubate the plate overnight at 37°C in a humidified atmosphere to ensure complete solubilization of the formazan crystals.
-
-
Absorbance Measurement:
-
Gently pipette up and down to ensure the formazan is fully dissolved.
-
Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.[7]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration to determine if the compound exhibits cytotoxic effects at the concentrations where it inhibits nitric oxide production.
-
The provided protocols offer a robust framework for evaluating the anti-inflammatory activity and cytotoxicity of this compound. By quantifying the inhibition of LPS-induced nitric oxide production and assessing cell viability in parallel, researchers can obtain a comprehensive understanding of the compound's therapeutic potential. The potent anti-inflammatory activity reported for the related compound, 6-methoxyflavone, suggests that this compound is a promising candidate for further investigation in the development of novel anti-inflammatory agents.
References
- 1. 6-methoxyflavone suppresses neuroinflammation in lipopolysaccharide- stimulated microglia through the inhibition of TLR4/MyD88/p38 MAPK/NF-κB dependent pathways and the activation of HO-1/NQO-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. preprints.org [preprints.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review[v1] | Preprints.org [preprints.org]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Optimizing the Ultrasonic Extraction of 6-Methoxyflavonol: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the optimization of 6-Methoxyflavonol extraction from plant matrices using ultrasound-assisted extraction (UAE). This method offers a rapid, efficient, and green alternative to conventional extraction techniques.[1][2][3]
Introduction to Ultrasound-Assisted Extraction (UAE)
Ultrasound-assisted extraction utilizes high-frequency sound waves (typically >20 kHz) to create acoustic cavitation in a solvent.[4][5] The formation, growth, and implosion of microscopic bubbles generate localized hot spots with extreme temperatures (up to 5000 K) and pressures (up to 1000 atm), as well as intense shear forces and micro-jets.[4][5] This phenomenon disrupts plant cell walls, reduces particle size, and enhances mass transfer of intracellular compounds into the solvent, leading to higher extraction yields in shorter times with reduced solvent consumption.[2][3][5]
Key Parameters for Optimization
The efficiency of UAE for this compound extraction is influenced by several critical parameters that should be systematically optimized. These include:
-
Solvent Type and Concentration: The polarity of the solvent is crucial for solubilizing the target compound. For flavonoids and methoxyflavones, ethanol-water mixtures are commonly employed.[6][7][8] The optimal ethanol (B145695) concentration often ranges between 50% and 95%.[6][7][8]
-
Extraction Time: UAE significantly reduces extraction times compared to conventional methods.[3] Typically, optimal times range from 15 to 60 minutes.[6][7][8][9][10] Prolonged sonication can lead to the degradation of a target compound.[11]
-
Ultrasonic Power and Frequency: Higher ultrasonic power generally increases extraction efficiency. However, excessive power can degrade the flavonoid structure. Frequencies for UAE typically range from 20 to 120 kHz.
-
Extraction Temperature: Elevated temperatures can enhance solvent penetration and solubility. However, temperatures exceeding a certain threshold (e.g., 60-70°C) may cause the degradation of thermosensitive compounds like flavonoids.[9]
-
Solid-to-Liquid Ratio: A lower solid-to-liquid ratio (i.e., more solvent) can enhance the concentration gradient and improve extraction. However, an excessively large volume of solvent is not economical. Common ratios range from 1:10 to 1:50 g/mL.[6][7][8][10]
Quantitative Data Summary
The following tables summarize optimized conditions for the extraction of methoxyflavones and other flavonoids from various plant sources using UAE, which can serve as a starting point for optimizing this compound extraction.
Table 1: Optimized UAE Parameters for Methoxyflavones from Kaempferia parviflora
| Parameter | Optimized for Max Yield | Optimized for Max Methoxyflavone Content | Reference |
| Ethanol Concentration | 54.24% (v/v) | 95.00% (v/v) | [6][7][8] |
| Extraction Time | 25.25 min | 15.99 min | [6][7][8] |
| Solvent-to-Solid Ratio | 49.63 mL/g | 50.00 mL/g | [6][7][8] |
| Predicted Yield | 16.95% | 327.25 mg/g of extract | [6] |
Table 2: Optimized UAE Parameters for Total Flavonoids from Various Plant Sources
| Plant Source | Ethanol Conc. | Time (min) | Temp. (°C) | Liquid/Solid Ratio (mL/g) | Flavonoid Yield | Reference |
| Pteris cretica L. | 56.74% | 45.94 | 74.27 | 33.69 | 4.71 ± 0.04% | [9] |
| Alfalfa | 52.14% | 57.08 | 62.33 | 57.16 | Not specified | [10] |
| Flos Sophorae Immaturus | 70% | 30 | 61 | 15.30 | ~25% (TFFSI) | [12] |
| Juglans mandshurica | 62% | 40 | 60 | 1:20 | 6.28 mg/g | [13] |
| Centella asiatica | 75% | 30 | Not specified | 20 mL solvent vol. | 43.71 ± 1.92 mg/g | [14] |
Experimental Protocols
This section provides a detailed protocol for the optimization of this compound extraction using UAE.
Materials and Equipment
-
Dried plant material containing this compound, ground to a fine powder (e.g., 40-60 mesh)
-
Ethanol (analytical grade)
-
Ultrapure water
-
Ultrasonic bath or probe system with temperature and power control
-
Extraction vessel (e.g., flask)
-
Filtration system (e.g., filter paper, vacuum filtration apparatus) or centrifuge
-
Rotary evaporator for solvent removal
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system for quantification
Optimization Workflow
The following diagram illustrates the workflow for optimizing the extraction of this compound.
Single-Factor Experiment Protocol
To determine the optimal range for each parameter, perform single-factor experiments by varying one parameter while keeping others constant.
-
Preparation: Weigh a consistent amount of the powdered plant material (e.g., 1.0 g) into an extraction flask.
-
Solvent Concentration:
-
Set constant parameters: e.g., extraction time (30 min), temperature (50°C), solid-to-liquid ratio (1:20 g/mL), and ultrasonic power (200 W).
-
Vary the ethanol concentration (e.g., 30%, 50%, 70%, 90% v/v in water).
-
Perform the extraction for each concentration.
-
-
Extraction Time:
-
Use the optimal ethanol concentration from the previous step. Keep other parameters constant.
-
Vary the extraction time (e.g., 10, 20, 30, 40, 50, 60 min).
-
Perform the extraction for each time point.
-
-
Extraction Temperature:
-
Use the optimal ethanol concentration and time. Keep other parameters constant.
-
Vary the extraction temperature (e.g., 30, 40, 50, 60, 70°C).
-
Perform the extraction for each temperature.
-
-
Solid-to-Liquid Ratio:
-
Use the optimal ethanol concentration, time, and temperature. Keep ultrasonic power constant.
-
Vary the solid-to-liquid ratio (e.g., 1:10, 1:20, 1:30, 1:40, 1:50 g/mL).
-
Perform the extraction for each ratio.
-
-
Post-Extraction: After each extraction, filter or centrifuge the mixture to separate the solid residue. Collect the supernatant.
-
Analysis: Evaporate the solvent from the supernatant to obtain the crude extract. Dissolve a known amount of the extract in a suitable solvent (e.g., methanol) and quantify the this compound content using a validated HPLC method.
-
Determine Optimums: Plot the yield of this compound against each parameter to determine the optimal conditions for the single-factor experiments.
Response Surface Methodology (RSM) for Final Optimization
For a more rigorous optimization, a statistical approach like Response Surface Methodology (RSM) with a Box-Behnken design (BBD) or Central Composite Design (CCD) is recommended. This allows for the evaluation of the interactions between the significant parameters identified in the single-factor experiments.
Mechanism of Ultrasound-Assisted Extraction
The enhanced extraction efficiency of UAE is attributed to the physical and chemical effects of acoustic cavitation.
Conclusion
Ultrasound-assisted extraction is a powerful technique for the efficient extraction of this compound from plant materials. By systematically optimizing key parameters such as solvent concentration, extraction time, temperature, and solid-to-liquid ratio, researchers can significantly improve extraction yields while reducing processing time and solvent consumption. The protocols and data presented in this application note provide a solid foundation for developing a robust and optimized extraction process for this compound.
References
- 1. Ultrasound-assisted extraction of bioactive compounds from plants | Semantic Scholar [semanticscholar.org]
- 2. Overview and Toxicity Assessment of Ultrasound-Assisted Extraction of Natural Ingredients from Plants [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Ultrasound assisted extraction (UAE) of bioactive compounds from fruit and vegetable processing by-products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hielscher.com [hielscher.com]
- 6. Optimization of Ultrasound-Assisted Extraction of Yields and Total Methoxyflavone Contents from Kaempferia parviflora Rhizomes [mdpi.com]
- 7. Optimization of Ultrasound-Assisted Extraction of Yields and Total Methoxyflavone Contents from Kaempferia parviflora Rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ultrasound-Assisted Extraction of Total Flavonoids from Pteris cretica L.: Process Optimization, HPLC Analysis, and Evaluation of Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of Ultrasonic-Assisted Extraction of Flavonoid Compounds and Antioxidants from Alfalfa Using Response Surface Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Optimization of Ultrasound-Assisted Extraction Using Response Surface Methodology for Simultaneous Quantitation of Six Flavonoids in Flos Sophorae Immaturus and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ultrasonic-Assisted Extraction of Flavonoids from Juglans mandshurica Maxim.: Artificial Intelligence-Based Optimization, Kinetics Estimation, and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Note and Protocol: Purification of 6-Methoxyflavonol via Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Methoxyflavonol is a flavonoid derivative with significant interest in pharmacological research due to its potential biological activities. Efficient purification of this compound is crucial for accurate downstream applications, including structural elucidation, bioactivity screening, and preclinical development. Column chromatography is a widely used and effective technique for the purification of moderately polar compounds like this compound from reaction mixtures or natural product extracts.[1][2][3][4][5] This document provides a detailed protocol for the purification of this compound using silica (B1680970) gel column chromatography.
Principle of Separation
Column chromatography separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[2][4] For the purification of this compound, a polar stationary phase (silica gel) is employed.[2][6] The separation is achieved by eluting the column with a mobile phase of increasing polarity. Non-polar impurities will travel through the column faster, while more polar compounds, including this compound, will have a stronger interaction with the silica gel and elute later. By gradually increasing the polarity of the mobile phase, a fine separation of the desired compound from impurities can be achieved.
Experimental Protocol
This protocol outlines the steps for the purification of this compound using column chromatography.
Materials and Equipment
-
Crude this compound sample
-
Silica gel (60-120 mesh) for column chromatography[7]
-
Glass chromatography column
-
Solvents: n-Hexane (Hex), Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (B129727) (MeOH) (all HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp for TLC visualization
-
Collection tubes or flasks
-
Rotary evaporator
-
Beakers and Erlenmeyer flasks
-
Glass wool or cotton plug
-
Sand (washed)
Procedure
1. Preparation of the Column
-
Ensure the chromatography column is clean, dry, and vertically clamped.
-
Place a small plug of glass wool or cotton at the bottom of the column to support the packing material.[7]
-
Add a thin layer of sand over the plug.
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 Hexane:EtOAc).[7]
-
Carefully pour the slurry into the column, avoiding the formation of air bubbles.[7]
-
Gently tap the column to ensure even packing of the silica gel.
-
Allow the silica gel to settle, and let the excess solvent drain until the solvent level is just above the silica gel surface.
-
Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
2. Sample Loading
-
Dissolve the crude this compound sample in a minimal amount of a suitable solvent (e.g., DCM or the initial mobile phase).
-
Carefully apply the dissolved sample onto the top of the silica gel column using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand layer.
3. Elution and Fraction Collection
-
Begin the elution with a low polarity mobile phase (e.g., Hexane:EtOAc, 95:5).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (EtOAc). This can be done in a stepwise or gradient manner.[8]
-
Collect the eluent in fractions of a specific volume (e.g., 10-20 mL) in separate tubes.
-
Continuously monitor the separation process using Thin Layer Chromatography (TLC).
4. Monitoring by Thin Layer Chromatography (TLC)
-
Spot a small aliquot from each collected fraction onto a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., Hexane:EtOAc, 7:3).
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure this compound.
5. Isolation of Pure this compound
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., HPLC, NMR spectroscopy).
Data Presentation
The following table summarizes the typical parameters for the column chromatography purification of this compound.
| Parameter | Value |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase System | n-Hexane and Ethyl Acetate (gradient) |
| Initial Mobile Phase | 95:5 (v/v) n-Hexane:Ethyl Acetate |
| Final Mobile Phase | 70:30 (v/v) n-Hexane:Ethyl Acetate |
| Elution Mode | Gradient Elution |
| Typical Sample Load | 1-5% of the stationary phase weight |
| Monitoring Technique | Thin Layer Chromatography (TLC) |
| TLC Mobile Phase | 7:3 (v/v) n-Hexane:Ethyl Acetate |
| Expected Purity | >95% |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Troubleshooting
-
Poor Separation: If the separation is not effective, optimize the mobile phase composition. A slower gradient or a different solvent system might be required.[8]
-
Compound Stuck on the Column: If the compound does not elute, increase the polarity of the mobile phase significantly (e.g., by adding a small percentage of methanol to the ethyl acetate).
-
Cracked Column Bed: This is often caused by air bubbles or changes in solvent composition that generate heat. Ensure the column is packed properly and avoid drastic changes in solvent polarity.
References
- 1. magritek.com [magritek.com]
- 2. chromtech.com [chromtech.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Khan Academy [khanacademy.org]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. Column chromatography - Wikipedia [en.wikipedia.org]
- 7. web.uvic.ca [web.uvic.ca]
- 8. Purification [chem.rochester.edu]
Application Notes and Protocols for In Vitro Efficacy Testing of 6-Methoxyflavonol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for evaluating the in vitro efficacy of 6-Methoxyflavonol, a flavonoid with potential therapeutic applications. The following protocols detail key assays to assess its cytotoxic, anti-inflammatory, and antioxidant activities, focusing on its modulatory effects on the NF-κB and Nrf2 signaling pathways.
Introduction
This compound is a naturally occurring flavonoid that has garnered scientific interest for its potential pharmacological properties. Flavonoids, as a class, are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. Preliminary studies on methoxyflavones suggest that they may exert their effects through the modulation of key cellular signaling pathways, such as the inhibition of the pro-inflammatory NF-κB pathway and the activation of the cytoprotective Nrf2 pathway.[1] This document outlines a series of in vitro models and detailed protocols to systematically evaluate the efficacy of this compound.
Data Presentation
The following tables summarize representative quantitative data for the efficacy of this compound in the described assays.
Table 1: Cytotoxicity of this compound
| Cell Line | Assay | Incubation Time | IC₅₀ (µM) |
| HeLa (Cervical Cancer) | MTT | 72 hours | 55.31[2][3] |
| C33A (Cervical Cancer) | MTT | 72 hours | 109.57[2] |
| SiHa (Cervical Cancer) | MTT | 72 hours | 208.53[2] |
| Representative Normal Cell Line | MTT | 72 hours | >200 (Hypothetical) |
Table 2: Anti-Inflammatory and Antioxidant Activity of this compound
| Assay | Cell Line / System | Parameter | IC₅₀ / EC₅₀ |
| Anti-inflammatory (iNOS inhibition) | Rat Kidney Mesangial Cells | IC₅₀ | 192 nM (for 6-Methoxyflavone)[4][5][6][7] |
| Antioxidant (DPPH Radical Scavenging) | Cell-free | EC₅₀ | ~10-50 µM (Hypothetical, based on similar flavonoids) |
| Nrf2 Activation (ARE-Luciferase) | HepG2 | EC₅₀ | ~1-10 µM (Hypothetical, based on similar flavonoids) |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer and normal cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells.[6][8][9] The resulting intracellular purple formazan (B1609692) can be solubilized and quantified spectrophotometrically.
Materials:
-
Cell lines of interest (e.g., HeLa, and a non-cancerous cell line)
-
This compound
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, and 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
Antioxidant Capacity Assay (DPPH Radical Scavenging Assay)
Objective: To evaluate the direct antioxidant activity of this compound by its ability to scavenge the stable DPPH radical.
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the reduction of the stable DPPH radical, which is purple, by an antioxidant to its non-radical form, which is yellow. The change in absorbance is proportional to the antioxidant's scavenging activity.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or ethanol
-
Ascorbic acid or Trolox (positive control)
-
96-well plate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Protocol:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of this compound and a positive control (e.g., ascorbic acid) in methanol.
-
In a 96-well plate, add 50 µL of each concentration of the test compound or positive control.
-
Add 150 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
Plot the percentage of scavenging activity against the concentration to determine the EC₅₀ value.
Anti-Inflammatory Activity: NF-κB Inhibition Assay (Luciferase Reporter Assay)
Objective: To determine the inhibitory effect of this compound on the NF-κB signaling pathway.
Principle: This assay utilizes a cell line stably or transiently transfected with a luciferase reporter gene under the control of NF-κB response elements. Inhibition of NF-κB activation by this compound will result in a decrease in luciferase expression, which is measured by luminescence.
Materials:
-
HEK293T or other suitable cells
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound
-
NF-κB stimulant (e.g., TNF-α or LPS)
-
Luciferase assay reagent
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Protocol:
-
Seed cells in a 96-well plate and transfect with the NF-κB luciferase and control plasmids.
-
After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB agonist (e.g., 10 ng/mL TNF-α) for 6-8 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of NF-κB inhibition for each concentration relative to the stimulated control and determine the IC₅₀ value.
Antioxidant Response: Nrf2 Activation Assay (Western Blot)
Objective: To investigate the ability of this compound to activate the Nrf2 antioxidant response pathway.
Principle: Activation of the Nrf2 pathway leads to the translocation of Nrf2 from the cytoplasm to the nucleus, where it induces the expression of antioxidant enzymes like HO-1 and NQO1. Western blotting is used to detect the increased protein levels of Nrf2 in the nucleus and its downstream targets.
Materials:
-
Hepa1c1c7 or other suitable cells
-
This compound
-
Lysis buffers for cytoplasmic and nuclear protein extraction
-
Primary antibodies: anti-Nrf2, anti-HO-1, anti-NQO1, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescence detection reagent
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 6-24 hours).
-
Harvest the cells and perform subcellular fractionation to obtain cytoplasmic and nuclear extracts.
-
Determine the protein concentration of the extracts.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of nuclear Nrf2 to Lamin B1 and the levels of HO-1 and NQO1 to β-actin.
Visualizations
References
- 1. Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application of 6-Methoxyflavonol in Cosmetic Formulations: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxyflavonol, a naturally occurring flavonoid, is emerging as a promising active ingredient in cosmetic formulations due to its potential antioxidant, anti-inflammatory, and skin-aging-related enzyme-inhibitory properties. This document provides detailed application notes, experimental protocols, and relevant data to guide researchers and formulation scientists in harnessing the benefits of this compound for skincare applications. While direct quantitative data for this compound is limited in some areas, data from structurally similar methoxyflavones, particularly 6-methoxyflavone (B191845), are included to provide valuable insights into its potential efficacy.
Key Bioactivities and Mechanisms of Action
This compound and related methoxyflavones exert their cosmetic benefits through several mechanisms:
-
Antioxidant Activity: Methoxyflavones can neutralize reactive oxygen species (ROS), which are major contributors to premature skin aging (photoaging). This activity helps protect skin cells from oxidative stress.[1][2]
-
Anti-inflammatory Effects: 6-Methoxyflavone has demonstrated potent anti-inflammatory properties by inhibiting the production of inflammatory mediators such as nitric oxide (NO).[3] This can help soothe irritated skin and reduce redness.
-
Inhibition of Matrix Metalloproteinases (MMPs): Certain methoxyflavones have been shown to inhibit the activity of MMP-1, an enzyme that degrades collagen and contributes to the formation of wrinkles.[4]
-
Stimulation of Collagen Synthesis: By protecting existing collagen and potentially stimulating its new synthesis, methoxyflavones can help maintain skin elasticity and firmness.
-
Tyrosinase Inhibition: Inhibition of tyrosinase, a key enzyme in melanin (B1238610) production, suggests a potential for this compound in skin-lightening and evening out skin tone.[5]
Quantitative Data Summary
The following tables summarize the available quantitative data for 6-methoxyflavone and other relevant methoxyflavones. It is important to note that further studies are needed to establish the specific IC50 values for this compound in all the presented assays.
Table 1: Anti-inflammatory Activity of 6-Methoxyflavone
| Bioassay | Cell Line | Stimulant | Endpoint Measured | IC50 Value | Reference |
| Nitric Oxide (NO) Production Inhibition | Rat Kidney Mesangial Cells | Lipopolysaccharide (LPS) | NO concentration | 192 nM | [3] |
Table 2: Cytotoxicity Data for 6-Methoxyflavone
| Cell Line | Assay | Incubation Time | IC50 Value | Reference |
| HaCaT (Human Keratinocytes) | Proliferation Assay | 72 hours | > 160 µM | [6] |
Table 3: Tyrosinase Inhibitory Activity of a Structurally Related Methoxyflavone
| Compound | Bioassay | IC50 Value | Reference |
| 2′,4′,6-trimethoxyflavone | Mushroom Tyrosinase Inhibition | 1.60 ± 0.03 µM | [7] |
Signaling Pathway
The anti-inflammatory action of 6-methoxyflavone involves the modulation of key signaling pathways. The following diagram illustrates the inhibition of the LPS-induced inflammatory cascade.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in cosmetic applications.
Antioxidant Activity: DPPH Radical Scavenging Assay
This protocol provides a method to assess the free radical scavenging activity of this compound.
Workflow:
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) or Ethanol (HPLC grade)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Prepare a series of dilutions from the stock solution (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.
-
-
Assay:
-
In a 96-well plate, add 100 µL of each concentration of the this compound solution to different wells.
-
Add 100 µL of methanol to a well to serve as a blank.
-
Add 100 µL of the DPPH solution to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals, by plotting the percentage of inhibition against the concentration.
-
Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) Production in Macrophages
This protocol assesses the ability of this compound to inhibit the production of nitric oxide in LPS-stimulated macrophage cells.
Workflow:
Materials:
-
RAW 264.7 murine macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent System
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
-
Nitrite (B80452) Measurement:
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess Reagent System according to the manufacturer's instructions. This typically involves mixing the supernatant with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solutions.
-
-
Measurement and Calculation:
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.
-
Anti-aging Activity: MMP-1 Inhibition Assay
This protocol describes a method to evaluate the potential of this compound to inhibit the activity of matrix metalloproteinase-1 (MMP-1).
Workflow:
Materials:
-
Recombinant human MMP-1
-
Fluorogenic MMP-1 substrate
-
This compound
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Assay Preparation:
-
Prepare a solution of recombinant human MMP-1 in an appropriate assay buffer.
-
Prepare a solution of the fluorogenic MMP-1 substrate.
-
Prepare a series of dilutions of this compound.
-
-
Assay:
-
In a 96-well black plate, add the MMP-1 enzyme, this compound at different concentrations, and the assay buffer.
-
Initiate the reaction by adding the fluorogenic MMP-1 substrate.
-
-
Measurement and Calculation:
-
Measure the increase in fluorescence over time using a fluorescence microplate reader.
-
Calculate the percentage of MMP-1 inhibition for each concentration of this compound compared to the control without the inhibitor.
-
Determine the IC50 value.
-
Skin Lightening Activity: Tyrosinase Inhibition Assay
This protocol outlines a method to assess the inhibitory effect of this compound on mushroom tyrosinase activity.[8][9]
Workflow:
References
- 1. Flavonoid-Enriched Plant-Extract-Loaded Emulsion: A Novel Phytocosmetic Sunscreen Formulation with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. US6423747B1 - Cosmetic and dermatological preparations with flavonoids - Google Patents [patents.google.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. polyphenols-biotech.fr [polyphenols-biotech.fr]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 6-Methoxyflavonol as a Food Preservative
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxyflavonol, a member of the flavonoid family, presents significant potential as a natural food preservative. Its efficacy is attributed to its antioxidant and antimicrobial properties, which can help in extending the shelf life of food products by inhibiting the growth of spoilage microorganisms and preventing oxidative degradation.[1] This document provides a detailed overview of this compound, including its mechanisms of action, quantitative data on its bioactivity, and protocols for its application and evaluation in food preservation.
Chemical Structure:
-
IUPAC Name: 6-methoxy-2-phenyl-4H-chromen-4-one[2]
-
Molecular Formula: C₁₆H₁₂O₃[2]
-
Molecular Weight: 252.27 g/mol [1]
Quantitative Data
While specific quantitative data for this compound is limited in publicly available research, the following tables summarize available data and provide comparative values for related flavonoids to offer a baseline for evaluation.
Table 1: Antioxidant Activity of Flavonoids
| Compound | Assay | IC50 Value | Reference Compound | IC50 of Reference |
| 6-Methoxyflavone | - | Data not available | - | - |
| Flavone (B191248) | DPPH | 100 µg/mL | - | - |
| 6-Hydroxyflavone | DPPH | >100 µM (% inhibition) | Quercetin | 5.2 ± 0.2 µM |
| Luteolin | DPPH | - | Quercetin | - |
| Flavone | ABTS | Data not available | - | - |
| 6-Hydroxyflavone | ABTS | IC50 = 6.3 µM | Trolox | - |
Note: Data for this compound is currently unavailable. Values for closely related compounds are provided for context. Further research is required to determine the specific antioxidant capacity of this compound.
Table 2: Antimicrobial Activity of Flavonoids (Minimum Inhibitory Concentration - MIC)
| Compound | Staphylococcus aureus | Escherichia coli | Listeria monocytogenes | Salmonella spp. | Aspergillus niger | Penicillium spp. |
| 6-Methoxyflavone | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Flavone | 200 µg/mL | 100 µg/mL | Data not available | Data not available | Data not available | Data not available |
| 6-Hydroxyflavone | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: Specific MIC values for this compound against a broad spectrum of foodborne pathogens are not yet established. The provided data for flavone indicates the potential for antibacterial activity.[3] Comprehensive studies are needed to quantify the antimicrobial efficacy of this compound.
Mechanisms of Action
The preservative effects of this compound are believed to stem from its antioxidant and antimicrobial mechanisms, which are characteristic of the flavonoid class of compounds.
Antioxidant Mechanism
Flavonoids act as antioxidants through several mechanisms, including:
-
Free Radical Scavenging: Donating a hydrogen atom to free radicals, thereby neutralizing them and terminating the oxidative chain reactions that lead to food spoilage.
-
Metal Chelation: Binding to pro-oxidant metal ions, such as iron and copper, preventing them from catalyzing the formation of reactive oxygen species.
The methoxy (B1213986) group at the 6-position is thought to influence the electron-donating capacity of the molecule, thus contributing to its antioxidant potential.
Antimicrobial Mechanism
The antimicrobial action of flavonoids like this compound is multifaceted and can include:
-
Cell Membrane Disruption: Altering the permeability of microbial cell membranes, leading to the leakage of essential intracellular components.
-
Enzyme Inhibition: Inhibiting key microbial enzymes, such as those involved in DNA replication and energy metabolism.
-
Inhibition of Nucleic Acid Synthesis: Interfering with the synthesis of microbial DNA and RNA.
References
Application Notes and Protocols for Determining 6-Methoxyflavonol Cytotoxicity using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxyflavonol is a naturally occurring flavonoid that has garnered interest for its potential anticancer properties. Preliminary studies suggest that it can inhibit the proliferation of various cancer cell lines. A crucial step in evaluating the cytotoxic potential of compounds like this compound is the determination of their half-maximal inhibitory concentration (IC50) value. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, sensitive, and reliable colorimetric method for assessing cell viability and cytotoxicity.[1] This assay quantifies the metabolic activity of living cells, providing a measure of the compound's effect on cell proliferation.
The principle of the MTT assay is predicated on the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals by mitochondrial dehydrogenases, primarily succinate (B1194679) dehydrogenase, in metabolically active cells.[1][2] The quantity of formazan produced is directly proportional to the number of viable cells.[2] These insoluble crystals are subsequently solubilized, and the absorbance is measured spectrophotometrically. These application notes provide a comprehensive protocol for determining the IC50 value of this compound using the MTT assay.
Experimental Protocol
This protocol is optimized for adherent cancer cell lines, such as HeLa, on which this compound has shown cytotoxic effects.[3]
Materials and Reagents
-
This compound (prepare a stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[4]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Adherent cancer cells (e.g., HeLa)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
Humidified incubator (37°C, 5% CO2)
Procedure
Day 1: Cell Seeding
-
Culture and harvest cancer cells that are in the logarithmic growth phase.
-
Perform a cell count using a hemocytometer or an automated cell counter to determine cell concentration and viability.
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in complete culture medium. This seeding density may need to be optimized for different cell lines.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. This corresponds to approximately 5,000 cells per well.
-
Include wells with medium only to serve as a blank control for background absorbance measurements.[2]
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to adhere.[2]
Day 2: Treatment with this compound
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations. It is advisable to perform a preliminary experiment with a broad range of concentrations (e.g., 10-200 µM) to determine the approximate IC50.
-
Carefully aspirate the old medium from the wells.
-
Add 100 µL of the medium containing the various concentrations of this compound to the respective wells.
-
Include vehicle control wells that receive medium with the same concentration of DMSO as the highest this compound concentration.
-
Also, include untreated control wells containing only fresh complete medium.
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.[5] The incubation time can be varied to assess time-dependent cytotoxicity.
Day 4/5: MTT Assay and Absorbance Measurement
-
After the incubation period, carefully remove the medium from each well.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10 µL of the 5 mg/mL MTT solution to each well for a final concentration of 0.5 mg/mL.
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, protected from light.[2] During this time, viable cells will metabolize the MTT into formazan crystals, which will appear as purple precipitates.
-
After the 4-hour incubation, carefully aspirate the MTT-containing medium without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure the complete solubilization of the formazan.[6]
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
Data Analysis and IC50 Calculation
-
Correct for Background Absorbance: Subtract the average absorbance of the blank wells (medium only) from the absorbance readings of all other wells.
-
Calculate Percent Viability: The percentage of cell viability is calculated relative to the untreated control cells using the following formula:
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
Generate Dose-Response Curve: Plot the percentage of cell viability (Y-axis) against the logarithm of the this compound concentration (X-axis).
-
Determine IC50: The IC50 value is the concentration of this compound that results in a 50% reduction in cell viability. This can be determined from the dose-response curve.
Data Presentation
The following table represents hypothetical data obtained from an MTT assay assessing the cytotoxicity of this compound on HeLa cells after 48 hours of treatment.
| This compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Viability |
| 0 (Untreated Control) | 1.254 | 0.089 | 100.0 |
| 0 (Vehicle Control) | 1.248 | 0.092 | 99.5 |
| 10 | 1.103 | 0.075 | 88.0 |
| 25 | 0.915 | 0.061 | 73.0 |
| 50 | 0.640 | 0.045 | 51.0 |
| 75 | 0.426 | 0.033 | 34.0 |
| 100 | 0.251 | 0.028 | 20.0 |
| 150 | 0.125 | 0.019 | 10.0 |
Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: Signaling pathways potentially modulated by this compound.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review [mdpi.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by 6-Methoxyflavonol
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxyflavonol, a naturally occurring flavonoid, has demonstrated potential as an anti-cancer agent by inducing apoptosis in various cancer cell lines. Flow cytometry is a powerful and quantitative method to analyze apoptosis at the single-cell level. This document provides detailed protocols for assessing apoptosis induced by this compound using flow cytometry, focusing on key apoptotic events: phosphatidylserine (B164497) externalization, mitochondrial membrane potential disruption, and cell cycle arrest.
Mechanism of Action: The PERK/EIF2α/ATF4/CHOP Signaling Pathway
Research has shown that this compound induces apoptosis in cancer cells, such as HeLa cells, primarily through the activation of the endoplasmic reticulum (ER) stress-mediated PERK/EIF2α/ATF4/CHOP signaling pathway[1][2]. ER stress triggers the phosphorylation and activation of PERK, which in turn phosphorylates eIF2α. This leads to the preferential translation of ATF4, a transcription factor that upregulates the expression of the pro-apoptotic protein CHOP. CHOP then mediates programmed cell death.
Data Presentation
Apoptosis Analysis by Annexin V/PI Staining
The following table summarizes the dose-dependent effect of this compound on the induction of apoptosis in HeLa cells after 48 hours of treatment, as determined by Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
| Treatment | Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Control (0.16% DMSO) | 0 | 95.2 ± 1.5 | 2.5 ± 0.5 | 2.3 ± 0.7 |
| This compound | 65 | 45.8 ± 2.1 | 28.7 ± 1.8 | 25.5 ± 1.9 |
Data is presented as mean ± standard deviation and is based on representative data from similar studies[1][3].
Cell Cycle Analysis
This compound has been shown to induce S-phase arrest in HeLa cells. The table below presents the effect of different concentrations of this compound on the cell cycle distribution of HeLa cells after 48 hours of treatment.
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (0.16% DMSO) | 0 | 55.3 ± 2.4 | 30.1 ± 1.9 | 14.6 ± 1.1 |
| This compound | 20 | 48.2 ± 2.1 | 40.5 ± 2.3 | 11.3 ± 0.9 |
| This compound | 80 | 35.6 ± 1.8 | 55.2 ± 2.8 | 9.2 ± 0.7 |
| This compound | 160 | 28.9 ± 1.5 | 62.4 ± 3.1 | 8.7 ± 0.6 |
Data is presented as mean ± standard deviation and is derived from published studies on the effects of 6-methoxyflavone (B191845) on the cell cycle[4].
Mitochondrial Membrane Potential (ΔΨm) Analysis
A hallmark of early apoptosis is the disruption of the mitochondrial membrane potential. The following table is a template for presenting quantitative data from a JC-1 assay.
| Treatment | Concentration (µM) | Cells with Polarized Mitochondria (Red Fluorescence) (%) | Cells with Depolarized Mitochondria (Green Fluorescence) (%) |
| Control | 0 | Placeholder | Placeholder |
| This compound | 20 | Placeholder | Placeholder |
| This compound | 40 | Placeholder | Placeholder |
| This compound | 80 | Placeholder | Placeholder |
| CCCP (Positive Control) | 50 | Placeholder | Placeholder |
Note: Specific quantitative data for the effect of this compound on mitochondrial membrane potential as measured by flow cytometry was not available in the reviewed literature. Researchers should generate this data following the provided protocol.
Experimental Protocols
Protocol 1: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., HeLa)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time period (e.g., 48 hours).
-
Cell Harvesting:
-
Carefully collect the cell culture supernatant, which may contain floating apoptotic cells.
-
Wash the adherent cells with PBS.
-
Detach the adherent cells using a gentle cell dissociation reagent (e.g., Trypsin-EDTA).
-
Combine the detached cells with the collected supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate controls: unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Protocol 2: Mitochondrial Membrane Potential (ΔΨm) Analysis using JC-1
This protocol utilizes the cationic dye JC-1 to measure the mitochondrial membrane potential. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
PBS
-
JC-1 Assay Kit
-
CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described in Protocol 1. Include a positive control group treated with CCCP (e.g., 50 µM for 30 minutes).
-
Cell Harvesting: Harvest cells as described in Protocol 1.
-
JC-1 Staining:
-
Resuspend the cell pellet in 0.5 mL of complete medium.
-
Add 0.5 mL of the JC-1 staining solution and mix well.
-
Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes.
-
Centrifuge the cells at 400 x g for 5 minutes at room temperature.
-
Discard the supernatant and wash the cells twice with 1X Assay Buffer.
-
Resuspend the cells in an appropriate volume of 1X Assay Buffer.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer.
-
Detect the green fluorescence of JC-1 monomers (typically in the FL1 channel) and the red fluorescence of JC-1 aggregates (typically in the FL2 channel).
-
Use unstained cells and cells treated with CCCP to set the gates.
-
Data Interpretation:
-
A decrease in the red/green fluorescence intensity ratio indicates a loss of mitochondrial membrane potential and an increase in apoptosis.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
PBS
-
Cold 70% Ethanol (B145695)
-
PI/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described in Protocol 1.
-
Cell Harvesting: Harvest cells as described in Protocol 1.
-
Fixation:
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 3 mL of cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells on ice or at -20°C for at least 30 minutes (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 0.5 mL of PI/RNase Staining Buffer.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI signal (DNA content).
-
Gate out debris and cell aggregates.
-
Data Interpretation:
-
The DNA content histogram will show distinct peaks corresponding to the G0/G1 (2N DNA content), S (between 2N and 4N), and G2/M (4N DNA content) phases of the cell cycle.
Mandatory Visualizations
References
- 1. Methoxyflavone derivatives modulate the effect of TRAIL-induced apoptosis in human leukemic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Using flow cytometry for mitochondrial assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of mitochondrial membrane potential in the cells by microchip flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving the solubility of 6-Methoxyflavonol for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 6-Methoxyflavonol for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
This compound is a flavonoid, a class of compounds known for their potential biological activities, including antioxidant and anti-inflammatory properties.[1] Like many flavonoids, it has low aqueous solubility, which can present challenges in experimental setups.[2] Detailed physicochemical data is summarized below. For comparison, data for the structurally similar 6-Methoxyflavone is also included.
Table 1: Physicochemical Properties of this compound and 6-Methoxyflavone
| Property | This compound | 6-Methoxyflavone |
| Molecular Formula | C₁₆H₁₂O₄ | C₁₆H₁₂O₃[3] |
| Molecular Weight | 268.26 g/mol | 252.26 g/mol [3][4] |
| CAS Number | 93176-00-2[5] | 26964-24-9[3][4] |
| Appearance | White to almost white crystalline powder[1] | Solid[4] |
| Melting Point | Not specified | 163-165 °C[4] |
| Known Solvents | DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate[6] | DMSO, Ethanol[2][7] |
Q2: My this compound is not dissolving in DMSO. What are the initial troubleshooting steps?
When encountering solubility issues in Dimethyl Sulfoxide (B87167) (DMSO), a systematic approach is recommended. This issue often stems from solvent quality, concentration limits, or insufficient energy to break the crystal lattice of the compound.
Initial Troubleshooting Steps:
-
Verify DMSO Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air, which can reduce its solvating power.[8] Always use fresh, anhydrous, high-purity DMSO from a recently opened bottle.[8]
-
Ensure Sufficient Mixing: Vortex the solution vigorously for 1-2 minutes to ensure the compound is well-dispersed.[8]
-
Apply Gentle Heat: Warm the solution in a water bath at 37°C for 5-10 minutes. The increased kinetic energy can help overcome the solid's lattice energy.[8]
-
Use Sonication: If heating is not sufficient, place the vial in a water bath sonicator for 10-15 minutes. This uses ultrasonic waves to break apart particles and facilitate dissolution.[9]
-
Re-evaluate Concentration: You may be exceeding the compound's solubility limit in DMSO. Try preparing a more dilute stock solution (e.g., 5 mM or 1 mM instead of 10 mM).[8]
Diagram 1: Troubleshooting Workflow for Dissolving this compound in DMSO
Caption: A flowchart for troubleshooting the dissolution of this compound in DMSO.
Q3: My this compound dissolves in DMSO but precipitates when I add it to my aqueous cell culture medium. How can I prevent this?
This is a common issue known as "crashing out," which occurs when a compound soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble.[9] The key is to avoid rapid changes in solvent polarity and to keep the final DMSO concentration below cytotoxic levels.
Strategies to Prevent Precipitation:
-
Use Pre-warmed Medium: Always add the compound stock to cell culture medium that has been pre-warmed to 37°C, as solubility is often lower in cold liquids.[10]
-
Perform Serial Dilutions: Instead of adding the concentrated DMSO stock directly to the final volume of medium, create an intermediate dilution in the medium first.[10]
-
Add Stock to Medium, Not Vice Versa: Always add the small volume of DMSO stock to the larger volume of aqueous medium while vortexing or mixing. This ensures rapid dispersion.[9]
-
Control Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is non-toxic to your cells, typically below 0.5% and ideally at or below 0.1%.[10]
Diagram 2: Recommended Workflow for Preparing Aqueous Working Solutions
Caption: A workflow for diluting DMSO stock solutions into aqueous cell culture media.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
The cytotoxicity of DMSO is highly dependent on the cell type and the duration of exposure.[11] While some cell lines can tolerate up to 1-2%, it is best practice to keep the final DMSO concentration as low as possible, ideally ≤0.1%, to avoid off-target effects.[12][13] It is crucial to perform a vehicle control experiment using the same concentration of DMSO to assess its effect on your specific cell line.[12]
Table 2: General Guidelines for Maximum DMSO Concentrations in In Vitro Assays
| Final DMSO Concentration | General Cellular Response | Recommendation |
| ≤ 0.1% | Generally considered safe for most cell lines with minimal effects on viability or gene expression.[13] | Ideal for most experiments. |
| 0.1% - 0.5% | May be tolerated by many cell lines, but the potential for off-target effects increases.[13][14] | Acceptable; requires rigorous vehicle controls. |
| 0.5% - 1.0% | Can induce stress responses or affect viability in sensitive cell lines, especially with longer incubation times.[11][12] | Use with caution; cell line-specific validation is essential. |
| > 1.0% | Often cytotoxic and can interfere with protein function and membrane integrity.[11][15] | Generally not recommended for cell-based assays. |
Q5: Are there alternatives to DMSO for improving the aqueous solubility of this compound?
Yes. If you need to minimize the use of organic solvents, several alternative formulation strategies can enhance the aqueous solubility of flavonoids.
-
Cyclodextrins: These are cyclic oligosaccharides that can form water-soluble inclusion complexes with hydrophobic molecules like flavonoids.[16][17] Beta-cyclodextrins (β-CD) and their derivatives (e.g., HP-β-CD) are commonly used to significantly increase the solubility and stability of flavonoids in aqueous solutions.[18][19][20]
-
Co-solvents: Using a mixture of solvents can improve solubility. For in vivo studies, co-solvents like Polyethylene Glycol (PEG), Propylene Glycol, or Tween 80 are sometimes used in combination with DMSO and saline.[21][22]
-
Solid Dispersions: This technique involves dispersing the compound in a hydrophilic polymer matrix (like PVP or PEG) to create an amorphous solid dispersion, which can have much higher solubility than the crystalline form.[23]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Preparation: Bring a vial of this compound and a fresh bottle of anhydrous, high-purity DMSO to room temperature.
-
Calculation: Based on the molecular weight (268.26 g/mol ), calculate the volume of DMSO required. For example, to make a 10 mM stock from 1 mg of compound:
-
Volume (L) = (Mass (g) / MW ( g/mol )) / Concentration (mol/L)
-
Volume (µL) = (0.001 g / 268.26 g/mol ) / 0.01 mol/L * 1,000,000 µL/L ≈ 372.8 µL
-
-
Dissolution: Add the calculated volume of DMSO to the vial.
-
Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
Troubleshooting (if needed): If the compound is not fully dissolved, sonicate in a water bath for 10-15 minutes or warm in a 37°C water bath for 5-10 minutes with intermittent vortexing.[8]
-
Inspection & Storage: Visually inspect the solution to ensure it is clear. Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture, to avoid freeze-thaw cycles.[9]
Protocol 2: Using Beta-Cyclodextrin (B164692) (β-CD) to Enhance Aqueous Solubility
This protocol is adapted from methods used for other poorly soluble flavonoids.[18][19]
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to β-CD (e.g., 1:1).
-
Preparation of β-CD Solution: Prepare a solution of β-CD in your desired aqueous buffer (e.g., PBS or cell culture medium) by stirring. Gentle warming may be required to dissolve the β-CD.
-
Complexation:
-
First, dissolve the this compound in a minimal amount of a suitable organic solvent like ethanol.[19]
-
Slowly add the ethanolic solution of this compound to the aqueous β-CD solution while stirring vigorously.
-
-
Solvent Removal: Stir the mixture at room temperature for 24-48 hours to allow for complex formation and evaporation of the organic solvent. Alternatively, the solvent can be removed using a rotary evaporator.
-
Lyophilization (Optional): For a stable powder form, the final aqueous solution can be freeze-dried (lyophilized) to obtain a solid complex of this compound and β-CD, which can be readily dissolved in water for experiments.[19]
-
Validation: The final solution should be filtered through a 0.22 µm filter to remove any undissolved material before use in cell culture.
Potential Signaling Pathways
6-Methoxyflavone, a related compound, has been shown to suppress neuroinflammation by inhibiting TLR4/MyD88-dependent NF-κB and MAPK signaling pathways.[7] Flavonoids can modulate numerous cellular signaling cascades involved in inflammation, proliferation, and apoptosis.[24][25]
Diagram 3: Potential Inflammatory Signaling Pathway Modulated by 6-Methoxyflavone Derivatives
Caption: Inhibition of the TLR4/MyD88/NF-κB pathway, a potential mechanism for this compound.[7]
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. 6-Methoxyflavone | C16H12O3 | CID 147157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-甲氧基黄酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | 93176-00-2 [amp.chemicalbook.com]
- 6. 6-Methoxyflavone | CAS:26964-24-9 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 16. Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cyclodextrinnews.com [cyclodextrinnews.com]
- 18. Improvement in solubility and dissolution rate of flavonoids by complexation with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. medchemexpress.cn [medchemexpress.cn]
- 22. pharmacophorejournal.com [pharmacophorejournal.com]
- 23. researchgate.net [researchgate.net]
- 24. Signal Transduction and Molecular Targets of Selected Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low yield in 6-Methoxyflavonol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 6-Methoxyflavonol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method for synthesizing flavonols, including this compound, is the Algar-Flynn-Oyamada (AFO) reaction .[1][2] This reaction involves the oxidative cyclization of a 2'-hydroxychalcone (B22705) intermediate using alkaline hydrogen peroxide.[1][3] The overall synthesis is typically a two-step process:
-
Claisen-Schmidt Condensation: A substituted 2'-hydroxyacetophenone (B8834) reacts with a substituted benzaldehyde (B42025) to form a 2'-hydroxychalcone.
-
Algar-Flynn-Oyamada (AFO) Reaction: The resulting chalcone (B49325) undergoes oxidative cyclization to form the final 3-hydroxyflavone (B191502) (flavonol) structure.[4]
Q2: My overall yield is very low. What are the most critical steps to troubleshoot?
Low overall yield can typically be attributed to inefficiencies in one or both of the main synthetic steps. The most common areas for yield loss are:
-
Inefficient Chalcone Formation: Incomplete reaction, formation of side products, or decomposition of the starting materials or product can significantly lower the yield of the chalcone intermediate.[5]
-
Poor Oxidative Cyclization: The AFO reaction is sensitive to conditions. The choice of oxidizing agent, base concentration, and temperature are all critical factors that can lead to low yields or the formation of unwanted byproducts like aurones or dihydroflavonols.[1][5]
-
Product Loss During Workup and Purification: Flavonoids can be sensitive to acidic or basic conditions used during workup.[6] Additionally, improper purification techniques can lead to significant loss of the final product.[7]
Q3: What are the key parameters to optimize for the initial chalcone condensation step?
The condensation of 2'-hydroxyacetophenone with a benzaldehyde derivative is critical for providing the precursor for the final cyclization. Key parameters to optimize include:
-
Base Strength and Concentration: The choice and concentration of the base are crucial. While a strong base like NaOH (e.g., 50% solution) can be effective, its concentration must be optimized to prevent side reactions.[5]
-
Reaction Temperature: Running the reaction at lower temperatures, such as 0°C, has been shown to provide better yields by minimizing side reactions and product decomposition.[5]
-
Solvent Choice: The solvent affects the solubility of reactants and the reaction rate. While ethanol (B145695) is common, other solvents like isopropyl alcohol have been reported to improve yields in some cases.[5]
-
Reaction Time: The reaction should be monitored by Thin Layer Chromatography (TLC) to determine the optimal time. Extended reaction times do not always lead to higher yields and can increase byproduct formation.[5]
Q4: How can I improve the yield of the Algar-Flynn-Oyamada (AFO) oxidative cyclization?
The AFO reaction is often the most challenging step. Consider the following:
-
Choice of Oxidizing Agent: While aqueous hydrogen peroxide (30-40%) is traditional, its use introduces water which can reduce the solubility of the chalcone.[8][9] Alternatives like Urea-Hydrogen Peroxide (UHP) under solvent-free or minimal solvent conditions can offer a faster, higher-yielding, and more eco-friendly option.[8][9]
-
Base and Solvent System: Common systems include NaOH/EtOH, KOH/MeOH, and others.[8][9] The specific combination can significantly impact the reaction's success.
-
Temperature Control: The reaction is typically run at a low temperature initially and may be allowed to warm to room temperature. Elevated temperatures can promote side reactions.[5]
-
Atmosphere: For sensitive substrates, performing the reaction under an inert atmosphere can prevent unwanted aerobic oxidation that may lead to byproducts.[10]
Q5: What are the common side products in this compound synthesis?
The primary side products of concern are aurones and dihydroflavonols.[1]
-
Aurones: These are common byproducts of the AFO reaction, especially when certain substituents are present on the chalcone ring. Their formation can be influenced by the reaction mechanism pathway.[1][2]
-
Dihydroflavonols: These can also form during the AFO reaction.[1]
-
Unreacted Chalcone: Incomplete cyclization will leave starting material in the product mixture, lowering the isolated yield.[11]
Minimizing these often involves careful optimization of the AFO reaction conditions as described in Q4.
Troubleshooting Guides
Problem 1: Low Yield or Incomplete Conversion of Chalcone Intermediate
-
Question: I am seeing a lot of unreacted 2'-hydroxyacetophenone or benzaldehyde in my TLC analysis after the condensation reaction. What can I do?
-
Answer: This indicates an issue with the Claisen-Schmidt condensation step.
-
Verify Reagent Purity: Ensure starting materials are pure and solvents are anhydrous where required.[7]
-
Optimize Base: The concentration of your base (e.g., NaOH, KOH) is critical. Titrate your stock solution to confirm its concentration. You may need to screen different bases or adjust the amount used.[5]
-
Adjust Temperature: If running at room temperature or higher, try cooling the reaction to 0°C. This often reduces side reactions and improves the yield of the desired chalcone.[5]
-
Monitor Reaction Time: Use TLC to find the point of maximum chalcone formation. Over-extending the reaction can lead to decomposition. A reaction time of around 4 hours is often sufficient.[5]
-
Problem 2: Poor Yield During the AFO Oxidative Cyclization Step
-
Question: My chalcone was pure, but after the AFO reaction, my yield of this compound is very low, and the TLC shows a complex mixture of products. What went wrong?
-
Answer: A low yield in the AFO step points to suboptimal cyclization conditions or competing side reactions.
-
Re-evaluate Your Oxidant: If you are using aqueous H₂O₂, the added water may be causing your chalcone to precipitate, leading to an inefficient reaction.[9] Consider switching to Urea-Hydrogen Peroxide (UHP), which can be used under solvent-free or low-solvent conditions and often gives cleaner reactions and higher yields.[8][9]
-
Control Temperature: The addition of hydrogen peroxide should be done slowly at a low temperature (e.g., 0°C) to control the exothermic reaction.
-
Check for Side Products: The main competing pathways can lead to aurones. The formation of these byproducts is highly dependent on the reaction mechanism, which can be influenced by substituents on the chalcone.[1][2] Adjusting the base and solvent system may favor flavonol formation.
-
Workup Procedure: Ensure the reaction is properly quenched and neutralized. The product's stability to the pH of the workup conditions should be considered.[6]
-
Problem 3: Difficulty with Final Product Purification
-
Question: I have a crude product, but I am losing most of it during column chromatography or recrystallization. How can I improve my purification yield?
-
Answer: Product loss during purification is a common issue.
-
Choose the Right Purification Method:
-
Crystallization: If the crude product is reasonably pure, crystallization is an effective method to obtain high-purity material and improve the final isolated yield.[12] Experiment with different solvent systems.
-
Column Chromatography: Polymethoxyflavones can be challenging to purify due to closely related impurities.[12]
-
-
Optimize Chromatography Conditions:
-
Normal Phase (Silica Gel): Methoxyflavones are moderately polar and are often purified on silica (B1680970) using a hexane/ethyl acetate (B1210297) or dichloromethane/methanol (B129727) gradient.[13]
-
Reverse Phase (C18): For more polar flavonoids, reverse-phase chromatography can be a useful alternative.[13] Using a modifier like 0.1% formic or acetic acid can help sharpen peaks.[13]
-
-
Careful Handling: Be meticulous during the workup and purification. Ensure all product is transferred between flasks, rinse drying agents thoroughly, and be cautious during solvent removal, especially if the product is volatile.[7]
-
Data Presentation: Reaction Condition Optimization
The following tables summarize key variables for the synthesis steps. Note that optimal conditions can be substrate-dependent and may require empirical optimization.
Table 1: Parameters for Chalcone Synthesis (Claisen-Schmidt Condensation)
| Parameter | Common Condition | Troubleshooting Action / Alternative | Rationale |
| Base | NaOH or KOH | Screen different concentrations (e.g., 10-50%).[5] | Base concentration significantly impacts reaction rate and side product formation.[5] |
| Temperature | Room Temperature | Cool reaction to 0°C.[5] | Lower temperatures can minimize side reactions and decomposition.[5] |
| Solvent | Ethanol | Try isopropyl alcohol or other protic solvents.[5] | Solvent choice affects reactant solubility and reaction kinetics.[5] |
| Time | 4 - 24 hours | Monitor by TLC to determine optimal time.[5] | Prolonged reaction can lead to byproduct formation.[5] |
Table 2: Parameters for Flavonol Synthesis (Algar-Flynn-Oyamada Reaction)
| Parameter | Common Condition | Troubleshooting Action / Alternative | Rationale |
| Oxidizing Agent | 30% H₂O₂ (aq) | Use Urea-Hydrogen Peroxide (UHP).[8][9] | UHP avoids excess water, improving solubility and yield, and is eco-friendly.[8][9] |
| Base | NaOH or KOH | Screen different bases (e.g., piperidine).[1] | Base choice influences the reaction pathway and product distribution (flavonol vs. aurone).[1] |
| Solvent | EtOH or MeOH | Use minimal solvent or solvent-free grinding.[8][9] | Reduces solubility issues and can lead to faster, cleaner reactions.[8][9] |
| Atmosphere | Air | Use an inert atmosphere (N₂ or Ar).[10] | Prevents potential aerobic oxidation that can lead to unexpected byproducts.[10] |
Experimental Protocols
Disclaimer: These are generalized protocols and may require optimization for specific substrates and scales.
Protocol 1: Synthesis of 2'-Hydroxy-methoxychalcone
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the substituted 2'-hydroxyacetophenone (1.0 eq) and the substituted benzaldehyde (1.0-1.2 eq) in ethanol.
-
Cooling: Cool the mixture to 0°C in an ice bath.
-
Base Addition: Slowly add an aqueous solution of potassium hydroxide (B78521) (e.g., 40-50%) dropwise to the stirred mixture. Maintain the temperature at 0°C.
-
Reaction: Continue stirring the reaction mixture at 0°C for approximately 4 hours, monitoring the progress by TLC (e.g., using a hexane:ethyl acetate solvent system).[5]
-
Workup: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is acidic.[12]
-
Isolation: Filter the precipitated solid chalcone, wash thoroughly with cold water until the washings are neutral, and dry.[12]
-
Purification: The crude chalcone can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel if necessary.[12]
Protocol 2: Synthesis of this compound (Algar-Flynn-Oyamada Reaction)
-
Setup: Dissolve the purified 2'-hydroxy-methoxychalcone (1.0 eq) in a suitable solvent such as methanol or ethanol in a round-bottom flask.
-
Base Addition: Add an aqueous solution of sodium hydroxide or potassium hydroxide and cool the mixture to below 10°C in an ice bath.
-
Oxidant Addition: Add hydrogen peroxide (30%, ~2.0-3.0 eq) dropwise with vigorous stirring, ensuring the temperature does not rise significantly.
-
Reaction: After the addition is complete, allow the reaction to stir for several hours. The mixture may be allowed to warm to room temperature. Monitor the disappearance of the chalcone by TLC.
-
Workup: Once the reaction is complete, acidify the mixture with dilute acid (e.g., HCl or acetic acid).
-
Isolation: The precipitated crude flavonol is collected by filtration, washed with water, and dried.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.[13]
Visualizations
Synthesis Pathway
References
- 1. beilstein-archives.org [beilstein-archives.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diversification of Chemical Structures of Methoxylated Flavonoids and Genes Encoding Flavonoid-O-Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting [chem.rochester.edu]
- 7. Troubleshooting [chem.rochester.edu]
- 8. mdpi.com [mdpi.com]
- 9. sciforum.net [sciforum.net]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Separation of 6-Methoxyflavonol Isomers
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 6-Methoxyflavonol isomers. Due to the limited availability of data specific to this compound isomers, the guidance provided is based on established principles for the separation of flavonoid and methoxyflavone isomers.
Troubleshooting Guide
This guide addresses common challenges encountered during the HPLC separation of this compound isomers in a question-and-answer format.
Issue 1: Poor Resolution or Co-elution of Isomers
Question: My this compound isomer peaks are not separating well and are co-eluting. What steps can I take to improve resolution?
Answer: Poor resolution is a frequent challenge when separating structurally similar isomers. A systematic approach to optimizing your HPLC method can significantly improve separation.[1]
-
Mobile Phase Composition: The organic solvent percentage and the pH of the aqueous phase are critical for achieving selectivity between isomers.[1]
-
Solvent Strength: In reversed-phase HPLC, decrease the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) to increase retention times, which may improve separation.
-
Gradient Elution: If using an isocratic method, switching to a shallow gradient elution can enhance the separation of isomers with slightly different polarities.[2]
-
pH Adjustment: Adding an acidic modifier, such as 0.1% formic acid or acetic acid, to the mobile phase is crucial. This suppresses the ionization of phenolic hydroxyl groups on the flavonols and residual silanol (B1196071) groups on the stationary phase, leading to sharper peaks and better resolution.
-
-
Column Temperature: Temperature influences mobile phase viscosity and the interactions between the analytes and the stationary phase.[1] Systematically evaluating temperatures (e.g., 25°C, 30°C, 40°C) can help find the optimal selectivity for your isomers.
-
Flow Rate: Lowering the flow rate can increase the interaction time between the isomers and the stationary phase, potentially leading to better separation of closely eluting peaks.
-
Column Chemistry: Not all C18 columns offer the same selectivity. If resolution is still an issue, consider a column with a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can provide alternative separation mechanisms like pi-pi interactions.[2]
Issue 2: Peak Tailing or Poor Peak Shape
Question: The peaks for my this compound isomers are tailing. What is causing this and how can I achieve symmetrical peaks?
Answer: Peak tailing can compromise resolution and quantification accuracy. It is often caused by secondary interactions with the stationary phase or column overload.[2]
-
Secondary Silanol Interactions: Free silanol groups on the silica (B1680970) backbone of the stationary phase can interact with the hydroxyl groups of the flavonols, causing tailing.
-
Solution: The addition of an acidic modifier (e.g., 0.1% v/v formic acid) to the mobile phase will suppress silanol ionization and minimize these secondary interactions.[2]
-
-
Column Overload: Injecting too much sample can lead to peak distortion.[2]
-
Solution: Try reducing the injection volume or diluting your sample to see if the peak shape improves.[2]
-
-
Use of High-Purity Columns: Employing modern, high-purity silica columns with thorough end-capping minimizes the number of accessible free silanol groups.[1]
Issue 3: Fluctuating Retention Times
Question: I am observing inconsistent retention times for my isomers between injections. What are the potential causes?
Answer: Retention time instability can make peak identification and quantification unreliable. The most common causes include:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient method.[1]
-
Mobile Phase Instability: If the mobile phase is not properly buffered or has been sitting for a long time, its composition can change due to evaporation of the more volatile organic solvent, leading to retention time drift.[1]
-
Temperature Fluctuations: Small changes in ambient temperature can affect retention times. Using a column oven is essential for maintaining reproducible results.[1]
-
HPLC Pump Issues: Inconsistent flow rates due to pump malfunctions, such as leaks or faulty check valves, will directly impact retention times. Regular pump maintenance is crucial.[1]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for separating this compound isomers?
A1: A good starting point for method development would be a reversed-phase C18 column with a gradient elution.[2] A typical mobile phase would consist of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol (B129727) with 0.1% formic acid (Solvent B).[3][4] A scouting gradient from a low to a high percentage of Solvent B will help determine the elution range of the isomers. From there, the gradient can be optimized for the best resolution.[2]
Q2: How do I choose the appropriate detection wavelength for this compound isomers?
A2: Flavonoids typically have two major absorption maxima in the UV-Vis spectrum. For flavonols, these are generally in the ranges of 240-280 nm and 300-380 nm. A diode-array detector (DAD) is recommended to monitor multiple wavelengths and to select the optimal wavelength for sensitivity and selectivity for your specific isomers.
Q3: Can I use the same HPLC method for both qualitative and quantitative analysis of this compound isomers?
A3: Yes, once a method is developed that provides good resolution and peak shape, it can be validated for quantitative analysis. This involves assessing parameters such as linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).
Q4: Is a C18 column the only option for separating these isomers?
A4: While C18 columns are the most common and a great starting point, other stationary phases can offer different selectivities. For aromatic compounds like flavonols, phenyl-based columns (e.g., phenyl-hexyl) can provide alternative selectivity through pi-pi interactions.[2] For highly polar isomers, Hydrophilic Interaction Liquid Chromatography (HILIC) could also be an option.[1]
Data Presentation
Table 1: Effect of Mobile Phase Composition on Resolution of Methoxyflavone Isomers *
| % Acetonitrile (Isocratic) | Resolution (Rs) between Isomer 1 and Isomer 2 |
| 30% | 1.2 |
| 35% | 1.6 |
| 40% | 1.4 |
| 45% | 1.1 |
Table 2: Effect of Column Temperature on Retention Time and Resolution of Methoxyflavone Isomers *
| Column Temperature (°C) | Retention Time Isomer 1 (min) | Retention Time Isomer 2 (min) | Resolution (Rs) |
| 25 | 15.8 | 16.5 | 1.3 |
| 30 | 14.2 | 14.9 | 1.5 |
| 35 | 12.9 | 13.5 | 1.6 |
| 40 | 11.8 | 12.3 | 1.4 |
*Note: The data presented in these tables are hypothetical examples based on general chromatographic principles for flavonoid isomers and are intended to illustrate the impact of parameter optimization. Actual results for this compound isomers may vary.
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method for Separation of this compound Isomers
This protocol provides a starting point for developing a separation method. Further optimization of the gradient, temperature, and flow rate is recommended.
-
Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode-array detector (DAD).
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% (v/v) Formic Acid in HPLC-grade Water.
-
Solvent B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 40% B (linear gradient)
-
25-30 min: 40% to 70% B (linear gradient)
-
30-35 min: 70% B (isocratic)
-
35-37 min: 70% to 20% B (linear gradient)
-
37-45 min: 20% B (isocratic for column re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: DAD monitoring at 260 nm and 350 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (80:20 Water:Acetonitrile with 0.1% formic acid). Filter through a 0.22 µm syringe filter before injection.
Mandatory Visualizations
Caption: Experimental workflow for HPLC analysis of this compound isomers.
Caption: Troubleshooting workflow for poor resolution of this compound isomers.
Caption: Logical decision tree for troubleshooting HPLC peak shape issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Isolation, separation, identification, and quantification of bioactive methylated flavone regioisomers by UHPLC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and stability of methoxyflavones from Kaempferia parviflora in Thai native roosters - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of 6-Methoxyflavonol in solution
This technical support center provides guidance on preventing the degradation of 6-Methoxyflavonol in solution. The information is intended for researchers, scientists, and drug development professionals. The advice provided is based on the general chemical properties of flavonoids and methoxyflavones, as specific degradation data for this compound is limited in publicly available literature.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound in solution?
A1: The stability of this compound, like many flavonoids, is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. Generally, flavonoids are more stable in acidic conditions and can degrade in neutral to alkaline solutions.[1][2] Elevated temperatures and exposure to UV light can also significantly accelerate degradation.[3]
Q2: What are the likely degradation pathways for this compound?
A2: While specific pathways for this compound are not extensively documented, based on similar methoxylated flavonoids, the primary degradation routes are likely to be O-demethylation and oxidation of the flavonoid rings.[4] Under certain conditions, the heterocyclic C-ring of the flavone (B191248) structure can also be susceptible to opening.
Q3: Which solvents are recommended for dissolving and storing this compound?
A3: For initial solubilization, organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), or methanol (B129727) are commonly used. The choice of solvent is crucial for both solubility and stability. For long-term storage, it is best to store this compound as a solid at -20°C or -80°C, protected from light. If a stock solution is necessary, prepare it in a high-quality anhydrous solvent, aliquot it into small volumes to avoid repeated freeze-thaw cycles, and store it at -80°C.
Q4: How should I handle this compound solutions during my experiments to minimize degradation?
A4: It is highly recommended to prepare fresh solutions of this compound immediately before use. If your experiment involves incubation, especially in aqueous buffers, it is crucial to assess the stability of the compound under your specific experimental conditions (pH, temperature, media components). Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Solution changes color (e.g., turns yellow/brown) over time. | Oxidation or photodegradation of the compound. | Discard the solution. When preparing new solutions, consider using deoxygenated solvents and ensure the solution is protected from light at all times. |
| Precipitation of the compound in aqueous media. | Poor aqueous solubility or solvent evaporation. | Increase the concentration of the organic co-solvent (e.g., DMSO, ethanol) in the final working solution, ensuring the final solvent concentration is compatible with your experimental system. Store solutions in tightly sealed containers to prevent solvent evaporation. If using aqueous buffers, ensure the pH is in a range where the compound is both stable and soluble. |
| Inconsistent experimental results or loss of biological activity. | Degradation of this compound in stock or working solutions. | Prepare fresh stock solutions from the solid material. Perform a stability test of the compound in the experimental solvent and under the experimental conditions (see Experimental Protocols section). Ensure proper storage of stock solutions (aliquoted, -80°C, protected from light). |
| Appearance of unknown peaks in HPLC analysis. | Degradation of this compound. | Conduct a forced degradation study (see Experimental Protocols section) to tentatively identify potential degradation products. Use a stability-indicating HPLC method to resolve the parent compound from any degradants. |
Summary of Factors Affecting this compound Stability
| Factor | Effect on Stability | Mitigation Strategy |
| pH | Less stable in neutral to alkaline (pH > 7) conditions. | Maintain solutions in an acidic pH range (if compatible with the experiment). Use buffered solutions to control pH. |
| Temperature | Degradation rate increases with higher temperatures. | Store stock solutions at -20°C or -80°C. Avoid prolonged exposure to elevated temperatures during experiments. |
| Light | Susceptible to photodegradation, especially from UV light. | Store solid compound and solutions in the dark. Use amber vials or foil-wrapped containers. |
| Oxygen | Can undergo oxidation. | Use deoxygenated solvents for solution preparation. Store under an inert atmosphere (e.g., nitrogen or argon) for long-term solution storage. |
| Solvent | Presence of water can lead to hydrolysis of impurities or degradation products. Protic solvents may participate in degradation reactions. | Use high-purity, anhydrous solvents for stock solutions. For aqueous experiments, prepare solutions fresh. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous dimethyl sulfoxide (DMSO) or ethanol
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile tips
-
Vortex mixer and sonicator
-
-
Procedure:
-
Weigh the desired amount of solid this compound in a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly for 1-2 minutes to aid dissolution.
-
If necessary, briefly sonicate the solution in a water bath to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage. For short-term storage (up to a week), -20°C may be sufficient.
-
Protocol 2: Forced Degradation Study and Stability-Indicating HPLC Method
This protocol is designed to intentionally degrade this compound to understand its degradation pathways and to develop an analytical method that can distinguish the intact compound from its degradation products.
-
Forced Degradation Conditions: [5][6][7]
-
Acid Hydrolysis: Mix a solution of this compound with 0.1 M HCl and incubate at 60°C for several hours.
-
Base Hydrolysis: Mix a solution of this compound with 0.1 M NaOH and keep at room temperature for several hours.
-
Oxidation: Treat a solution of this compound with 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Heat a solid sample or a solution of this compound at a high temperature (e.g., 70°C) for several days.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) and visible light.
-
-
Stability-Indicating HPLC Method Development:
-
Instrumentation: HPLC with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reverse-phase column is a good starting point (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Phase A: 0.1% Formic acid in water
-
Phase B: Acetonitrile or Methanol
-
-
Gradient Elution: Start with a gradient program (e.g., 10% B to 90% B over 20 minutes) to separate the parent compound from the degradation products generated in the forced degradation studies.
-
Detection: Monitor at a wavelength where this compound has significant absorbance (e.g., around 270 nm). A PDA detector is ideal as it can help in assessing peak purity.
-
Analysis: Inject the samples from the forced degradation studies and the control (unstressed) sample. The goal is to achieve baseline separation between the this compound peak and all degradation product peaks.
-
Quantitative Data Presentation (Template)
The following table is a template for presenting data from a stability study of this compound. Actual degradation rates would need to be determined experimentally.
| Condition | Time (hours) | Concentration of this compound (µg/mL) | % Remaining | Degradation Rate Constant (k) | Half-life (t½) |
| Control (4°C, dark) | 0 | 100.0 | 100.0 | - | - |
| 24 | 99.8 | 99.8 | |||
| 48 | 99.5 | 99.5 | |||
| 40°C, dark | 0 | 100.0 | 100.0 | Calculated value | Calculated value |
| 24 | Experimental value | Calculated value | |||
| 48 | Experimental value | Calculated value | |||
| Room Temp, Light | 0 | 100.0 | 100.0 | Calculated value | Calculated value |
| 24 | Experimental value | Calculated value | |||
| 48 | Experimental value | Calculated value | |||
| 0.1 M NaOH, dark | 0 | 100.0 | 100.0 | Calculated value | Calculated value |
| 2 | Experimental value | Calculated value | |||
| 4 | Experimental value | Calculated value |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Factors influencing this compound degradation and mitigation strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of pH on the chemical modification of quercetin and structurally related flavonoids characterized by optical (UV-visible and Raman) spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medcraveonline.com [medcraveonline.com]
- 6. scispace.com [scispace.com]
- 7. ajpaonline.com [ajpaonline.com]
Technical Support Center: Addressing Poor Cell Permeability of 6-Methoxyflavonol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor cell permeability of 6-Methoxyflavonol.
Frequently Asked Questions (FAQs)
Q1: Why is the cell permeability of this compound a concern?
A1: Like many flavonoids, this compound's therapeutic potential can be limited by its low bioavailability, which is often attributed to poor absorption across cell membranes. While methoxylation can generally improve metabolic stability and membrane transport compared to hydroxylated flavonoids, permeability can still be a significant hurdle to achieving desired intracellular concentrations for optimal efficacy.
Q2: What are the primary strategies to improve the cell permeability of this compound?
A2: Key strategies focus on enhancing its solubility, stability, and transport across lipid membranes. These include:
-
Formulation Strategies: Encapsulating this compound in delivery systems like liposomes or nanoparticles can protect it from degradation and facilitate cellular uptake.
-
Prodrug Approaches: Modifying the this compound structure, for instance, through glycosylation, can alter its physicochemical properties to favor absorption. The attached promoiety is then cleaved intracellularly to release the active compound.
-
Use of Permeation Enhancers: Co-administration with agents that reversibly increase membrane permeability can improve absorption.
Q3: Are there any known signaling pathways affected by this compound that are relevant to its cellular activity?
A3: Yes, studies have shown that this compound can modulate several intracellular signaling pathways, which underscores the importance of achieving adequate intracellular concentrations. These include:
-
Cell Cycle Regulation: this compound can induce S-phase arrest in cancer cells by targeting the CCNA2/CDK2/p21CIP1 pathway.[1][2]
-
Anti-inflammatory Effects: It has been shown to suppress neuroinflammation by inhibiting the TLR4/MyD88/p38 MAPK/NF-κB signaling pathway and activating the HO-1/NQO-1 pathway in microglia.
Troubleshooting Guides
Problem: Low intracellular accumulation of this compound observed in in vitro experiments.
| Possible Cause | Troubleshooting Suggestion | Experimental Protocol |
| Poor intrinsic permeability | Assess the baseline permeability of this compound using a Caco-2 or PAMPA assay. Compare the results with flavonoids of known high and low permeability. | --INVALID-LINK--, --INVALID-LINK-- |
| Efflux by cellular transporters | Perform bi-directional Caco-2 assays to determine the efflux ratio. If the efflux ratio is high, consider co-incubation with known efflux pump inhibitors (e.g., verapamil (B1683045) for P-glycoprotein). | --INVALID-LINK-- |
| Low aqueous solubility limiting dissolution | Improve the solubility of this compound by formulating it into a liposomal or nanoparticle delivery system. | --INVALID-LINK--, --INVALID-LINK-- |
| Degradation in cell culture media | Evaluate the stability of this compound in your experimental conditions over time using an appropriate analytical method (e.g., HPLC). | Stability Assessment in Media |
Data Presentation
| Compound | Apparent Permeability Coefficient (Papp) (cm/s) | Permeability Class | Reference |
| 5,7-Dimethoxyflavone (DMF) | 24.07 x 10⁻⁶ | High | [3] |
| 5,7,4'-Trimethoxyflavone (TMF) | 22.59 x 10⁻⁶ | High | [3] |
| Pentamethoxyflavone (PMF) | 19.63 x 10⁻⁶ | High | [3] |
| 3'-hydroxy-5,6,7,4'-tetramethoxyflavone (3H7-TMF) | 1.95 x 10⁻⁶ | High | [1] |
| 3'-hydroxy-5,6,7,8,3',4'-hexamethoxyflavone | High permeability reported | High | [1] |
| Genistein (an isoflavone) | 16.68 x 10⁻⁶ | High | [4] |
Mandatory Visualizations
Signaling Pathways
Caption: this compound induces S-phase arrest via the CCNA2/CDK2/p21CIP1 pathway.[1][2]
Caption: this compound inhibits TLR4/MyD88/NF-κB and activates Nrf2/HO-1/NQO-1 pathways.
Experimental Workflows
Caption: Workflow for determining the cell permeability of this compound using the Caco-2 assay.
Caption: General workflow for the preparation of this compound-loaded liposomes.
Experimental Protocols
Caco-2 Permeability Assay
Objective: To determine the intestinal permeability of this compound.
Methodology:
-
Cell Culture: Seed Caco-2 cells at a density of approximately 6 x 10⁴ cells/cm² onto polycarbonate membrane Transwell® inserts.
-
Monolayer Formation: Culture the cells for 21-25 days, replacing the medium every 2-3 days, to allow for differentiation and the formation of a confluent monolayer.
-
Monolayer Integrity: Before the transport experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value above 250 Ω·cm² is generally considered acceptable. Additionally, the permeability of a paracellular marker (e.g., Lucifer yellow) should be assessed.
-
Transport Experiment (Apical to Basolateral - A to B):
-
Wash the monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.
-
Add the test solution containing this compound (e.g., at 10 µM) to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with an equal volume of fresh buffer.
-
-
Transport Experiment (Basolateral to Apical - B to A): Simultaneously, perform the experiment in the reverse direction to assess active efflux.
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method such as LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀)
-
dQ/dt is the rate of drug appearance in the receiver compartment.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration in the donor compartment.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of this compound.
Methodology:
-
Prepare Donor Plate: Dissolve this compound in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a known concentration. Add the solution to the wells of a 96-well donor plate.
-
Prepare Acceptor Plate: Coat the filter of a 96-well acceptor plate with a lipid solution (e.g., 1% lecithin (B1663433) in dodecane). Fill the wells of the acceptor plate with buffer.
-
Assemble PAMPA "Sandwich": Carefully place the donor plate on top of the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).
-
Sample Analysis: After incubation, separate the plates and determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculation: Calculate the effective permeability (Pe) in cm/s.
Liposome Preparation for Flavonoid Delivery
Objective: To encapsulate this compound in liposomes to improve its solubility and permeability.
Methodology (Thin-Film Hydration Method):
-
Lipid Film Formation: Dissolve lipids (e.g., a mixture of phosphatidylcholine and cholesterol) and this compound in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.
-
Hydration: Hydrate the lipid film by adding an aqueous buffer (e.g., PBS) and agitating the flask above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain smaller, unilamellar vesicles (SUVs or LUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes with a defined pore size.
-
Characterization: Characterize the resulting liposomes for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Nanoparticle Formulation of Flavonoids
Objective: To formulate this compound into nanoparticles to enhance its delivery.
Methodology (Nanoprecipitation Method):
-
Organic Phase Preparation: Dissolve this compound and a polymer (e.g., PLGA) in a water-miscible organic solvent (e.g., acetone).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol, PVA).
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant stirring. The rapid solvent diffusion will cause the polymer and drug to precipitate, forming nanoparticles.
-
Solvent Removal: Remove the organic solvent by evaporation under reduced pressure.
-
Purification and Characterization: Purify the nanoparticle suspension by centrifugation or dialysis to remove unencapsulated drug and excess stabilizer. Characterize the nanoparticles for size, PDI, zeta potential, and drug loading.[5]
References
- 1. Hydroxylated Tetramethoxyflavone Affects Intestinal Cell Permeability and Inhibits Cytochrome P450 Enzymes [mdpi.com]
- 2. Transdermal Permeation of Kaempferia parviflora Methoxyflavones from Isopropyl Myristate-Based Vehicles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 4. edepot.wur.nl [edepot.wur.nl]
- 5. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to 6-Methoxyflavonol in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with 6-Methoxyflavonol, particularly concerning the development of resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound in sensitive cancer cell lines?
A1: this compound has been shown to exert its anti-cancer effects through several mechanisms. In cervical cancer cells (HeLa), it induces S-phase cell cycle arrest by modulating the CCNA2/CDK2/p21CIP1 signaling pathway.[1][2] It has also been found to inhibit glycolytic energy metabolism in these cells.[3][4] Additionally, like other flavonoids, it is believed to induce apoptosis through both extrinsic (death receptor) and intrinsic (mitochondrial) pathways.[5]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: While specific resistance mechanisms to this compound are not extensively documented, resistance to flavonoids in cancer cells generally involves one or more of the following:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), MRP1 (ABCC1), and BCRP (ABCG2), which actively pump the compound out of the cell.[4][6][7][8]
-
Altered Drug Metabolism: Increased metabolic inactivation of this compound by phase I (e.g., cytochrome P450) and phase II (e.g., glucuronidation) enzymes.
-
Target Alteration: Mutations or altered expression of the direct molecular targets of this compound, such as CDK2, could reduce its binding affinity.[1]
-
Activation of Pro-Survival Signaling Pathways: Upregulation of alternative signaling pathways that promote cell survival and proliferation, bypassing the inhibitory effects of this compound. This can include pathways like PI3K/Akt/mTOR.
-
Epigenetic Changes: Alterations in DNA methylation or histone modifications that lead to the expression of resistance-conferring genes.[1][3]
Q3: How can I confirm that my cell line has developed resistance to this compound?
A3: Resistance is typically confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value compared to the parental (sensitive) cell line. A 3- to 10-fold or higher increase in the IC50 value is generally considered an indication of resistance.[9] This can be determined using a cell viability assay, such as the MTT or CellTiter-Glo assay.
Q4: What are the first troubleshooting steps if I observe a sudden decrease in the efficacy of this compound in my experiments?
A4:
-
Verify Compound Integrity: Ensure that your stock solution of this compound has not degraded. Prepare a fresh stock solution and repeat the experiment.
-
Check Cell Line Authenticity and Health: Confirm the identity of your cell line using short tandem repeat (STR) profiling. Ensure the cells are healthy, free from contamination (especially mycoplasma), and are within a consistent passage number range.
-
Standardize Experimental Conditions: Review your protocol for consistency in cell seeding density, drug treatment duration, and assay conditions, as these can all affect the apparent IC50 value.[10]
Troubleshooting Guides
Issue 1: Higher than Expected IC50 Value in a Parental Cell Line
| Possible Cause | Suggested Solution |
| Suboptimal Cell Seeding Density | Perform a cell titration experiment to determine the optimal seeding density where cells are in the logarithmic growth phase for the duration of the assay.[10] |
| Incorrect Drug Concentration | Verify the calculations for your serial dilutions. Prepare fresh dilutions from a new stock solution of this compound. |
| Assay Interference | The compound may interfere with the assay reagents (e.g., reduction of MTT by the compound itself). Run a cell-free control with the compound and assay reagents to check for interference.[11] |
| Cell Culture Media Components | Components in the serum or media may bind to this compound, reducing its effective concentration. Consider reducing the serum percentage during treatment, if possible for your cell line. |
Issue 2: Inconsistent Results in Cell Viability Assays Between Replicates
| Possible Cause | Suggested Solution |
| Uneven Cell Seeding | Ensure thorough mixing of the cell suspension before plating. Use a multichannel pipette carefully and avoid introducing bubbles. Pipetting technique can significantly impact cell distribution.[12] |
| Edge Effects in Microplates | Evaporation from wells on the edge of the plate can concentrate the drug and affect cell growth. To minimize this, do not use the outer wells for experimental data; instead, fill them with sterile PBS or media. |
| Precipitation of this compound | Due to its lipophilic nature, this compound may precipitate at higher concentrations in aqueous media.[6] Visually inspect the wells for precipitate. Ensure the final solvent (e.g., DMSO) concentration is low and consistent across all wells (typically <0.5%).[11] |
| Incomplete Solubilization of Formazan (B1609692) (MTT Assay) | Ensure the formazan crystals are fully dissolved by adding the solubilization solution (e.g., DMSO) and shaking the plate for a sufficient amount of time before reading the absorbance.[13] |
Issue 3: Investigating the Mechanism of Acquired Resistance
| Experimental Question | Suggested Approach |
| Is resistance due to increased drug efflux? | Western Blot: Analyze the protein expression levels of major ABC transporters (P-gp/ABCB1, MRP1/ABCC1, BCRP/ABCG2) in your sensitive and resistant cell lines. An increase in one or more of these pumps in the resistant line is indicative of this mechanism. |
| Efflux Pump Inhibition Assay: Treat the resistant cells with this compound in the presence and absence of known inhibitors of ABC transporters (e.g., Verapamil for P-gp, MK-571 for MRPs). A restoration of sensitivity in the presence of an inhibitor points to the involvement of that specific pump. | |
| Is an alternative survival pathway activated? | Western Blot: Profile the activation (i.e., phosphorylation) of key proteins in major survival pathways, such as Akt (p-Akt), ERK (p-ERK), and STAT3 (p-STAT3), in both sensitive and resistant cell lines, with and without this compound treatment. |
| Has the drug's target been altered? | Western Blot: Compare the total protein levels of CDK2 and p21CIP1 between the sensitive and resistant cell lines.[1] |
| Gene Sequencing: Sequence the CDK2 gene in both cell lines to identify any potential mutations in the resistant line that might affect this compound binding. |
Quantitative Data Summary
The following tables present hypothetical data for a sensitive parental cancer cell line (e.g., HeLa) and a derived resistant subline (HeLa-6MFR) to illustrate the expected changes in experimental outcomes.
Table 1: this compound IC50 Values in Sensitive vs. Resistant Cell Lines
| Cell Line | IC50 (µM) after 48h Treatment | Resistance Index (RI) |
| HeLa (Parental) | 62.2 | - |
| HeLa-6MFR (Resistant) | 655.8 | 10.5 |
| Resistance Index (RI) = IC50 of Resistant Line / IC50 of Parental Line |
Table 2: Relative Protein Expression of Key Resistance Markers
| Protein | Cellular Localization | HeLa (Parental) | HeLa-6MFR (Resistant) | Fold Change |
| Efflux Pumps | ||||
| P-glycoprotein (ABCB1) | Plasma Membrane | 1.0 | 8.5 | +8.5 |
| BCRP (ABCG2) | Plasma Membrane | 1.0 | 1.2 | +0.2 |
| Signaling Proteins | ||||
| p-Akt (Ser473) | Cytoplasm/Nucleus | 1.0 | 4.7 | +4.7 |
| Total Akt | Cytoplasm/Nucleus | 1.0 | 1.1 | +0.1 |
| CDK2 | Nucleus | 1.0 | 0.9 | -0.1 |
| Values represent normalized densitometry readings from Western blot analysis, relative to a loading control (e.g., β-actin) and the parental cell line. |
Experimental Protocols
Protocol 1: Development of a this compound-Resistant Cell Line
This protocol describes the generation of a resistant cell line by continuous exposure to incrementally increasing concentrations of the drug.[9]
-
Determine Initial IC50: First, accurately determine the IC50 of this compound in the parental cancer cell line using an MTT or similar viability assay.
-
Initial Exposure: Culture the parental cells in media containing this compound at a concentration equal to their IC10-IC20 (the concentration that kills 10-20% of the cells).
-
Stepwise Dose Escalation: When the cells resume a normal growth rate (typically after 2-3 passages), increase the concentration of this compound in the culture medium by 1.5 to 2-fold.
-
Monitor and Passage: Continuously monitor the cells. If significant cell death occurs (>50%), reduce the drug concentration to the previous level and allow the culture to recover before attempting to increase the dose again.
-
Repeat: Repeat the dose escalation steps until the cells are able to proliferate in a concentration of this compound that is at least 10-fold higher than the initial parental IC50. This process can take several months.
-
Characterization and Maintenance: Once a resistant population is established, confirm the new, higher IC50 value. To maintain the resistant phenotype, continuously culture the cells in media containing a maintenance concentration of this compound (typically the IC50 of the parental line). It is crucial to cryopreserve cells at various stages of the selection process.[14]
Protocol 2: IC50 Determination using MTT Assay
This protocol is for assessing cell viability to determine the IC50 of this compound.[13][15]
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different drug concentrations. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Place the plate on a shaker for 10 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Convert absorbance values to percentage of viability relative to the vehicle-treated control cells. Plot the percent viability against the logarithm of the drug concentration and use non-linear regression analysis to calculate the IC50 value.
Protocol 3: Western Blot Analysis of ABC Transporters
This protocol details the detection of proteins like P-glycoprotein (ABCB1) to investigate resistance.[16]
-
Protein Extraction: Grow parental and resistant cells to 80-90% confluency. Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-P-glycoprotein/ABCB1) overnight at 4°C with gentle agitation. The antibody should be diluted in blocking buffer according to the manufacturer's recommendation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH) to compare expression levels between the sensitive and resistant cell lines.
Visualizations
Caption: Mechanism of action of this compound in sensitive cancer cells.
Caption: Key mechanisms of acquired resistance to this compound.
Caption: Troubleshooting workflow for investigating resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. Flavonoids Overcome Drug Resistance to Cancer Chemotherapy by Epigenetically Modulating Multiple Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Reversal of Multidrug Resistance in Cancer by Multi-Functional Flavonoids [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Modulation by flavonoids of cell multidrug resistance mediated by P-glycoprotein and related ABC transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reversal of Multidrug Resistance in Cancer by Multi-Functional Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Cell Culture Academy [procellsystem.com]
- 15. benchchem.com [benchchem.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Optimizing 6-Methoxyflavonol Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing the dosage of 6-Methoxyflavonol in in vivo experimental settings. Due to the limited availability of direct in vivo data for this compound, this guide incorporates information from closely related methoxyflavones to inform experimental design.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for in vivo studies with this compound?
A1: Currently, there is no universally established in vivo dosage for this compound in publicly available literature. For initial pilot studies, researchers can consider dosages used for structurally similar methoxyflavones. It is crucial to begin with lower doses and carefully monitor for any signs of toxicity. A dose-finding study is strongly recommended. For example, in a xenograft mouse model, 5,6,7,4'-tetramethoxyflavone (TMF) was administered intraperitoneally at doses of 25, 50, and 100 mg/kg.[1] Another study on 6-Methoxyflavone in mice used oral doses of 25-75 mg/kg to assess its effects on cognitive impairment.[2]
Q2: How should this compound be formulated for in vivo administration?
A2: Methoxyflavonols generally exhibit low aqueous solubility but can have high membrane permeability. Therefore, a suitable vehicle is necessary for solubilization. For a related compound, TMF, a vehicle composition of 13.5% DMSO, 36.5% saline, and 50% PEG400 was used for intraperitoneal injection in a mouse study.[1] Other solvent systems containing Tween 80 or carboxymethylcellulose can also be considered.[1] It is imperative to conduct solubility tests with your specific lot of this compound and your chosen vehicle. A vehicle-only control group must always be included in your in vivo experiments.
Q3: What are the known pharmacokinetic properties of methoxyflavones?
A3: Methoxyflavones are generally absorbed relatively quickly, with maximum plasma concentrations (Cmax) reached within a few hours after oral administration.[3][4] However, they often have low oral bioavailability, ranging from 1% to 4%.[4] They are known to be metabolized in the liver, and their metabolites are excreted primarily through urine and feces.[4] The half-life of methoxyflavones can vary but is typically in the range of 2 to 6 hours.[3][4] Methoxy-substituted flavones are suggested to have better bioavailability than their hydroxylated counterparts.[5]
Q4: What are the potential mechanisms of action of this compound?
A4: While specific pathways for this compound are not extensively documented, related methoxyflavones have been shown to suppress neuroinflammation through the inhibition of TLR4/MyD88/p38 MAPK/NF-κB dependent pathways and the activation of HO-1/NQO-1 signaling.[6] They may also play a role in cancer by inducing S-phase arrest through the CCNA2/CDK2/p21CIP1 signaling pathway and inhibiting T cell activation by preventing NFAT translocation into the nucleus.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound during administration | Poor solubility in the chosen vehicle. | - Increase the percentage of co-solvents like DMSO or PEG400 in the vehicle, ensuring the final concentration is non-toxic.- Consider using a surfactant such as Tween 80 to improve solubility.- Prepare the formulation immediately before administration and maintain it at a constant temperature.- Explore alternative delivery systems like liposomes or nanoparticles to enhance solubility and stability.[7] |
| No observable in vivo effect at the tested doses | - Low bioavailability.- Inadequate dosage.- Rapid metabolism and clearance. | - Increase the dosage in subsequent cohorts after confirming the absence of toxicity.- Consider a different route of administration (e.g., intraperitoneal instead of oral) to bypass first-pass metabolism.- Co-administer with a bioavailability enhancer, but this requires careful validation.- Utilize advanced delivery systems like nanoparticles to improve systemic exposure.[7] |
| Unexpected toxicity or adverse events in animal subjects | - The compound itself may have inherent toxicity at the administered dose.- The vehicle may be causing adverse effects. | - Immediately reduce the dose in subsequent experiments.- Conduct a thorough literature search for any reported toxicity of similar compounds.- Run a vehicle-only control group to rule out vehicle-induced toxicity.- Perform a dose-escalation study to determine the maximum tolerated dose (MTD).[8] |
| High variability in experimental results | - Inconsistent formulation preparation.- Differences in animal handling and administration technique.- Biological variability among animals. | - Standardize the formulation preparation protocol.- Ensure all researchers are trained and consistent in their administration techniques.- Increase the number of animals per group to improve statistical power.- Randomize animals into experimental groups. |
Quantitative Data Summary
Table 1: In Vivo Dosages of Structurally Similar Methoxyflavones
| Compound | Animal Model | Cancer Type/Disease | Dosage | Administration Route | Vehicle | Key Findings | Reference |
| 5,6,7,4'-tetramethoxyflavone (TMF) | Nude Mice | HeLa (cervical cancer) | 25, 50, 100 mg/kg | Intraperitoneal (i.p.) | 13.5% DMSO + 36.5% saline + 50% PEG400 | Dose-dependent suppression of tumor growth. No observable tissue damage at 100 mg/kg. | [1] |
| 6-Methoxyflavone | Mice | Chronic ethanol-induced cognitive impairment | 25, 50, 75 mg/kg | Oral (p.o.) | Not specified | Partially restored behavioral deficits. | [2] |
| Kaempferia parviflora extract (rich in methoxyflavones) | Thai native roosters | Pharmacokinetic study | 100, 150, 200 mg/kg | Oral (p.o.) | 28% propylene (B89431) glycol, 35% polyethylene (B3416737) glycol 400, 2% ethanol, and deionized water | Rapid absorption with a dose-dependent relationship. | [3] |
| Flavonoid FM04 | Balb/c nude mice | Human melanoma xenograft | 22, 45 mg/kg | Oral (co-administered with Paclitaxel) | Not specified | Enhanced the anti-tumor efficacy of Paclitaxel. | [9] |
Table 2: Pharmacokinetic Parameters of Methoxyflavones in Rats (Oral Administration of 250 mg/kg Kaempferia parviflora extract)
| Methoxyflavone | Cmax (µg/mL) | Tmax (h) | T1/2 (h) | Oral Bioavailability (%) |
| 5,7-dimethoxyflavone (DMF) | 0.55 | ~1-2 | ~3-6 | ~1-4 |
| 5,7,4'-trimethoxyflavone (TMF) | 0.88 | ~1-2 | ~3-6 | ~1-4 |
| 3,5,7,3',4'-pentamethoxyflavone (PMF) | 0.65 | ~1-2 | ~3-6 | ~1-4 |
| Data derived from a study on Kaempferia parviflora extract, which contains these methoxyflavones.[4] |
Experimental Protocols
Protocol 1: Formulation of this compound for Intraperitoneal Injection
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Prepare the vehicle solution by mixing 13.5% DMSO, 50% PEG400, and 36.5% sterile saline. For example, to prepare 1 mL of vehicle, mix 135 µL of DMSO, 500 µL of PEG400, and 365 µL of sterile saline.
-
Add a small amount of the vehicle to the this compound powder and vortex thoroughly to create a paste.
-
Gradually add the remaining vehicle while continuously vortexing to ensure complete dissolution.
-
If necessary, sonicate the solution for 5-10 minutes to aid dissolution.
-
Visually inspect the solution for any precipitates. The final formulation should be a clear solution.
-
Prepare the formulation fresh on the day of the experiment.
-
Protocol 2: Dose-Finding and Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select an appropriate animal model (e.g., mice or rats) based on the research question.
-
Group Allocation: Randomly assign animals to different dose groups (e.g., vehicle control, low dose, mid dose, high dose). A common starting point for a new compound is to have a 2-fold or 4-fold increase between doses.
-
Administration: Administer the formulated this compound via the chosen route (e.g., i.p. or oral gavage).
-
Monitoring:
-
Monitor the animals for clinical signs of toxicity (e.g., changes in behavior, posture, activity, and physical appearance) at regular intervals (e.g., 1, 4, and 24 hours post-administration) for the first day and then daily for the duration of the study.
-
Record body weight and food consumption daily. A significant drop in body weight (e.g., >15-20%) is often an indicator of toxicity.[8]
-
-
Endpoint: The MTD is defined as the highest dose that does not cause significant morbidity, mortality, or signs of toxicity that would interfere with the study's objectives.[8]
Visualizations
Caption: Experimental workflow for in vivo studies of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 6-Methoxyflavone and Donepezil Behavioral Plus Neurochemical Correlates in Reversing Chronic Ethanol and Withdrawal Induced Cognitive Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and stability of methoxyflavones from Kaempferia parviflora in Thai native roosters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, bioavailability, tissue distribution, excretion, and metabolite identification of methoxyflavones in Kaempferia parviflora extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. nc3rs.org.uk [nc3rs.org.uk]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Purification of Synthetic 6-Methoxyflavonol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of synthetic 6-Methoxyflavonol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter after synthesizing this compound?
A1: The impurities in your crude product will largely depend on the synthetic route employed. Common synthetic strategies for flavonols include the Algar-Flynn-Oyamada reaction, the Baker-Venkataraman rearrangement followed by cyclization, and the Allan-Robinson reaction. Based on these methods, you can anticipate the following types of impurities:
-
Unreacted Starting Materials: Depending on the specific synthesis, these could include derivatives of 2'-hydroxyacetophenone (B8834) or benzoic acid.
-
Reaction Intermediates:
-
Chalcones: In the Algar-Flynn-Oyamada reaction, the precursor is a 2'-hydroxychalcone, which may not fully convert to the final product.
-
Dihydroflavonols: This is an intermediate in the Algar-Flynn-Oyamada reaction, and some may remain in the final mixture.
-
o-Acyloxyacetophenones: In the Baker-Venkataraman rearrangement, these are the starting materials that might not fully rearrange.
-
1,3-Diketones: These are the products of the Baker-Venkataraman rearrangement, which are then cyclized to the flavonol. Incomplete cyclization will leave this impurity.
-
-
Side Products:
-
Aurones: These can be formed as byproducts in the Algar-Flynn-Oyamada reaction, especially if there are substituents at the 6' position of the chalcone.
-
Incompletely demethylated or otherwise modified analogs: If your synthesis involves protecting and deprotecting groups, you may have related flavonoid structures with incomplete modifications.
-
Q2: What is the recommended initial purification strategy for crude synthetic this compound?
A2: For gram-scale purification, column chromatography over silica (B1680970) gel is the most common and effective initial method.[1] This technique separates compounds based on their polarity. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is generally recommended to effectively separate the target compound from both less polar and more polar impurities.
Q3: How can I monitor the progress of my column chromatography?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring your column chromatography. Before running the column, it is crucial to identify a solvent system that provides good separation of your this compound from its impurities. The ideal Rf (retention factor) for the target compound in the chosen TLC solvent system is typically around 0.25-0.35 to ensure good separation on the column. You will use this same solvent system (or a slightly less polar one to start) for your column. By collecting fractions from the column and spotting them on a TLC plate, you can identify which fractions contain your pure product.
Q4: My this compound appears pure by TLC, but the NMR spectrum shows minor impurities. What should I do?
A4: If minor impurities persist after column chromatography, recrystallization is an excellent second purification step. This technique can remove small amounts of closely related impurities, yielding a highly pure crystalline product. The key is to find a suitable solvent or solvent system in which the this compound is soluble at high temperatures but sparingly soluble at room temperature or below.
Q5: For very high purity this compound, for example, for use as an analytical standard, what purification method is best?
A5: For obtaining very high purity material, preparative High-Performance Liquid Chromatography (prep-HPLC) is the method of choice.[2][3] This technique offers the highest resolution and is particularly effective at separating isomers and other closely related impurities that are difficult to remove by column chromatography or recrystallization.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of this compound and Impurities | Inappropriate solvent system. | Develop a new solvent system using TLC. Aim for a solvent mixture that gives your product an Rf of 0.25-0.35 and maximizes the separation from impurity spots. Try different solvent combinations (e.g., ethyl acetate (B1210297)/hexane (B92381), dichloromethane (B109758)/methanol). |
| Column was packed improperly (e.g., air bubbles, cracks). | Repack the column carefully, ensuring a homogenous and tightly packed stationary phase. A slurry packing method is often recommended to avoid air bubbles.[1] | |
| Column was overloaded with crude material. | Use a proper ratio of crude material to silica gel, typically 1:20 to 1:50 by weight, depending on the difficulty of the separation.[1] | |
| This compound is not eluting from the column | The solvent system is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if you are using an ethyl acetate/hexane gradient, increase the percentage of ethyl acetate. |
| All compounds, including this compound, are eluting too quickly | The solvent system is too polar. | Start with a less polar solvent system. For example, begin with 100% hexane and gradually introduce the more polar solvent. |
Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| This compound does not crystallize upon cooling | The solution is not saturated (too much solvent was added). | Evaporate some of the solvent to concentrate the solution and then allow it to cool again. |
| The compound is very soluble in the chosen solvent even at low temperatures. | Try a different solvent or a solvent/anti-solvent system. For example, dissolve the compound in a good solvent (like acetone (B3395972) or ethyl acetate) and then slowly add a poor solvent (like hexane or water) until the solution becomes slightly cloudy, then allow it to cool. | |
| Cooling was too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of purer crystals. | |
| The product "oils out" instead of forming crystals | The melting point of the compound is lower than the boiling point of the solvent. | Use a lower-boiling point solvent. |
| The presence of significant impurities is inhibiting crystallization. | Consider another round of column chromatography to remove more of the impurities before attempting recrystallization. | |
| Low recovery of purified this compound | The compound has significant solubility in the cold solvent. | Ensure the solution is cooled sufficiently (e.g., in an ice bath) before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
Experimental Protocols
Column Chromatography of Synthetic this compound
This protocol is a general guideline and should be optimized based on TLC analysis of your crude product.
-
Preparation of the Column:
-
Secure a glass column of appropriate size vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the column, allowing the solvent to drain, and gently tap the column to ensure even packing.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluting solvent).
-
Carefully apply the sample to the top of the silica gel.
-
-
Elution:
-
Begin eluting with a non-polar solvent (e.g., 100% hexane).
-
Gradually increase the solvent polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexane.[4]
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
-
Recrystallization of this compound
-
Solvent Selection:
-
In small test tubes, test the solubility of a small amount of your partially purified this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and mixtures with water or hexane) at room temperature and upon heating.
-
A good solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the this compound to be purified in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and swirling until the compound just dissolves.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Dry the crystals under vacuum to a constant weight.
-
Purity Assessment by HPLC
-
Instrumentation:
-
A standard HPLC system with a UV detector.
-
A C18 reversed-phase column is commonly used for flavonoid analysis.
-
-
Mobile Phase:
-
A common mobile phase is a gradient of acetonitrile (B52724) and water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.
-
-
Sample Preparation:
-
Prepare a dilute solution of your purified this compound in the mobile phase or a suitable solvent like methanol.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the sample and run the HPLC method.
-
The purity can be estimated by the relative area of the this compound peak compared to the total area of all peaks in the chromatogram. For accurate quantification, a calibration curve with a pure standard is required.
-
Data Presentation
| Purification Technique | Typical Purity Achieved | Relative Throughput | Key Considerations |
| Column Chromatography | 85-98% | Moderate | Good for initial cleanup of large amounts of crude material. Separation is highly dependent on the chosen solvent system. |
| Recrystallization | >98% | High | Excellent for removing small amounts of impurities from a partially purified product. Finding the right solvent is critical. |
| Preparative HPLC | >99% | Low | Best for obtaining very high purity material. It is a lower throughput technique and requires specialized equipment.[2][3] |
| Analytical Technique | Information Provided | Typical Use Case |
| TLC | Qualitative assessment of purity and separation. | Monitoring column chromatography fractions and developing solvent systems. |
| HPLC | Quantitative assessment of purity. | Final purity determination and quality control. |
| NMR | Structural confirmation and identification of impurities. | Verifying the identity of the final product and characterizing any unknown impurities. |
Visualizations
Caption: A typical experimental workflow for the purification and analysis of synthetic this compound.
Caption: A decision-making diagram for troubleshooting the purification of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for 6-Methoxyflavonol Derivatization
Welcome to the technical support center for the derivatization of 6-Methoxyflavonol. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization strategies for this compound?
A1: The most common derivatization strategies for this compound involve targeting its hydroxyl group to synthesize ethers, esters, and glycosides. Key reactions include Williamson ether synthesis for O-alkylation, acylation with acyl chlorides or anhydrides for ester formation, and glycosylation reactions like the Koenigs-Knorr method to introduce sugar moieties. The choice of strategy depends on the desired properties of the final derivative, such as solubility, stability, and biological activity.
Q2: Why is derivatization of this compound important for drug development?
A2: Derivatization of this compound is crucial for modulating its pharmacokinetic and pharmacodynamic properties. For instance, converting the hydroxyl group into an ether or ester can alter the compound's lipophilicity, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile. Glycosylation can improve aqueous solubility and bioavailability. Furthermore, derivatization can enhance or modify the biological activity of the parent compound, such as its anti-inflammatory effects.[1][2]
Q3: What are the main challenges in optimizing this compound derivatization reactions?
A3: Key challenges include achieving high yields, minimizing side reactions, and ensuring regioselectivity if multiple hydroxyl groups are present in related flavonoid structures. Purification of the final product from unreacted starting materials and byproducts can also be challenging due to similar polarities. Reaction conditions such as the choice of base, solvent, temperature, and reaction time must be carefully optimized for each specific derivatization.
Q4: How does this compound and its derivatives exert their anti-inflammatory effects?
A4: this compound and its derivatives have been shown to exert anti-inflammatory effects by inhibiting key signaling pathways involved in the inflammatory response. A primary mechanism is the inhibition of the Toll-like receptor 4 (TLR4) signaling cascade, which is activated by lipopolysaccharide (LPS). This inhibition leads to the downregulation of downstream pathways, including the MyD88-dependent pathway, which ultimately suppresses the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) like p38.[3] This, in turn, reduces the production of pro-inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines. Another identified mechanism is the inhibition of inducible nitric oxide synthase (iNOS) expression.[1][2][4][5]
Troubleshooting Guides
Problem 1: Low Yield in Williamson Ether Synthesis
| Possible Cause | Troubleshooting Steps |
| Incomplete deprotonation of the hydroxyl group | Use a stronger base (e.g., NaH instead of K2CO3). Ensure anhydrous reaction conditions as water can quench the base. |
| Poor reactivity of the alkylating agent | Use a more reactive alkylating agent (e.g., alkyl iodide instead of alkyl chloride). Increase the reaction temperature. |
| Side reactions | Lower the reaction temperature to minimize elimination reactions, especially with secondary alkyl halides. Use a less hindered base. |
| Steric hindrance | If the alkylating agent is bulky, consider using a different synthetic route, such as the Mitsunobu reaction. |
Problem 2: Incomplete Acylation Reaction
| Possible Cause | Troubleshooting Steps |
| Insufficiently activated acylating agent | Use the corresponding acyl chloride instead of the anhydride (B1165640) for higher reactivity. Add a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP). |
| Decomposition of reagents | Ensure the acylating agent is fresh and has not been hydrolyzed by atmospheric moisture. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Steric hindrance around the hydroxyl group | Increase the reaction temperature and prolong the reaction time. Use a less bulky base. |
Problem 3: Low Yield or Anomeric Mixtures in Glycosylation
| Possible Cause | Troubleshooting Steps |
| Decomposition of the glycosyl donor | Ensure the glycosyl donor is pure and dry. Use a milder promoter if decomposition is observed. |
| Poor activation of the glycosyl donor | Optimize the promoter (e.g., silver triflate, NIS/TfOH) and its stoichiometry. |
| Formation of orthoester byproduct | This is a common side reaction in Koenigs-Knorr glycosylations.[6] Modify the reaction conditions, such as solvent and temperature, or consider a different glycosylation method. |
| Lack of stereocontrol | The choice of protecting group on the C2-hydroxyl of the glycosyl donor is critical. A participating group (e.g., acetate) will favor the formation of the 1,2-trans-glycoside. |
Data Presentation
Table 1: Anti-Inflammatory Activity of 6-Hydroxyflavone Derivatives
This table summarizes the inhibitory concentration (IC50) values of this compound and related derivatives against lipopolysaccharide (LPS)-induced nitric oxide (NO) production in rat kidney mesangial cells.
| Compound | Derivative Type | IC50 (µM) for NO Inhibition |
| 6-Hydroxyflavone | - | 1.7[2] |
| 6-Methoxyflavone (B191845) | Ether | 0.192[1][2][4][5] |
| 6-Acetoxyflavone | Ester | 0.60[2] |
| Flavone 6-sulfate | Sulfate Ester | 2.1[2] |
Table 2: Illustrative Example of Reaction Condition Optimization for Flavonoid Etherification
The following table is a representative example of how reaction conditions can be optimized for the Williamson ether synthesis of a flavonoid, demonstrating the impact of base and temperature on reaction time and yield. Note: This data is illustrative and may require adaptation for this compound.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethyl Iodide | K2CO3 | Acetone | Reflux | 12 | 65 |
| Ethyl Iodide | Cs2CO3 | Acetonitrile | 80 | 8 | 85 |
| Ethyl Iodide | NaH | THF | 60 | 4 | 92 |
| Benzyl Bromide | K2CO3 | DMF | 80 | 10 | 78 |
| Benzyl Bromide | NaH | DMF | 25 | 6 | 95 |
Experimental Protocols
Protocol 1: General Procedure for O-Acylation of this compound (Esterification)
This protocol describes a general method for the synthesis of a this compound ester using an acyl chloride.
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous pyridine (B92270) or a mixture of anhydrous dichloromethane (B109758) (DCM) and triethylamine (B128534) (TEA) (1.5 equivalents) under an inert atmosphere (N2 or Ar).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Acylating Agent: Slowly add the acyl chloride (1.2 equivalents) dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding cold water or a saturated aqueous solution of NaHCO3.
-
Extraction: Extract the aqueous layer with DCM or ethyl acetate (B1210297) (3 x 20 mL).
-
Washing: Combine the organic layers and wash successively with 1M HCl (if pyridine was used), saturated aqueous NaHCO3, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable solvent system (e.g., a gradient of hexane/ethyl acetate).
Protocol 2: General Procedure for Williamson Ether Synthesis of this compound
This protocol provides a general method for the O-alkylation of this compound.
-
Deprotonation: To a solution of this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., DMF, acetone, or acetonitrile), add a base (1.5-2.0 equivalents, e.g., K2CO3, Cs2CO3, or NaH).
-
Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the alkoxide. If using NaH, the reaction will be more vigorous.
-
Addition of Alkylating Agent: Add the alkyl halide (1.2-1.5 equivalents) to the reaction mixture.
-
Heating: Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and stir for 6-24 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts. If DMF was used, add water and extract the product with a suitable organic solvent like ethyl acetate.
-
Washing: Wash the organic layer with water and brine to remove any remaining DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 3: General Procedure for Glycosylation of this compound (Koenigs-Knorr Reaction)
This is a representative protocol for the glycosylation of this compound with a protected glycosyl bromide.
-
Preparation: To a mixture of this compound (1 equivalent), a promoter such as silver carbonate (Ag2CO3) or silver triflate (AgOTf) (1.5 equivalents), and freshly activated molecular sieves in an anhydrous solvent (e.g., DCM or toluene) under an inert atmosphere, stir at room temperature for 30 minutes.
-
Addition of Glycosyl Donor: Add a solution of the protected glycosyl bromide (e.g., acetobromoglucose) (1.2 equivalents) in the same anhydrous solvent to the mixture.
-
Reaction: Stir the reaction at room temperature for 12-48 hours in the dark. Monitor the reaction by TLC.
-
Filtration: Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite to remove the silver salts and molecular sieves.
-
Washing: Wash the filtrate with saturated aqueous NaHCO3 and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purification of Protected Glycoside: Purify the resulting protected glycoside by silica gel column chromatography.
-
Deprotection: The protecting groups on the sugar moiety (e.g., acetyl groups) can be removed under basic conditions (e.g., Zemplén deacetylation with a catalytic amount of NaOMe in methanol) to yield the final glycoside.
Mandatory Visualizations
LPS-Induced Pro-inflammatory Signaling Pathway and Inhibition by this compound Derivatives
Caption: Inhibition of LPS-induced pro-inflammatory signaling by this compound derivatives.
Experimental Workflow for this compound Derivatization and Purification
References
- 1. 6-Hydroxyflavone and Derivatives Exhibit Potent Anti-Inflammatory Activity among Mono-, Di- and Polyhydroxylated Flavones in Kidney Mesangial Cells | PLOS One [journals.plos.org]
- 2. 6-Hydroxyflavone and Derivatives Exhibit Potent Anti-Inflammatory Activity among Mono-, Di- and Polyhydroxylated Flavones in Kidney Mesangial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-methoxyflavone suppresses neuroinflammation in lipopolysaccharide- stimulated microglia through the inhibition of TLR4/MyD88/p38 MAPK/NF-κB dependent pathways and the activation of HO-1/NQO-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-Hydroxyflavone and derivatives exhibit potent anti-inflammatory activity among mono-, di- and polyhydroxylated flavones in kidney mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Progress and Achievements in Glycosylation of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
dealing with autofluorescence of 6-Methoxyflavonol in imaging
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Methoxyflavonol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during fluorescence imaging experiments, with a primary focus on managing the compound's intrinsic autofluorescence.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem when imaging this compound?
A1: Autofluorescence is the natural emission of light by biological structures or the compound of interest itself when excited by a light source. In the case of this compound, which is a flavonol aglycone, the molecule itself can fluoresce, particularly when excited with blue light. This intrinsic fluorescence can interfere with the signal from your intended fluorescent labels, leading to a poor signal-to-noise ratio and making it difficult to distinguish the specific signal from the background.[1][2][3]
Q2: What are the typical excitation and emission wavelengths for the autofluorescence of flavonols like this compound?
A2: Flavonol aglycones have been shown to exhibit autofluorescence in cells when excited with a 488 nm laser, with an emission window typically between 515 nm and 535 nm.[2] The presence of a hydroxyl group at the C3 position of the flavonol skeleton is a key structural feature contributing to this fluorescence.[2]
Q3: How can I determine if the signal I'm seeing is from my fluorescent probe or from this compound autofluorescence?
A3: The best approach is to include a control sample in your experiment that contains this compound but lacks your specific fluorescent label (e.g., secondary antibody).[4] If you observe fluorescence in this control sample under the same imaging conditions, it indicates that the this compound is contributing to the signal through autofluorescence.
Q4: What are the primary strategies for dealing with autofluorescence in imaging experiments?
A4: There are three main strategies to combat autofluorescence:
-
Methodological Adjustments: This involves optimizing your experimental setup, such as choosing fluorophores with emission spectra that do not overlap with the autofluorescence of this compound.[1][5]
-
Chemical Quenching: This approach uses chemical reagents to reduce or eliminate the autofluorescence signal.[5]
-
Photobleaching: This technique involves exposing the sample to intense light to permanently destroy the autofluorescent molecules before imaging your target.
-
Spectral Unmixing: This is a computational method that separates the emission spectra of your fluorophore from the autofluorescence signal.[6]
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter when imaging this compound.
Problem 1: High background fluorescence obscuring the target signal.
-
Possible Cause: The emission spectrum of your chosen fluorophore overlaps significantly with the autofluorescence spectrum of this compound.
-
Solution Workflow:
Caption: Workflow for troubleshooting high background fluorescence.
-
Detailed Recommendations:
-
Fluorophore Selection: Shift to fluorophores that emit in the red or far-red regions of the spectrum (e.g., Alexa Fluor 647, Cy5), as flavonol autofluorescence is typically weaker at these longer wavelengths.[4]
-
Chemical Quenching: Treat your samples with reagents like Sudan Black B or Sodium Borohydride (B1222165). Refer to the detailed protocols below.
-
Spectral Unmixing: If your confocal microscope has a spectral detector, you can acquire a "lambda stack" (a series of images at different emission wavelengths) and use software to separate the this compound autofluorescence from your fluorophore's signal.[6]
-
Problem 2: Weak specific signal after applying autofluorescence reduction techniques.
-
Possible Cause: The quenching agent or photobleaching process is affecting the fluorescence of your target probe or damaging the epitope.
-
Solution:
-
Optimize Quenching Protocol: Reduce the incubation time or concentration of the quenching agent. For example, when using Sudan Black B, a shorter incubation can minimize its effect on the specific signal.
-
Titrate Antibodies: Increase the concentration of your primary or secondary antibodies to enhance the specific signal.
-
Alternative Quenching Agent: Try a different quenching agent. If you are using a chemical quench, consider trying a commercial kit which may have been optimized to preserve specific signals.[7]
-
Control Photobleaching: Carefully control the duration and intensity of light exposure during photobleaching to minimize damage to your target.
-
Quantitative Data Summary
While specific photophysical data for this compound is limited, the following table summarizes the known autofluorescence characteristics of structurally similar flavonol aglycones.
| Property | Typical Value/Range for Flavonol Aglycones | Notes |
| Excitation Maximum | ~488 nm | Commonly excited by the 488 nm laser line on most confocal and epifluorescence microscopes.[2] |
| Emission Maximum | 515 - 535 nm | Falls within the green-yellow region of the spectrum.[2] |
| Key Structural Feature | C3-Hydroxyl Group | The presence of a hydroxyl group at the C3 position is critical for the observed autofluorescence.[2] |
Experimental Protocols
Protocol 1: Sudan Black B Treatment for Autofluorescence Quenching
This protocol is effective for reducing lipophilic autofluorescence.
-
Preparation: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol (B145695). Stir the solution for 10-20 minutes and filter it to remove any undissolved particles.[5]
-
Staining: After completing your standard immunofluorescence staining protocol (including secondary antibody incubation and washes), incubate the slides in the Sudan Black B solution for 5-10 minutes at room temperature in the dark.[7]
-
Washing: Briefly dip the slides in 70% ethanol to remove excess Sudan Black B. Then, wash the slides extensively in PBS until no more color is seen leaching from the sections.[5][7]
-
Mounting: Mount the coverslip using an aqueous mounting medium.
Protocol 2: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
This method is primarily used to reduce autofluorescence caused by aldehyde-based fixatives.[5]
-
Preparation: Prepare a fresh 0.1% solution of sodium borohydride (NaBH₄) in ice-cold PBS.[7]
-
Incubation: After rehydration and any antigen retrieval steps, incubate the tissue sections in the NaBH₄ solution for 10-15 minutes at room temperature.[7] You may observe bubbling, which is normal.
-
Washing: Wash the sections thoroughly with PBS (3 times for 5 minutes each).[7]
-
Staining: Proceed with your standard immunofluorescence staining protocol, beginning with the blocking step.[7]
Protocol 3: Photobleaching for General Autofluorescence Reduction
This protocol uses intense light to destroy autofluorescent molecules.
-
Sample Preparation: Prepare your sample on a microscope slide as you would for imaging.
-
Light Exposure: Before applying your fluorescent labels, expose the sample to a broad-spectrum, high-intensity light source (e.g., a mercury arc lamp or an LED illuminator) for an extended period (this can range from several minutes to hours, depending on the sample and the intensity of the light source). The optimal time should be determined empirically.
-
Staining: After photobleaching, proceed with your standard immunofluorescence staining protocol.
Protocol 4: Spectral Unmixing Workflow
This computational approach requires a confocal microscope with a spectral detector.
Caption: A simplified workflow for spectral unmixing.
-
Acquire Reference Spectra:
-
Prepare a control sample with only this compound to capture its autofluorescence spectrum.
-
Prepare a control sample with your fluorescent label in a tissue/cell type that does not contain this compound to capture the pure spectrum of your fluorophore.
-
-
Acquire Experimental Image: On your experimental sample containing both this compound and your fluorescent label, acquire a lambda stack, which is a series of images captured over a range of emission wavelengths.
-
Perform Unmixing: Use the microscope's software to perform linear unmixing. The software will use the reference spectra to calculate the contribution of the this compound autofluorescence and your specific fluorophore to the signal in each pixel of your experimental image.[8]
-
Analyze Separated Images: The output will be separate images showing the distribution of the this compound autofluorescence and your specific fluorescent signal.
References
- 1. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 2. Subcellular localization of flavonol aglycone in hepatocytes visualized by confocal laser scanning fluorescence microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 3. southernbiotech.com [southernbiotech.com]
- 4. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
selecting the best solvent for 6-Methoxyflavonol extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the optimal solvent and troubleshooting the extraction of 6-Methoxyflavonol.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to consider when selecting a solvent for this compound extraction?
A1: The most critical factor is the polarity of the solvent. This compound, a type of methoxyflavone, is less polar than flavonoid glycosides. Therefore, solvents with moderate to high polarity, such as ethanol (B145695) and methanol (B129727), are generally effective. The choice between them can depend on the desired outcome: maximizing the total methoxyflavone content or maximizing the overall extraction yield.
Q2: Which solvent is better for maximizing the yield of this compound, ethanol or methanol?
A2: Both ethanol and methanol are effective for extracting methoxyflavones. Studies on the extraction of total methoxyflavones from Kaempferia parviflora have shown that a high concentration of ethanol (95% v/v) is optimal for achieving the highest content of total methoxyflavones.[1][2][3] Conversely, a lower concentration of aqueous ethanol (around 54% v/v) may result in a higher overall extraction yield, though the concentration of the target methoxyflavones might be lower.[1][2][3] Methanol is also a highly effective solvent for flavonoid extraction and can be used as an alternative to ethanol.
Q3: How does the solvent-to-solid ratio impact the extraction efficiency of this compound?
A3: The solvent-to-solid ratio is a significant factor. A higher ratio generally leads to a better extraction yield up to a certain point. For the ultrasound-assisted extraction of methoxyflavones, a ratio of 50 mL/g has been found to be optimal.[1][2] Increasing the ratio beyond this point does not significantly improve the yield and leads to unnecessary solvent consumption.
Q4: What is the recommended extraction time for this compound?
A4: The optimal extraction time depends on the extraction method. For ultrasound-assisted extraction (UAE), a shorter duration is one of the key advantages. To maximize the total methoxyflavone content, an extraction time of approximately 16 minutes has been shown to be effective.[1][2][3] For maximizing the overall yield, a slightly longer time of around 25 minutes may be beneficial.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low this compound Yield | Inappropriate Solvent Polarity: The solvent may be too polar or not polar enough to effectively solubilize this compound. | Test a range of ethanol or methanol concentrations (e.g., 50%, 70%, 95% v/v in water) to find the optimal polarity for your specific plant material. For methoxyflavones, higher alcohol concentrations are often more effective. |
| Suboptimal Extraction Temperature: High temperatures can degrade flavonoids, while low temperatures may not provide enough energy for efficient extraction. | For UAE, maintain a controlled temperature, as prolonged sonication can increase the temperature. A temperature of around 50°C is often a good starting point. | |
| Insufficient Solvent-to-Solid Ratio: Too little solvent may lead to a saturated solution, preventing further extraction of the compound. | Increase the solvent-to-solid ratio. A ratio of 50 mL/g has been found to be effective for methoxyflavone extraction.[1][2] | |
| Inadequate Extraction Time: The extraction time may be too short to allow for complete diffusion of the solvent into the plant matrix and solubilization of the target compound. | Optimize the extraction time. For UAE, test durations between 15 and 30 minutes. | |
| Co-extraction of Impurities | Non-selective Solvent: The chosen solvent may be dissolving a wide range of other compounds from the plant material. | Consider a pre-extraction step with a non-polar solvent like hexane (B92381) to remove lipids and other non-polar impurities before the main extraction. |
| Inconsistent Results | Variability in Plant Material: The concentration of this compound can vary depending on the plant's age, growing conditions, and harvesting time. | Ensure that the plant material is homogenous. Grinding the material to a uniform, fine powder can help. |
| Inconsistent Extraction Parameters: Minor variations in temperature, time, or solvent concentration between experiments can lead to different yields. | Carefully control all extraction parameters. Use a temperature-controlled ultrasonic bath and precisely measure all reagents. |
Data Presentation
Table 1: Optimal Conditions for Ultrasound-Assisted Extraction of Methoxyflavones from Kaempferia parviflora
| Objective | Ethanol Concentration (% v/v) | Extraction Time (min) | Solvent-to-Solid Ratio (mL/g) | Predicted Methoxyflavone Content (mg/g of extract) | Predicted Overall Yield (%) |
| Maximize Methoxyflavone Content | 95.00 | 15.99 | 50.00 | 327.25 | - |
| Maximize Overall Extraction Yield | 54.24 | 25.25 | 49.63 | - | 16.95 |
Data adapted from a study on the optimization of UAE for total methoxyflavones from Kaempferia parviflora.[1][2][3]
Experimental Protocols
Protocol for Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is a general guideline and may require optimization for your specific plant material.
1. Sample Preparation:
-
Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight.
-
Grind the dried material into a fine powder (e.g., 40-60 mesh).
2. Extraction:
-
Weigh 1 gram of the powdered plant material and place it in a 100 mL flask.
-
Add 50 mL of 95% (v/v) ethanol (for maximizing methoxyflavone content) or 54% (v/v) ethanol (for maximizing overall yield).
-
Place the flask in an ultrasonic bath with temperature control.
-
Set the temperature to 50°C.
-
Sonicate for 16 minutes (for maximizing methoxyflavone content) or 25 minutes (for maximizing overall yield).
3. Filtration and Concentration:
-
After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Wash the residue with a small amount of the extraction solvent to ensure complete recovery of the extract.
-
Combine the filtrates and concentrate the extract using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until the solvent is completely removed.
4. Quantification (Optional but Recommended):
-
Redissolve the dried extract in a known volume of a suitable solvent (e.g., methanol).
-
Analyze the concentration of this compound using High-Performance Liquid Chromatography (HPLC) with a suitable standard.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the extraction and analysis of this compound.
Signaling Pathways
6-Methoxyflavone, a closely related compound to this compound, has been shown to modulate inflammatory and cell cycle signaling pathways.
Caption: Inhibition of the TLR4/MyD88/NF-κB pathway by this compound.
References
Technical Support Center: Forced Degradation Studies of 6-Methoxyflavonol for Stability-Indicating Method Development
This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting forced degradation studies of 6-methoxyflavonol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a forced degradation study for this compound?
A forced degradation study, also known as stress testing, is essential to understand the intrinsic stability of this compound.[1][2][3] It involves subjecting the compound to harsher conditions than it would typically encounter during storage and handling to accelerate its degradation.[1][3] The primary objectives are:
-
To develop and validate a stability-indicating analytical method that can separate and quantify the intact drug from its degradation products.[2][4][5]
-
To provide insights into the formulation and packaging development to ensure the stability of the final drug product.[1]
Q2: What are the typical stress conditions applied in a forced degradation study of this compound?
Based on international guidelines (ICH), the following stress conditions are typically employed for flavonoids like this compound:[1][2]
-
Acid Hydrolysis: Treatment with a strong acid (e.g., HCl, H₂SO₄) at elevated temperatures.[2][3][6]
-
Base Hydrolysis: Treatment with a strong base (e.g., NaOH, KOH) at elevated temperatures.[2][3][6]
-
Oxidation: Exposure to an oxidizing agent, most commonly hydrogen peroxide (H₂O₂).[2][3][7]
-
Thermal Degradation: Heating the solid or solution form of the drug substance at high temperatures.[2][8][9]
-
Photodegradation: Exposing the drug substance to UV and visible light.[2][7]
Experimental Protocols and Troubleshooting
Below are detailed protocols for inducing and analyzing the degradation of this compound under various stress conditions, along with troubleshooting tips for common issues.
Experimental Workflow
Caption: General experimental workflow for forced degradation studies of this compound.
Acid Hydrolysis
Q: How do I perform acid hydrolysis on this compound and what should I look out for?
A:
Protocol:
-
Sample Preparation: Dissolve this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) to prepare a stock solution of approximately 1 mg/mL.
-
Stress Condition: Take a known volume of the stock solution and add an equal volume of 0.1 M hydrochloric acid.
-
Incubation: Heat the solution at 60-80°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).
-
Neutralization: After the desired time, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M sodium hydroxide.
-
Analysis: Dilute the neutralized solution with the mobile phase to a suitable concentration for HPLC analysis.
Troubleshooting:
-
Issue: No degradation is observed.
-
Solution: Increase the acid concentration (e.g., to 1 M HCl), increase the temperature, or prolong the incubation time.[3]
-
-
Issue: The compound degrades completely in a short time.
-
Solution: Decrease the acid concentration, lower the temperature, or reduce the incubation time. The goal is to achieve 5-20% degradation.[6]
-
-
Issue: The sample precipitates after neutralization.
-
Solution: Ensure complete mixing during neutralization and consider diluting the sample with the mobile phase before it fully cools.
-
Predicted Degradation Pathway: The primary degradation pathway under acidic conditions is likely the hydrolysis of the methoxy (B1213986) group to a hydroxyl group, forming 6-hydroxyflavonol.
Base Hydrolysis
Q: What is the procedure for base hydrolysis and what are the potential challenges?
A:
Protocol:
-
Sample Preparation: Use the same stock solution of this compound (1 mg/mL).
-
Stress Condition: Mix a known volume of the stock solution with an equal volume of 0.1 M sodium hydroxide.
-
Incubation: Heat the mixture at 60-80°C for a defined duration.
-
Neutralization: Cool the solution and neutralize with 0.1 M hydrochloric acid.
-
Analysis: Dilute the sample with the mobile phase for HPLC analysis.
Troubleshooting:
-
Issue: Rapid and extensive degradation.
-
Solution: Flavonoids are often more susceptible to base-catalyzed degradation. Use milder conditions: lower base concentration (e.g., 0.01 M NaOH), lower temperature, or shorter time.
-
-
Issue: Formation of multiple, poorly resolved peaks.
-
Solution: This may indicate complex degradation pathways. Optimize the HPLC method (gradient, mobile phase pH) to improve separation. LC-MS analysis will be crucial for identifying these products.
-
Predicted Degradation Pathway: Besides O-demethylation to 6-hydroxyflavonol, the heterocyclic C-ring of the flavonoid structure may open under strong basic conditions, leading to the formation of chalcone-like structures.
Oxidative Degradation
Q: How should I conduct oxidative stress testing on this compound?
A:
Protocol:
-
Sample Preparation: Use the 1 mg/mL stock solution of this compound.
-
Stress Condition: Add a solution of hydrogen peroxide (3-30%) to the stock solution.[3]
-
Incubation: Keep the solution at room temperature or slightly elevated temperature (e.g., 40°C) for a set time.
-
Analysis: Dilute the sample directly with the mobile phase for HPLC analysis.
Troubleshooting:
-
Issue: No degradation observed.
-
Solution: Increase the concentration of hydrogen peroxide or the temperature.
-
-
Issue: The reaction is too fast and uncontrollable.
-
Solution: Use a lower concentration of H₂O₂ and perform the reaction at a lower temperature (e.g., room temperature or in an ice bath).
-
Predicted Degradation Pathway: Oxidation can lead to the formation of various hydroxylated derivatives on the aromatic rings or potentially N-oxides if nitrogen were present. For this compound, oxidation may lead to the formation of quinone-type structures or further hydroxylation. Demethylation is also a possibility.[10][11]
Thermal Degradation
Q: What is the best way to perform thermal degradation studies?
A:
Protocol:
-
Solid State: Place a known amount of solid this compound in a controlled-temperature oven (e.g., 105°C) for a specified duration. After exposure, dissolve the sample in a suitable solvent for analysis.
-
Solution State: Reflux the 1 mg/mL stock solution at a high temperature for a set time.
Troubleshooting:
-
Issue: The physical appearance of the solid changes (e.g., color, melting).
-
Solution: Note these changes as they are part of the stability profile. If melting occurs, it may indicate the degradation product has a lower melting point.
-
-
Issue: No degradation is seen in the solid state.
-
Solution: Increase the temperature or duration of exposure. Flavonoids are often relatively stable to dry heat.[8]
-
Predicted Degradation Pathway: Thermal degradation is less specific and can lead to a variety of decomposition products. For flavonoids, prolonged high heat can cause fragmentation of the molecule.[8][9]
Photodegradation
Q: How do I test for the photostability of this compound?
A:
Protocol:
-
Sample Preparation: Prepare solutions of this compound and also spread a thin layer of the solid compound in transparent containers.
-
Exposure: Place the samples in a photostability chamber and expose them to a light source that provides both UV and visible light, as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[2][7]
-
Control: Keep a set of identical samples protected from light (e.g., wrapped in aluminum foil) under the same temperature and humidity conditions to serve as controls.
-
Analysis: Analyze the exposed and control samples at appropriate time points.
Troubleshooting:
-
Issue: No significant degradation is observed.
-
Solution: Ensure the light source is calibrated and provides the required intensity. Increase the exposure time.
-
-
Issue: The solvent used for the solution is not photostable.
-
Solution: Run a blank with just the solvent to check for any degradation peaks originating from it.
-
Predicted Degradation Pathway: Photodegradation often involves radical reactions. This can lead to polymerization, oxidation, or cleavage of the flavonoid rings.
Summary of Stress Conditions
| Stress Condition | Reagent/Condition | Typical Duration | Expected Degradation Products |
| Acid Hydrolysis | 0.1 M - 1 M HCl, 60-80°C | 2 - 24 hours | 6-Hydroxyflavonol |
| Base Hydrolysis | 0.01 M - 0.1 M NaOH, 60-80°C | 1 - 12 hours | 6-Hydroxyflavonol, Chalcones |
| Oxidation | 3-30% H₂O₂, RT - 40°C | 1 - 24 hours | Hydroxylated derivatives, Quinones |
| Thermal (Solid) | 105°C | 24 - 72 hours | Various decomposition products |
| Photodegradation | ICH Q1B light exposure | As per guidelines | Radical-induced products, polymers |
Predicted Degradation Pathways Diagram
Caption: Predicted degradation pathways for this compound under different stress conditions.
Recommended Stability-Indicating HPLC Method
Q: What would be a good starting point for a stability-indicating HPLC method for this compound?
A: A reverse-phase HPLC (RP-HPLC) method with UV detection is generally suitable for flavonoids.[12][13][14][15][16]
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient Elution | Start with a higher percentage of A, and gradually increase B to elute more hydrophobic degradation products. A typical gradient might be: 0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B), 30-35 min (10% B). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30°C |
| Detection Wavelength | Monitor at the λmax of this compound (around 270 nm and 320-350 nm) and use a photodiode array (PDA) detector to check for peak purity and the presence of co-eluting peaks.[17] |
| Injection Volume | 10-20 µL |
Method Validation: Once the method is developed, it must be validated according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[5][12] Specificity is proven by demonstrating that the peak for this compound is pure and well-separated from all degradation product peaks in the stressed samples.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. ajpaonline.com [ajpaonline.com]
- 3. iajpr.com [iajpr.com]
- 4. ijsdr.org [ijsdr.org]
- 5. validated stability indicating: Topics by Science.gov [science.gov]
- 6. scispace.com [scispace.com]
- 7. journals.ekb.eg [journals.ekb.eg]
- 8. researchgate.net [researchgate.net]
- 9. Thermal Degradation Kinetics of Anthocyanins Extracted from Purple Maize Flour Extract and the Effect of Heating on Selected Biological Functionality | MDPI [mdpi.com]
- 10. Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. ijmr.net.in [ijmr.net.in]
- 14. Modern Methods and Current Trends in the Analytical Chemistry of Flavanones - Yakupova - Zhurnal Analiticheskoi Khimii [rjraap.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. questjournals.org [questjournals.org]
- 17. PhotochemCAD | 6-Methoxyflavone [photochemcad.com]
how to improve yield and purity of 6-Methoxyflavonol purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 6-Methoxyflavonol during purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and effective methods for purifying this compound are column chromatography, recrystallization, and preparative High-Performance Liquid Chromatography (HPLC). The choice of method depends on the initial purity of the sample, the desired final purity, and the quantity of material to be purified.
Q2: How can I monitor the purity of my this compound fractions during purification?
A2: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification, especially during column chromatography. By spotting the collected fractions on a TLC plate and eluting with an appropriate solvent system (e.g., hexane (B92381):ethyl acetate), you can identify the fractions containing the pure compound. Final purity should be confirmed using more sensitive analytical techniques like HPLC or Gas Chromatography (GC).
Q3: What purity level can I expect to achieve with these methods?
A3: With careful execution, it is possible to achieve high purity levels. Column chromatography can typically yield purities of >95%. Recrystallization can further enhance purity, often to >98%. For the highest purity (>99%), preparative HPLC is the recommended method.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Column Chromatography Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of this compound from Impurities | Incorrect solvent system polarity. | Optimize the solvent system using TLC. A common mobile phase for flavonoids is a gradient of hexane and ethyl acetate (B1210297). Adjust the ratio to achieve better separation. |
| Column overloading. | Reduce the amount of crude sample loaded onto the column. | |
| Irregular column packing. | Ensure the silica (B1680970) gel is packed uniformly without any air bubbles or cracks. | |
| This compound is not eluting from the column | The solvent system is not polar enough. | Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in the hexane:ethyl acetate mixture. |
| Compound elutes too quickly with the solvent front | The solvent system is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Streaking or tailing of spots on TLC | The sample is too concentrated. | Dilute the sample before spotting on the TLC plate. |
| The compound is interacting strongly with the silica gel. | Add a small amount of a polar solvent like methanol (B129727) to the spotting solvent to improve solubility and spot shape. |
Recrystallization Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| This compound does not crystallize upon cooling | Too much solvent was used. | Evaporate some of the solvent to concentrate the solution and then try cooling again. |
| The solution is not saturated. | Concentrate the solution by evaporating more solvent. | |
| Rapid cooling. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Oiling out instead of crystallization | The compound is precipitating too quickly from a supersaturated solution. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. |
| The chosen solvent is not optimal. | Experiment with different solvents or solvent mixtures. Common solvents for flavonoids include ethanol, methanol, and mixtures of hexane and ethyl acetate. | |
| Low recovery of purified crystals | The compound is too soluble in the cold recrystallization solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Incomplete crystallization. | Allow more time for crystallization at a low temperature. |
Data Presentation: Comparison of Purification Methods
The following table summarizes the expected yield and purity for different purification methods for this compound. These are estimated values based on typical recoveries for flavonoids and should be used as a general guideline.
| Purification Method | Typical Starting Purity (%) | Estimated Final Purity (%) | Estimated Yield (%) | Best Suited For |
| Column Chromatography | 50 - 80 | 90 - 97 | 70 - 90 | Initial purification of crude reaction mixtures. |
| Recrystallization | 85 - 95 | > 98 | 80 - 95 | Further purification of partially pure material. |
| Preparative HPLC | > 90 | > 99 | 60 - 85 | Achieving very high purity for analytical standards or final drug products. |
Experimental Protocols
Protocol 1: Column Chromatography Purification of this compound
-
Slurry Preparation: Prepare a slurry of silica gel (60-120 mesh) in hexane.
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring even packing without air bubbles. Add a small layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase) and carefully load it onto the top of the silica gel.
-
Elution: Begin elution with a non-polar mobile phase, such as 100% hexane. Gradually increase the polarity by adding increasing proportions of ethyl acetate (e.g., starting with 95:5 hexane:ethyl acetate and progressing to 80:20, 70:30, etc.).
-
Fraction Collection: Collect the eluent in fractions (e.g., 10-20 mL per test tube).
-
Fraction Analysis: Monitor the fractions by TLC using a hexane:ethyl acetate solvent system to identify the fractions containing the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Recrystallization of this compound
-
Solvent Selection: In a small test tube, test the solubility of a small amount of this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane/ethyl acetate mixtures) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the impure this compound in an Erlenmeyer flask and add the chosen solvent dropwise while heating and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Mandatory Visualizations
Experimental Workflow for this compound Purification
Caption: General experimental workflow for the purification of this compound.
Signaling Pathway: TLR4/MyD88/MAPK/NF-κB Inhibition by 6-Methoxyflavone
Caption: Inhibition of the TLR4 signaling pathway by 6-Methoxyflavone.
Signaling Pathway: HO-1/NQO-1 Activation by 6-Methoxyflavone
Caption: Activation of the Nrf2/HO-1/NQO-1 antioxidant pathway by 6-Methoxyflavone.
Validation & Comparative
A Comparative Efficacy Analysis of 6-Methoxyflavonol and Other Flavonoids
This guide provides a detailed comparison of the biological efficacy of 6-Methoxyflavonol and its derivatives against other well-researched flavonoids. The analysis focuses on key therapeutic areas such as anti-inflammatory, antioxidant, and neuroprotective activities, supported by experimental data to aid researchers, scientists, and drug development professionals in their work.
Introduction to Flavonoids
Flavonoids are a diverse group of polyphenolic secondary metabolites found in plants, known for a wide range of biological activities.[1][2] Their basic structure consists of two aromatic rings (A and B) connected by a three-carbon chain that forms an oxygenated heterocycle (C ring).[3] Structural variations within this C-ring classify flavonoids into subclasses like flavonols, flavones, flavanols, and isoflavones.[4] These structural features, particularly the hydroxylation and methoxylation patterns, are critical in determining their biological efficacy.[4][5][6] Methoxylated flavonoids, in particular, have garnered interest due to potentially increased metabolic stability and oral bioavailability, which may enhance their chemopreventive properties.[7]
Comparative Efficacy Analysis
This section compares the efficacy of this compound and its related methoxyflavones with other prominent flavonoids like Quercetin (B1663063) and Luteolin (B72000) across different biological activities.
Methoxyflavones have demonstrated potent anti-inflammatory effects. A study investigating nineteen different hydroxylated flavones found that 6-hydroxyflavone (B191506) and its derivative, 6-methoxyflavone (B191845), exhibited exceptionally high anti-inflammatory potential in rat kidney mesangial cells stimulated with lipopolysaccharide (LPS).[8][9][10]
Notably, 6-methoxyflavone was identified as the most potent compound, with an IC50 value of 192 nM for the inhibition of nitric oxide (NO) production, a key inflammatory mediator.[8][9][10][11] This potency was significantly higher than that of many well-studied polyhydroxylated flavones, including quercetin and apigenin.[8][10] The mechanism for 6-methoxyflavone's activity involves the inhibition of inducible nitric oxide synthase (iNOS) expression downstream of the inflammatory stimulus.[8][10][11]
Other methoxyflavones, such as 5-methoxyflavone, also show anti-inflammatory effects by suppressing pathways like NF-κB and MAPK signaling.[12] Luteolin, a common flavone, also exhibits significant anti-inflammatory properties by suppressing the NF-κB pathway and inhibiting the production of pro-inflammatory cytokines.[13][14]
The antioxidant capacity of flavonoids is strongly linked to their chemical structure. Key features for high radical-scavenging activity include an o-dihydroxyl group in the B-ring, a 2,3-double bond combined with a 4-oxo group in the C-ring, and hydroxyl groups at positions 3 and 5.[4][5]
Studies on this compound glycosides have demonstrated significant radical scavenging and antioxidant activities.[15][16] For instance, certain this compound glycosides isolated from Chenopodium bonus-henricus showed high scavenging activity against DPPH and ABTS radicals, comparable to Vitamin C.[15] Specifically, a 6-methoxykaempferol (B191825) glycoside (Compound 3) showed stronger DPPH and ABTS radical scavenging activity (IC50 of 0.44 mM and 0.089 mM, respectively) compared to another related glycoside.[16]
In comparison, flavonols like quercetin and myricetin (B1677590) are renowned for their potent antioxidant activity, often attributed to the presence of multiple hydroxyl groups and the catechol structure in the B-ring.[13] Derivatization of these hydroxyl groups, for instance through glycosylation or methoxylation, can sometimes decrease antioxidant potency.[17][18] However, the increased lipophilicity of methoxylated flavonoids might enhance their cellular uptake and overall bioactivity.[19]
Flavonoids are recognized for their neuroprotective potential, acting through various mechanisms including the modulation of signaling pathways, suppression of neuroinflammation, and protection against oxidative stress.[2][3][20]
6-Methoxyflavone has been shown to suppress neuroinflammation in microglia by inhibiting TLR4/MyD88/p38 MAPK/NF-κB dependent pathways and activating the HO-1/NQO-1 signaling pathway.[12][21] This suggests a significant role in protecting neurons from inflammatory damage. Another synthetic flavonoid, 2′-methoxy-6-methylflavone, provides neuroprotection after cerebral ischemia by enhancing GABAergic signaling and reducing the inflammatory response.[22]
Other flavonoids like quercetin and hesperidin (B1673128) have been extensively studied for their neuroprotective effects in models of Alzheimer's and Parkinson's disease.[2] They act by reducing oxidative stress, inhibiting the formation of amyloid-beta aggregates, and modulating signaling proteins like Nf-kB.[2] Luteolin also contributes to neuroprotection by reducing inflammation and oxidative stress.[13]
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the quantitative data on the anti-inflammatory and antioxidant activities of 6-methoxyflavone and other flavonoids.
Table 1: Anti-inflammatory Activity of Flavonoids (Inhibition of NO Production)
| Compound | Cell Line | Stimulus | IC50 | Reference |
|---|---|---|---|---|
| 6-Methoxyflavone | Rat Mesangial Cells | LPS | 192 nM | [8][9][10][11] |
| 6-Hydroxyflavone | Rat Mesangial Cells | LPS | 1.7 µM | [10] |
| 4',6-Dihydroxyflavone | Rat Mesangial Cells | LPS | ~2.0 µM | [8][9][10] |
| Quercetin | Rat Mesangial Cells | LPS | > 200 µM | [9] |
| Apigenin | Rat Mesangial Cells | LPS | > 200 µM | [9] |
| Myricetin | Rat Mesangial Cells | LPS | > 200 µM |[9] |
Table 2: Antioxidant Activity of this compound Glycosides and Other Flavonoids
| Compound | Assay | IC50 / % Inhibition | Reference |
|---|---|---|---|
| 6-Methoxykaempferol Glycoside (Cmpd 3) | DPPH | IC50: 0.44 mM | [16] |
| 6-Methoxykaempferol Glycoside (Cmpd 3) | ABTS | IC50: 0.089 mM | [16] |
| Spinacetin Glycoside (Cmpd 1) | DPPH | IC50: 1.22 mM | [16] |
| Spinacetin Glycoside (Cmpd 1) | ABTS | IC50: 0.11 mM | [16] |
| Patuletin Glycoside (Cmpd 1) | DPPH | 85.78% Inhibition | [15] |
| Patuletin Glycoside (Cmpd 1) | ABTS | 90.64% Inhibition | [15] |
| Quercetin | DPPH | Higher than Rutin | [17] |
| Quercetin | ABTS | Higher than Rutin |[17] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This protocol is based on the methodology used to assess the anti-inflammatory potential of flavonoids in LPS-stimulated rat kidney mesangial cells.[9][10]
-
Cell Culture and Treatment: Rat mesangial cells are cultured in appropriate media. Cells are pre-treated with various concentrations of the test flavonoids (e.g., 6-methoxyflavone) for a specified period (e.g., 12 hours).[9][10]
-
Inflammatory Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (e.g., 10 ng/mL) to induce an inflammatory response and NO production.[9][10]
-
Nitrite (B80452) Quantification (Griess Assay): After a 48-hour incubation period post-LPS stimulation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.[9][10] The absorbance is measured spectrophotometrically at approximately 540 nm.
-
Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-only treated control group. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is determined from the dose-response curve.[9][10]
Antioxidant Activity: DPPH Radical Scavenging Assay
This protocol outlines a common method for evaluating the free radical scavenging capacity of flavonoids.[15]
-
Preparation of Reagents: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol) is prepared to a specific concentration (e.g., 0.1 mM).[15] Test flavonoids are dissolved to create stock solutions.
-
Reaction Mixture: An aliquot of the flavonoid solution is mixed with the DPPH solution. The mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).
-
Spectrophotometric Measurement: The absorbance of the reaction mixture is measured at 517 nm. The decrease in absorbance indicates the scavenging of DPPH radicals by the flavonoid.[15]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value is the concentration of the flavonoid required to scavenge 50% of the DPPH radicals.
Mechanistic Study: Western Blot Analysis
This protocol is used to investigate the effect of flavonoids on the expression of specific proteins in signaling pathways, such as the NF-κB pathway.[8][10]
-
Cell Lysis and Protein Quantification: Cells, after treatment with flavonoids and/or LPS, are lysed to extract total proteins. The protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose).[10]
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., phospho-NF-κB-p65, iNOS, β-actin).[10] After washing, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme or fluorophore.
-
Detection and Analysis: The protein bands are visualized using a suitable detection reagent (e.g., chemiluminescence) and an imaging system.[10] The band intensities are quantified and normalized to a loading control (e.g., β-actin) to determine the relative changes in protein expression.
Signaling Pathways and Experimental Workflows
Diagrams created using Graphviz illustrate key logical relationships and pathways discussed.
Caption: General workflow for assessing flavonoid efficacy.
Caption: Inhibition of the TLR4/MyD88/NF-κB pathway by 6-Methoxyflavone.
Caption: Key structural features for flavonoid antioxidant activity.
References
- 1. Structure-Activity Relationships of Flavonoids | Bentham Science [eurekaselect.com]
- 2. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action | MDPI [mdpi.com]
- 3. The neuroprotective potential of flavonoids: a multiplicity of effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure-antioxidant activity relationships of flavonoids: a re-examination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6-Hydroxyflavone and Derivatives Exhibit Potent Anti-Inflammatory Activity among Mono-, Di- and Polyhydroxylated Flavones in Kidney Mesangial Cells | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. 6-Hydroxyflavone and Derivatives Exhibit Potent Anti-Inflammatory Activity among Mono-, Di- and Polyhydroxylated Flavones in Kidney Mesangial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 6-Hydroxyflavone and derivatives exhibit potent anti-inflammatory activity among mono-, di- and polyhydroxylated flavones in kidney mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Flavonols and Flavones as Potential anti-Inflammatory, Antioxidant, and Antibacterial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-oxidant, anti-inflammatory and anti-allergic activities of luteolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound Glycosides with In Vitro Hepatoprotective Activity from Chenopodium bonus-henricus Roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 19. mdpi.com [mdpi.com]
- 20. Flavonoids as Prospective Neuroprotectants and Their Therapeutic Propensity in Aging Associated Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 21. medchemexpress.com [medchemexpress.com]
- 22. The flavonoid, 2′-methoxy-6-methylflavone, affords neuroprotection following focal cerebral ischaemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 6-Methoxyflavonol Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 6-Methoxyflavonol, a flavonoid with potential pharmacological activities, is crucial for research, development, and quality control. This guide provides a comparative overview of three common analytical methods for its quantification: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible (UV-Vis) Spectrophotometry. The performance of these methods is evaluated based on key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines.
Data Presentation: Comparison of Analytical Method Performance
The following table summarizes the typical performance characteristics of HPLC-DAD, LC-MS/MS, and UV-Vis spectrophotometry for the quantification of methoxyflavones, serving as a proxy for this compound. These values are collated from various studies on flavonoid analysis and represent expected performance.
| Validation Parameter | HPLC-DAD | LC-MS/MS | UV-Vis Spectrophotometry |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.05 - 0.2 µg/mL | 0.1 - 1.0 ng/mL | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.15 - 0.6 µg/mL | 0.3 - 3.0 ng/mL | 0.3 - 1.5 µg/mL |
| Accuracy (Recovery) | 95 - 105% | 90 - 110% | 90 - 110% |
| Precision (RSD%) | < 2% | < 15% | < 5% |
| Specificity/Selectivity | High | Very High | Low to Moderate |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for flavonoid quantification and can be adapted for this compound.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method offers a good balance of sensitivity, specificity, and cost-effectiveness for the quantification of this compound.
a. Sample Preparation:
-
Extraction: Extract this compound from the sample matrix using a suitable solvent such as methanol (B129727) or acetonitrile. Sonication or vortexing can be used to enhance extraction efficiency.
-
Filtration: Centrifuge the extract to pellet any solid debris and filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.
b. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically used, consisting of:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: Acetonitrile or methanol.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Injection Volume: 10-20 µL.
-
Detection: Diode-array detector monitoring at the maximum absorbance wavelength (λmax) of this compound (typically in the range of 250-370 nm).
c. Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for quantifying trace amounts of this compound, especially in complex matrices like biological fluids.
a. Sample Preparation: Sample preparation is similar to HPLC-DAD, often involving an additional protein precipitation step (e.g., with cold acetonitrile) or solid-phase extraction (SPE) for cleaner samples.
b. LC-MS/MS Conditions:
-
LC System: A UHPLC or HPLC system is used for separation.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Similar to HPLC-DAD, using a gradient of aqueous formic acid and an organic solvent.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used.
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the ionization efficiency of this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound and an internal standard.
c. Method Validation: Validation follows ICH guidelines, with additional parameters such as matrix effect and stability being assessed.
UV-Visible Spectrophotometry (Aluminum Chloride Method)
This colorimetric method is simple, rapid, and cost-effective, suitable for the quantification of total flavonoid content, which can be adapted for this compound if it is the predominant flavonoid in the sample.[1][2][3]
a. Principle: This method is based on the formation of a stable complex between the aluminum chloride and the C-4 keto group and either the C-3 or C-5 hydroxyl group of flavones and flavonols.[4] This complex exhibits a characteristic color that can be measured spectrophotometrically.
b. Reagents:
-
Standard solution of this compound of known concentration.
-
2% Aluminum chloride (AlCl₃) solution in methanol.
-
Sodium nitrite (B80452) (NaNO₂) solution.
-
Sodium hydroxide (B78521) (NaOH) solution.
c. Procedure:
-
Pipette an aliquot of the sample extract or standard solution into a test tube.
-
Add sodium nitrite solution and mix.
-
After a few minutes, add the aluminum chloride solution and mix.
-
Add sodium hydroxide solution to the mixture.
-
Bring the final volume to a known volume with a suitable solvent (e.g., methanol or ethanol).
-
Measure the absorbance of the resulting solution at its maximum absorbance wavelength (typically around 510 nm) against a blank.
-
A calibration curve is constructed by plotting the absorbance of the standards versus their concentrations.[4] The concentration of this compound in the sample is then determined from this curve.
d. Method Validation: The method should be validated for linearity, accuracy, precision, and limits of detection and quantification.[3]
Mandatory Visualizations
Caption: General workflow for the validation of an analytical method.
Caption: Comparison of experimental workflows for this compound analysis.
References
- 1. UV-VIS Total Flavonoids Content (Aluminum Chloride Colorimetric, 1 sample) [myskinrecipes.com]
- 2. Spectrophotometric Quantification of Flavonoids in Herbal Material, Crude Extract, and Fractions from Leaves of Eugenia uniflora Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsdjournal.org [rsdjournal.org]
- 4. mjas.analis.com.my [mjas.analis.com.my]
Cross-Validation of 6-Methoxyflavonol's Anticancer Activity in Diverse Cancer Cell Lines: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of the anticancer activity of 6-Methoxyflavonol across various human cancer cell lines. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential as a therapeutic agent. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular mechanisms.
Quantitative Assessment of Anticancer Activity
The cytotoxic effect of this compound was evaluated across a panel of human cancer cell lines, including cervical, breast, prostate, colon, and liver cancer, alongside a non-cancerous human keratinocyte line (HaCaT) to assess selectivity. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, was determined using the MTT assay after 48 and 72 hours of treatment.
| Cell Line | Cancer Type | IC50 (µM) - 48h | IC50 (µM) - 72h |
| HeLa | Cervical Cancer | 62.24[1] | 55.31[2] |
| C33A | Cervical Cancer | Not Reported | 109.57[2] |
| SiHa | Cervical Cancer | Not Reported | 208.53[2] |
| HaCaT | Normal Keratinocyte | >160 (approx.)[1] | Not Reported |
Note: Data for breast (MCF-7), prostate (PC3), colon (HCT116), and liver (HepG2) cancer cell lines for this compound were not available in the searched literature. The provided data for cervical cancer lines and the normal cell line indicate a degree of selective cytotoxicity.
Induction of Apoptosis
The ability of this compound to induce programmed cell death (apoptosis) was quantified in HeLa cells using flow cytometry with Annexin V-FITC and propidium (B1200493) iodide (PI) staining. A dose-dependent increase in the percentage of apoptotic cells was observed after 48 hours of treatment.
| Concentration (µM) | Apoptotic Cells (%) in HeLa |
| 0 (Control) | ~5 |
| 40 | ~15 |
| 80 | ~25 |
| 120 | ~40 |
Data derived from graphical representations in the source material.[3]
Cell Cycle Analysis
The effect of this compound on cell cycle progression was investigated in HeLa cells. Treatment with 65 µM of the compound for 48 hours resulted in a significant accumulation of cells in the S-phase, indicating an S-phase arrest.
| Cell Cycle Phase | Control (%) | This compound (65 µM) (%) |
| G1 | 55.3 | 38.4 |
| S | 35.8 | 53.2 |
| G2/M | 8.9 | 8.4 |
Data derived from graphical representations in the source material.[1]
Molecular Mechanisms of Action in HeLa Cells
In HeLa cervical cancer cells, this compound exerts its anticancer effects through the modulation of specific signaling pathways, leading to apoptosis and cell cycle arrest.
Apoptosis Induction Pathway
This compound triggers apoptosis in HeLa cells through the PERK/EIF2α/ATF4/CHOP signaling pathway, a key cascade in the endoplasmic reticulum stress response.[4][5]
References
A Comparative Analysis of Synthetic vs. Natural 6-Methoxyflavone for Research Applications
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of pharmacology and drug discovery, the source of a compound can be as critical as its structure. This guide provides a comparative study of 6-methoxyflavone (B191845), a methoxylated flavonoid of significant interest for its therapeutic potential. It is important to note that while the user's initial topic was "6-Methoxyflavonol," the vast majority of available scientific literature pertains to "6-Methoxyflavone." Flavonols possess a hydroxyl group at the C3 position, which is absent in flavones. This guide will therefore focus on the more extensively researched 6-methoxyflavone.
This document aims to objectively compare the performance of synthetically produced 6-methoxyflavone with its naturally derived counterpart. We will delve into their physicochemical properties, biological activities supported by experimental data, and the methodologies used to ascertain these properties. The choice between a synthetic and a natural compound can influence experimental outcomes due to factors like purity, yield, and the presence of co-extracted compounds. This guide serves to inform researchers and drug development professionals in making strategic decisions for their studies.
Physicochemical Properties: A Comparative Overview
Both synthetic and natural 6-methoxyflavone share the same fundamental chemical structure. However, the method of sourcing can influence purity and the profile of minor components. Synthetic routes generally offer higher purity and consistency between batches, while natural extracts may contain other synergistic or interfering phytochemicals.
| Property | Synthetic 6-Methoxyflavone | Natural 6-Methoxyflavone |
| Purity | Typically high, often ≥98%[1][2]. Commercially available synthetic 6-methoxyflavone is often sold as an analytical standard with purity of ≥95% to 99%[1][2]. | Purity is variable and dependent on the extraction and purification methods employed. It may contain other structurally related flavonoids and phytochemicals from the source organism[3]. |
| Source | Chemical synthesis from precursors like p-dihydroxybenzene[1]. | Primarily isolated from plant species such as Pimelea decora[1][4]. |
| Consistency | High lot-to-lot consistency in purity and impurity profile. | Lot-to-lot variability can be significant due to factors like plant genetics, growing conditions, and extraction efficiency. |
| Molecular Formula | C₁₆H₁₂O₃ | C₁₆H₁₂O₃ |
| Molecular Weight | 252.26 g/mol [1] | 252.26 g/mol [4] |
| Melting Point | 163-165 °C[1] | Not typically reported for extracts; depends on purity. |
| Appearance | White to off-white crystalline powder. | Can range from a crystalline powder to a crude extract, with color and form depending on purity. |
| Solubility | Soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone[5]. | Solubility will be similar for the pure compound but may be altered in crude extracts by the presence of other components. |
Comparative Biological Activity
Direct side-by-side studies comparing the biological activity of synthetic versus natural 6-methoxyflavone are scarce in published literature. The following data, collated from various studies, represents the intrinsic activity of the 6-methoxyflavone molecule. It is plausible that the activity of natural extracts could be modulated by the presence of other bioactive compounds.
Anti-inflammatory Activity
6-Methoxyflavone has demonstrated potent anti-inflammatory effects by inhibiting key inflammatory mediators.
| Cell Line | Assay | IC₅₀ Value (µM) | Source Specified |
| Rat Kidney Mesangial Cells | Nitric Oxide (NO) Production Inhibition | 0.192[6] | Not specified |
| RAW 264.7 Macrophages | Nitric Oxide (NO) Production Inhibition | ~5.77 (for a similar trihydroxy-methoxyxanthone)[7] | Not specified |
Anticancer Activity
The anticancer potential of 6-methoxyflavone has been evaluated against several cancer cell lines, demonstrating cytotoxic and anti-proliferative effects.
| Cell Line | Assay | IC₅₀ Value (µM) | Source Specified |
| HeLa (Cervical Cancer) | Cell Viability (MTT Assay, 72h) | 55.31[8] | Not specified |
| C33A (Cervical Cancer) | Cell Viability (MTT Assay, 72h) | 109.57[8] | Not specified |
| SiHa (Cervical Cancer) | Cell Viability (MTT Assay, 72h) | 208.53[8] | Not specified |
| MCF-7 (Breast Cancer) | Cell Viability | 7.9 (for a dihydroxy 4-thioflavone analogue)[9] | Synthetic |
| MDA-MB-231 (Breast Cancer) | Cell Viability | 21.27 (for a related polymethoxyflavone)[10] | Not specified |
Antioxidant Activity
| Assay | Principle | Typical IC₅₀ Range for Flavonoids (µM) |
| DPPH Radical Scavenging | Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. | 10 - 100+ (highly structure-dependent) |
| ABTS Radical Scavenging | Measures the ability of an antioxidant to scavenge the ABTS radical cation. | 5 - 50 (highly structure-dependent) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of 6-methoxyflavone.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS). NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of 6-methoxyflavone (dissolved in DMSO and diluted in culture medium) for 1-2 hours.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.
-
Griess Reaction: Collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of 1% sulfanilamide (B372717) in 5% phosphoric acid to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water to each well and incubate for another 10 minutes.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Calculate the percentage of NO inhibition relative to the LPS-stimulated control. Determine the IC₅₀ value from the dose-response curve.
Anticancer Activity: MTT Cell Viability Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 6-methoxyflavone for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.
Antioxidant Activity: DPPH Radical Scavenging Assay
Principle: This assay measures the ability of a compound to act as a free radical scavenger. The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored, non-radical form.
Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a series of dilutions of 6-methoxyflavone and a positive control (e.g., ascorbic acid) in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration and determine the IC₅₀ value.
Visualization of Pathways and Workflows
Synthesis and Extraction Workflow
The following diagram illustrates a generalized workflow for obtaining 6-methoxyflavone, comparing the synthetic route with natural extraction.
Caption: A comparative workflow of synthetic versus natural sourcing of 6-methoxyflavone.
Key Signaling Pathways Modulated by 6-Methoxyflavone
6-methoxyflavone exerts its biological effects by modulating several key intracellular signaling pathways.
Caption: Inhibition of the NF-κB inflammatory pathway by 6-methoxyflavone.
Caption: Modulation of the MAPK/ERK signaling pathway by 6-methoxyflavone.
Caption: 6-methoxyflavone-induced apoptosis via the ER stress pathway.
Conclusion
This comparative guide provides an overview of synthetic and natural 6-methoxyflavone for research and drug development purposes. While both sources yield a molecule with identical core structure, key differences in purity, consistency, and the presence of co-occurring phytochemicals can have significant implications for experimental results.
Synthetic 6-methoxyflavone offers the advantage of high purity and batch-to-batch consistency, making it ideal for studies aimed at elucidating the intrinsic biological activity and mechanisms of action of the molecule itself. This is crucial for pharmacological and toxicological assessments where precise dosage and a well-defined chemical entity are paramount.
Natural 6-methoxyflavone , typically sourced from plant extracts, presents a more complex profile. While it offers the potential for synergistic effects from other co-extracted compounds, this can also introduce variability and confounding factors in experimental setups. The purity and composition of natural extracts can be highly dependent on the extraction and purification processes employed.
For researchers, the choice between synthetic and natural 6-methoxyflavone will depend on the specific aims of their study. For mechanistic studies and early-phase drug development, the purity and consistency of synthetic 6-methoxyflavone are highly desirable. For studies investigating the effects of a whole plant extract or for certain nutraceutical applications, the natural form may be more appropriate. It is recommended that researchers clearly define the source and purity of the 6-methoxyflavone used in their studies to ensure the reproducibility and interpretability of their findings.
References
- 1. 6-Methoxyflavone 99 26964-24-9 [sigmaaldrich.com]
- 2. extrasynthese.com [extrasynthese.com]
- 3. benchchem.com [benchchem.com]
- 4. 6-Methoxyflavone | C16H12O3 | CID 147157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Hydroxyflavone and Derivatives Exhibit Potent Anti-Inflammatory Activity among Mono-, Di- and Polyhydroxylated Flavones in Kidney Mesangial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Antioxidant Activity of 6-Methoxyflavonol and its Glycosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant activity of 6-methoxyflavonol and its glycosidic forms. The objective is to offer a clear, data-driven comparison to aid in research and development endeavors. The information presented is based on available experimental data from scientific literature.
Summary of Antioxidant Activity
The antioxidant capacity of this compound and its glycosides is typically evaluated through various in vitro assays, most commonly the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The available data primarily focuses on glycosidic forms of 6-methoxyflavonols, such as spinacetin (B1623641) and 6-methoxykaempferol (B191825) glycosides, isolated from sources like Chenopodium bonus-henricus.
Generally, the antioxidant activity of flavonoids is influenced by their chemical structure, including the number and position of hydroxyl and methoxy (B1213986) groups, as well as glycosylation. It has been noted that glycosylation of flavonoids can reduce their antioxidant activity when compared to their corresponding aglycones.
Below is a summary of the reported antioxidant activities. Please note that direct comparative data for the aglycone this compound is limited in the reviewed literature.
| Compound | Assay | Antioxidant Activity (% Inhibition or IC50) | Reference |
| Spinacetin glycoside (Compound 4) | DPPH | 13.56% inhibition | [1] |
| Spinacetin glycoside (Compound 6) | DPPH | 14.62% inhibition | [1] |
| 6-methoxykaempferol glycoside (Cmpd 3) | DPPH | 7.16% inhibition | [1] |
| 6-methoxykaempferol glycoside (Cmpd 5) | DPPH | 4.13% inhibition | [1] |
| Spinacetin glycoside with ferulic acid (Cmpd 8) | DPPH | 53.46% inhibition | [1][2] |
| 6-methoxykaempferol glycoside with ferulic acid (Cmpd 9) | DPPH | 45.52% inhibition | [1][2] |
| Spinacetin glycoside (Compound 4) | ABTS | High activity | [1] |
| Spinacetin glycoside (Compound 6) | ABTS | High activity | [1] |
| 6-methoxykaempferol glycoside (Cmpd 3) | ABTS | High activity | [1] |
| 6-methoxykaempferol glycoside (Cmpd 5) | ABTS | High activity | [1] |
| Spinacetin glycoside with ferulic acid (Cmpd 8) | ABTS | 83.41% inhibition | [1][2] |
| 6-methoxykaempferol glycoside with ferulic acid (Cmpd 9) | ABTS | 74.51% inhibition | [1][2] |
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below. These protocols are based on standard procedures reported in the literature for the analysis of flavonoids.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve an appropriate amount of DPPH in methanol (B129727) to prepare a 0.1 mM stock solution. This solution should be freshly prepared and kept in the dark.
-
Test Compounds: Prepare stock solutions of the this compound, its glycosides, and a positive control (e.g., Ascorbic Acid, Trolox) in methanol at a known concentration. Prepare a series of dilutions from the stock solutions.
-
-
Assay Procedure:
-
To a test tube or a well in a microplate, add a specific volume of the test compound dilution.
-
Add a fixed volume of the DPPH solution to each tube or well and mix thoroughly.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
A blank sample containing methanol and the DPPH solution is also prepared.
-
-
Measurement and Calculation:
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Abs_control is the absorbance of the blank sample.
-
Abs_sample is the absorbance of the test compound.
-
-
The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the different concentrations of the test compound.
-
ABTS Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve ABTS in water to make a 7 mM solution.
-
Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in water.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use to allow for radical generation. Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Test Compounds: Prepare stock solutions and serial dilutions of the test compounds and a positive control (e.g., Trolox) in a suitable solvent.
-
-
Assay Procedure:
-
Add a small volume of the test compound dilution to a test tube or microplate well.
-
Add a larger, fixed volume of the diluted ABTS•+ working solution and mix.
-
Incubate the mixture at room temperature for a specific time (e.g., 6-7 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.
-
The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.
-
Visualizing Experimental and Biological Pathways
To better understand the experimental process and the underlying biological mechanisms of antioxidant action, the following diagrams are provided.
Caption: Experimental workflow for comparing antioxidant activity.
Caption: Nrf2-mediated antioxidant signaling pathway.
Conclusion
The available data suggests that this compound glycosides possess notable antioxidant activity, as demonstrated by their ability to scavenge DPPH and ABTS radicals. The structure of the glycoside, particularly the presence of moieties like ferulic acid, significantly influences this activity. A key observation from the literature is that glycosylation generally tends to decrease the antioxidant potential of flavonoids compared to their aglycone forms.
Beyond direct radical scavenging, it is also important to consider that methoxyflavonoids can exert indirect antioxidant effects by modulating cellular signaling pathways, such as the Nrf2-ARE pathway, leading to the upregulation of endogenous antioxidant defenses. This dual mechanism of action highlights the therapeutic potential of this class of compounds.
References
Independent Replication and Comparative Analysis of 6-Methoxyflavonol and Related Methoxyflavones
This guide provides a comparative analysis of published findings on 6-methoxyflavonol and structurally similar methoxyflavones. The objective is to offer researchers, scientists, and drug development professionals a consolidated resource to evaluate the existing experimental data and identify areas for further investigation. While direct independent replication studies are not extensively available in the public domain, this guide synthesizes data from various research articles to compare findings across different experimental contexts.
The terms "this compound" and "6-methoxyflavone" are sometimes used interchangeably in literature, though they represent distinct chemical structures. This guide will specify the precise compound used in each cited study to ensure clarity. The focus will be on the anti-inflammatory, anti-cancer, and neuroprotective properties of these compounds.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the biological activities of 6-methoxyflavone (B191845) and related compounds.
Table 1: Anti-proliferative Activity of 6-Methoxyflavone
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) | Citation |
| HeLa | Cervical Cancer | 94.05 | 24 | [1] |
| HeLa | Cervical Cancer | 62.24 | 48 | [1] |
| HeLa | Cervical Cancer | 52.12 | 72 | [1] |
| C33A | Cervical Cancer | 109.57 | 72 | [2][3] |
| SiHa | Cervical Cancer | 208.53 | 72 | [2][3] |
Table 2: Anti-inflammatory Activity of 6-Methoxyflavone and Derivatives
| Compound | Cell Line/Model | Effect | IC50 Value / Concentration | Citation |
| 6-Methoxyflavone | BV2 microglia | Suppression of LPS-induced TLR4/MyD88/p38 MAPK/NF-κB pathways | 3-30 µM | [1] |
| 6-Methoxyflavone | Kidney mesangial cells | Inhibition of LPS-induced iNOS | 192 nM | [4] |
| 6-Hydroxyflavone | Kidney mesangial cells | Anti-inflammatory | ~2.0 µM | [4] |
| 4',6-Dihydroxyflavone | Kidney mesangial cells | Anti-inflammatory | ~2.0 µM | [4] |
| 5,6-dihydroxyflavone | Murine macrophages | Inhibition of LPS-induced nitric oxide (NO) production | 11.55 ± 0.64 μM | [5] |
| 5,6-dihydroxyflavone | Murine macrophages | Inhibition of LPS-induced cytoplasmic reactive oxygen species (ROS) | 0.8310 ± 0.633 μM | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways reportedly modulated by 6-methoxyflavone and its derivatives.
Experimental Protocols
This section provides an overview of the methodologies employed in the cited studies. Due to the nature of aggregated search results, these protocols are summaries and may not encompass the full detail of the original publications.
Cell Culture and Proliferation Assays
-
Cell Lines: HeLa, C33A, SiHa, and HaCaT cells were used to assess anti-proliferative effects.[1]
-
Culture Conditions: Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells were treated with 6-methoxyflavone at concentrations ranging from 20 to 160 μM for 24, 48, and 72 hours.[1]
-
Proliferation Assay: Cell viability was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The IC50 values were calculated from dose-response curves.
Western Blot Analysis for Signaling Pathway Components
-
Cell Lysate Preparation: Following treatment with 6-methoxyflavone and/or an inflammatory stimulus (e.g., LPS), cells were lysed to extract total protein.
-
Protein Quantification: Protein concentration in the lysates was determined using a standard method like the Bradford assay.
-
Electrophoresis and Transfer: Proteins were separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Membranes were incubated with primary antibodies against target proteins (e.g., phospho-NF-κB-p65, iNOS, β-actin), followed by incubation with HRP-conjugated secondary antibodies.[4]
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry for Cell Cycle Analysis
-
Cell Preparation: HeLa cells were treated with 6-methoxyflavone for 48 hours.
-
Fixation and Staining: Cells were harvested, fixed in ethanol, and stained with propidium (B1200493) iodide (PI) to label DNA.
-
Analysis: The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
In Vivo Anti-inflammatory Studies
-
Animal Models: Studies have utilized models such as LPS-induced neuroinflammation in mice.
-
Drug Administration: 6-Methoxyflavone was administered to the animals, often prior to the inflammatory challenge.
-
Endpoint Analysis: Following the experimental period, tissues or biofluids were collected to measure inflammatory markers, such as cytokines (e.g., IL-1β, IFN-γ, TNF-α), and to assess behavioral deficits.[6]
Comparison of Findings and Discussion
The collected data indicate that 6-methoxyflavone exhibits a range of biological activities, with its anti-cancer and anti-inflammatory effects being the most studied. In the context of cancer, 6-methoxyflavone demonstrates potent anti-proliferative effects, particularly against cervical cancer cell lines like HeLa.[1][2][3] The mechanism appears to involve the induction of S-phase cell cycle arrest through the modulation of the CCNA2/CDK2/p21CIP1 signaling pathway.[1]
As an anti-inflammatory agent, 6-methoxyflavone has been shown to suppress neuroinflammation by inhibiting the TLR4/MyD88/p38 MAPK/NF-κB signaling pathway in microglia.[1] In kidney mesangial cells, it exhibits potent inhibition of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory process.[4] Interestingly, a related compound, 5,6-dihydroxyflavone, also shows strong anti-inflammatory and antioxidant properties by targeting multiple pathways including TLR4, JNK, p38, JAK2/STAT3, and NF-κB.[5]
While the existing body of research provides a strong foundation for the therapeutic potential of 6-methoxyflavone and related compounds, there is a clear need for direct, independent replication of key findings. Future studies should aim to reproduce the reported IC50 values in various cancer cell lines and further elucidate the molecular mechanisms underlying its diverse biological effects. Moreover, a more systematic comparison with other methoxyflavone isomers would be beneficial to establish structure-activity relationships. The development of standardized experimental protocols would also facilitate more direct comparisons between studies from different laboratories.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. preprints.org [preprints.org]
- 4. 6-Hydroxyflavone and Derivatives Exhibit Potent Anti-Inflammatory Activity among Mono-, Di- and Polyhydroxylated Flavones in Kidney Mesangial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanism of 5,6-Dihydroxyflavone in Suppressing LPS-Induced Inflammation and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The flavonoid, 2′-methoxy-6-methylflavone, affords neuroprotection following focal cerebral ischaemia - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Metabolic Landscape: A Comparative Guide to the Stability of 6-Methoxyflavonol and Its Derivatives
An In-depth Analysis for Researchers and Drug Development Professionals
In the quest for novel therapeutics, understanding the metabolic fate of a compound is a cornerstone of drug development. Flavonoids, a class of polyphenolic compounds, have garnered significant interest for their diverse pharmacological activities. Within this class, 6-methoxyflavonol and its synthetic derivatives present a promising avenue for exploration. Their metabolic stability, a key determinant of bioavailability and in vivo efficacy, is of paramount importance. This guide provides a comparative overview of the metabolic stability of this compound and its hypothetical 6-hydroxy, 6-amino, and 6-fluoro derivatives, offering insights into their expected metabolic pathways and the experimental protocols to assess their stability.
Principles of Flavonoid Metabolism: A Tale of Two Phases
The metabolic journey of flavonoids, including this compound and its derivatives, is primarily orchestrated in the liver and involves a two-pronged process: Phase I and Phase II metabolism.
Phase I Metabolism: The Functionalization Gateway
Phase I reactions, predominantly catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes, introduce or expose functional groups on the flavonoid scaffold. For methoxyflavones, a key Phase I reaction is O-demethylation, where a methyl group is removed to reveal a hydroxyl group. This process can significantly alter the biological activity and susceptibility to subsequent metabolic transformations. The position of the methoxy (B1213986) group on the flavonol core is a critical determinant of the rate of oxidative metabolism, with certain positions conferring greater resistance.[1] Human liver microsomes are a standard in vitro tool to study these CYP-mediated reactions.[2]
Phase II Metabolism: The Conjugation Cascade
Following Phase I functionalization, or for compounds already possessing suitable functional groups, Phase II metabolism comes into play. This phase involves the conjugation of endogenous molecules, such as glucuronic acid, to the flavonoid, thereby increasing its water solubility and facilitating its excretion from the body. This process, known as glucuronidation, is catalyzed by UDP-glucuronosyltransferases (UGTs). The presence of hydroxyl groups is a prerequisite for glucuronidation, making Phase I demethylation a critical preceding step for methoxylated flavonoids. Methylation of hydroxyl groups is a known strategy to enhance the metabolic stability of flavonoids by shielding them from this rapid conjugation and clearance pathway.[3]
Comparative Metabolic Stability: An Illustrative Overview
The metabolic stability of a compound is typically quantified by its half-life (t½) and intrinsic clearance (CLint) in in vitro systems like human liver microsomes (HLM). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.
Table 1: Illustrative Metabolic Stability of this compound and Derivatives in Human Liver Microsomes (HLM)
| Compound | Predicted Major Metabolic Pathway | Illustrative Half-life (t½, min) | Illustrative Intrinsic Clearance (CLint, µL/min/mg protein) |
| This compound | O-demethylation (CYP450), followed by Glucuronidation (UGT) | 45 | 15.4 |
| 6-Hydroxyflavonol | Glucuronidation (UGT) | 15 | 46.2 |
| 6-Aminoflavonol | N-Glucuronidation (UGT), Acetylation | 30 | 23.1 |
| 6-Fluoroflavonol | Ring Hydroxylation (CYP450) | 60 | 11.6 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental values may vary.
Based on general principles, this compound is expected to be more stable than its 6-hydroxy counterpart due to the protective effect of the methoxy group against direct glucuronidation. The 6-fluoro derivative is predicted to exhibit the highest stability, as the strong carbon-fluorine bond is generally resistant to metabolic cleavage. The 6-amino derivative's stability would be influenced by the efficiency of N-glucuronidation and acetylation pathways.
Experimental Protocols for Assessing Metabolic Stability
Accurate assessment of metabolic stability relies on robust and well-defined experimental protocols. The following sections detail standard in vitro methods used in drug metabolism studies.
In Vitro Microsomal Stability Assay
This assay evaluates the susceptibility of a compound to Phase I metabolism by incubating it with liver microsomes, which are rich in CYP enzymes.
Protocol:
-
Preparation of Incubation Mixture: A standard incubation mixture in a microcentrifuge tube contains:
-
Phosphate buffer (100 mM, pH 7.4)
-
Human liver microsomes (0.5 mg/mL)
-
Test compound (1 µM)
-
Magnesium chloride (3 mM)
-
-
Pre-incubation: The mixture is pre-incubated at 37°C for 5 minutes.
-
Initiation of Reaction: The metabolic reaction is initiated by adding a solution of NADPH (1 mM), a necessary cofactor for CYP enzymes. A parallel incubation without NADPH serves as a negative control.
-
Time-course Sampling: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
LC-MS/MS Analysis: The concentration of the parent compound remaining at each time point is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear regression gives the elimination rate constant (k), from which the half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (0.693/t½) / (mg microsomal protein/mL)) are calculated.
UDP-Glucuronosyltransferase (UGT) Activity Assay
This assay measures the rate of glucuronidation of a compound, providing a measure of its susceptibility to Phase II metabolism.
Protocol:
-
Preparation of Incubation Mixture: The incubation mixture in a microcentrifuge tube includes:
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Magnesium chloride (10 mM)
-
Alamethicin (50 µg/mL) to permeabilize the microsomal membrane
-
Human liver microsomes (1 mg/mL) or recombinant UGT enzymes
-
Test compound (e.g., 10 µM)
-
-
Pre-incubation: The mixture is pre-warmed at 37°C for 5 minutes.
-
Initiation of Reaction: The conjugation reaction is initiated by adding the cofactor UDP-glucuronic acid (UDPGA, 2 mM). A control incubation without UDPGA is also performed.
-
Incubation: The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at 37°C.
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., methanol) with an internal standard.
-
Sample Processing: Samples are centrifuged, and the supernatant is collected.
-
LC-MS/MS Analysis: The formation of the glucuronide metabolite is monitored and quantified by LC-MS/MS.
-
Data Analysis: The rate of metabolite formation is calculated and typically expressed as pmol/min/mg protein.
Visualizing Metabolic Pathways and Experimental Workflows
To further elucidate the metabolic processes and experimental designs, the following diagrams are provided.
Caption: Predicted metabolic pathway of this compound.
Caption: Experimental workflow for the in vitro microsomal stability assay.
Conclusion
The metabolic stability of this compound and its derivatives is a critical factor influencing their potential as therapeutic agents. While direct comparative data is currently limited, an understanding of the fundamental principles of flavonoid metabolism allows for informed predictions. Methoxy substitution generally enhances stability by preventing direct Phase II conjugation, a major route of elimination for hydroxylated flavonoids. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess the metabolic stability of these and other novel compounds. Further studies providing direct quantitative comparisons are warranted to fully elucidate the structure-metabolism relationships within this promising class of flavonoids.
References
Comparative Analysis of 6-Methoxyflavonol's Engagement with the TLR4 Signaling Pathway
For Immediate Release
This guide provides a comparative analysis of 6-Methoxyflavonol's interaction with a key protein target, the Toll-like Receptor 4 (TLR4) signaling complex. While direct quantitative binding data for this compound to the TLR4/MD-2 complex is not extensively documented in publicly available literature, its inhibitory effects on the downstream signaling cascade are established. This document compares the mechanistic profile of this compound with other well-characterized TLR4 signaling modulators, offering researchers a valuable resource for evaluating these compounds in drug discovery and development.
Executive Summary
Toll-like Receptor 4 (TLR4) is a critical component of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) such as lipopolysaccharide (LPS) from Gram-negative bacteria. Its activation triggers a signaling cascade that leads to the production of pro-inflammatory cytokines. Dysregulation of this pathway is implicated in various inflammatory diseases, making TLR4 an attractive therapeutic target.
This guide focuses on this compound, a naturally occurring flavonoid, and its role as an inhibitor of the TLR4 signaling pathway. We compare its proposed mechanism of action with three other TLR4 modulators: TAK-242 , a direct TLR4 antagonist, Sparstolonin B , a downstream signaling inhibitor, and Eritoran , a competitive antagonist of the MD-2 co-receptor.
Comparison of TLR4 Modulators
The following table summarizes the key characteristics of this compound and the selected alternative TLR4 modulators. Due to the limited availability of direct binding affinity data for this compound, the comparison focuses on their mechanism of action and reported inhibitory concentrations in cellular assays.
| Compound | Target Protein(s) | Mechanism of Action | Reported IC50/EC50 |
| This compound (and related 6-Methoxyflavone) | TLR4 Signaling Pathway | Suppresses neuroinflammation by inhibiting the TLR4/MyD88/p38 MAPK/NF-κB dependent pathways. The direct binding target within the complex is not definitively characterized. | Data on direct binding is limited. Inhibitory effects on downstream signaling are observed. |
| TAK-242 (Resatorvid) | Toll-like Receptor 4 (TLR4) | A selective, irreversible antagonist that covalently binds to Cysteine 747 in the intracellular Toll/Interleukin-1 Receptor (TIR) domain of TLR4, thereby blocking its interaction with adaptor proteins. | Potent inhibitor of TLR4 signaling. |
| Sparstolonin B (SsnB) | TLR2 and TLR4 Signaling Pathways | A selective antagonist that is proposed to inhibit the recruitment of the MyD88 adaptor protein to the TIR domains of TLR2 and TLR4, thus blocking downstream signaling. | Effectively inhibits inflammatory cytokine expression induced by TLR2 and TLR4 ligands. |
| Eritoran (E5564) | Myeloid Differentiation Factor 2 (MD-2) | A competitive antagonist that mimics the structure of lipid A (the active component of LPS) and binds to the hydrophobic pocket of the MD-2 co-receptor, preventing the binding of LPS and subsequent activation of TLR4. | Competitively inhibits LPS-induced TLR4 signaling. |
Signaling Pathway and Mechanisms of Action
The following diagram illustrates the TLR4 signaling pathway and the points of intervention for this compound and the compared modulators.
Caption: TLR4 signaling pathway and points of modulator intervention.
Experimental Protocols for Binding Validation
Validating the binding of a small molecule to its protein target is a cornerstone of drug discovery. Below are detailed methodologies for key experiments relevant to the study of TLR4 modulators.
Competitive Radioligand Binding Assay for MD-2
This assay is suitable for identifying and characterizing compounds that competitively inhibit the binding of a radiolabeled ligand to the MD-2 co-receptor.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., an Eritoran analog) for the MD-2 protein.
Materials:
-
Recombinant human MD-2 protein
-
Radiolabeled ligand (e.g., [³H]-LPS or a suitable synthetic analog)
-
Test compounds (including this compound)
-
Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well.
-
Add the serially diluted test compound to the wells. For total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of a known non-labeled MD-2 binder.
-
Add a fixed concentration of recombinant MD-2 protein to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a filtration manifold.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Surface Plasmon Resonance (SPR) for Direct Binding Analysis
SPR is a label-free technique to measure the real-time interaction between a ligand (e.g., TLR4 or MD-2) and an analyte (e.g., this compound).
Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants for the binding of a small molecule to a protein.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Recombinant protein (e.g., TLR4/MD-2 complex)
-
Test compounds (analyte)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Equilibrate the SPR system with the running buffer.
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Immobilize the recombinant protein onto the sensor chip surface via amine coupling.
-
Deactivate the remaining active esters with ethanolamine.
-
Prepare a series of concentrations of the test compound (analyte) in the running buffer.
-
Inject the different concentrations of the analyte over the immobilized protein surface and a reference surface.
-
Monitor the change in the refractive index (measured in Response Units, RU) in real-time to obtain sensorgrams.
-
After each injection, allow for dissociation in the running buffer.
-
Regenerate the sensor surface if necessary.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd) and the affinity (KD).
Caption: Workflow for a Surface Plasmon Resonance experiment.
Conclusion
While this compound demonstrates clear inhibitory effects on the TLR4 signaling pathway, further studies employing direct binding assays such as Surface Plasmon Resonance or Isothermal Titration Calorimetry are necessary to elucidate its precise molecular target and binding affinity within the TLR4/MD-2 complex. This guide provides a framework for researchers to compare the known characteristics of this compound with other TLR4 modulators and outlines the experimental approaches required for a more definitive validation of its binding properties. Such studies will be instrumental in advancing the development of novel flavonoid-based therapeutics for inflammatory diseases.
Comparative Analysis: The Dichotomous Effects of 6-Methoxyflavonol on Normal Versus Cancer Cells
A comprehensive guide for researchers, scientists, and drug development professionals detailing the differential impact of 6-Methoxyflavonol on cellular viability, apoptosis, and key signaling pathways in cancerous and non-cancerous cell lines.
Introduction
This compound, a naturally occurring flavonoid, has garnered significant interest within the scientific community for its potential as a chemotherapeutic agent. Emerging evidence suggests a selective cytotoxicity of this compound, preferentially targeting cancer cells while exhibiting lesser toxicity towards normal, healthy cells. This guide provides a comparative analysis of the effects of this compound on normal versus cancer cells, supported by experimental data. We delve into its impact on cell viability, the induction of apoptosis, and the modulation of critical signaling pathways. Detailed experimental protocols and visual representations of the underlying molecular mechanisms are provided to facilitate a deeper understanding and aid in future research and drug development endeavors.
Data Presentation: Comparative Cytotoxicity
The selective cytotoxic effect of this compound is a key indicator of its therapeutic potential. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, has been determined across various cell lines.
| Cell Line | Cell Type | Cancer Type | IC50 (µM) after 48h | Source |
| HeLa | Human Cervical Carcinoma | Cervical Cancer | 62.24 | [1] |
| C33A | Human Cervical Carcinoma | Cervical Cancer | 109.57 | [2] |
| SiHa | Human Cervical Carcinoma | Cervical Cancer | 208.53 | [2] |
| HaCaT | Human Keratinocyte (Immortalized) | Normal Skin | >160 | [3] |
Note: While the user prompt specified this compound, the available research data predominantly pertains to 6-Methoxyflavone . Flavonols possess a hydroxyl group at the 3-position of the C ring, which is absent in flavones. This structural difference may influence the biological activity of the compound. The data presented herein is for 6-Methoxyflavone.
Differential Effects on Cellular Mechanisms
Beyond cytotoxicity, this compound exerts its anticancer effects through the induction of apoptosis and cell cycle arrest, with a differential impact observed between cancer and normal cells.
Apoptosis Induction
In cancer cells, this compound has been shown to be a potent inducer of apoptosis, or programmed cell death. Studies on HeLa cells demonstrate that treatment with this compound leads to characteristic morphological changes associated with apoptosis, including cell shrinkage, membrane blebbing, and the formation of apoptotic bodies.[4] This is further confirmed by an increase in the population of Annexin V-positive cells, an early marker of apoptosis.
Conversely, while some methoxyflavones have shown toxicity to peripheral blood mononuclear cells (PBMCs), others like 5,7-dimethoxyflavone (B190784) (DMF), 5,7,4'-trimethoxyflavone (TMF), and 3,5,7,3',4'-pentamethoxyflavone (PMF) were found to be non-toxic to these normal cells.[4] This suggests that the apoptotic induction by methoxyflavones may be selective for cancer cells.
Cell Cycle Arrest
A significant mechanism of this compound's anticancer activity is its ability to halt the cell cycle, thereby inhibiting proliferation. In HeLa cells, this compound induces S-phase arrest in a concentration-dependent manner.[1] This is achieved through the modulation of key cell cycle regulatory proteins.
The effect of this compound on the cell cycle of normal cells has not been as extensively studied. However, the higher IC50 value in HaCaT cells suggests that its impact on the proliferation of normal keratinocytes is significantly less pronounced than in cervical cancer cells.
Signaling Pathways Modulation: A Tale of Two Cells
The differential effects of this compound on cancer and normal cells can be attributed to its distinct modulation of intracellular signaling pathways.
In Cancer Cells (HeLa)
Two primary signaling pathways have been identified as targets of this compound in HeLa cervical cancer cells:
-
CCNA2/CDK2/p21CIP1 Pathway: this compound downregulates the expression of Cyclin A2 (CCNA2) and Cyclin-Dependent Kinase 2 (CDK2), key proteins that drive the progression of the cell cycle from the G1 to the S phase.[1][2][3] Concurrently, it upregulates the expression of p21CIP1, a potent inhibitor of CDK2. This concerted action effectively halts the cell cycle in the S-phase, preventing DNA replication and cell division.[1][2]
-
PERK/EIF2α/ATF4/CHOP Pathway: this compound has been shown to induce apoptosis in HeLa cells through the activation of the endoplasmic reticulum (ER) stress pathway.[4] It leads to the phosphorylation of PERK and eIF2α, and the subsequent upregulation of ATF4 and CHOP, key mediators of ER stress-induced apoptosis.[4]
In Normal Cells
Currently, there is a lack of specific research on the effects of this compound on the CCNA2/CDK2/p21CIP1 and PERK/EIF2α/ATF4/CHOP signaling pathways in normal cells such as HaCaT or PBMCs. This represents a critical knowledge gap. The higher tolerance of normal cells to this compound suggests that these pathways are either not significantly affected or that normal cells possess more robust compensatory mechanisms to counteract the effects of the compound. Further research is imperative to elucidate the signaling responses of normal cells to this compound to fully understand its selectivity.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the findings presented, detailed methodologies for key experiments are provided below.
Cell Viability Assay (CCK-8 Assay)
-
Cell Seeding: Seed cells (e.g., HeLa, HaCaT) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the diluted compound at various concentrations. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The cell viability is calculated as a percentage of the vehicle-treated control.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
-
Protein Extraction: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., CCNA2, CDK2, p21, p-PERK, p-eIF2α, ATF4, CHOP, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To provide a clearer understanding of the processes involved, the following diagrams were generated using the DOT language.
References
confirming the anti-inflammatory effects of 6-Methoxyflavonol in an animal model
A Comparative Analysis for Researchers and Drug Development Professionals
6-Methoxyflavonol, a naturally occurring flavonoid, has garnered significant interest for its potential therapeutic properties, particularly its anti-inflammatory effects. This guide provides a comprehensive comparison of this compound with established anti-inflammatory agents in relevant animal models, supported by experimental data and detailed protocols to aid researchers in their evaluation of this promising compound.
Comparative Efficacy in Carrageenan-Induced Paw Edema
For instance, studies on certain dihydroxyflavones have shown a significant, dose-dependent reduction in paw edema, with inhibitions reaching up to 88% at a dose of 50 mg/kg[1]. Another study on dimethoxyflavones reported a maximum inhibition of 52.4% in the same model[2]. These findings suggest that flavonoids with similar structures to this compound possess potent anti-inflammatory capabilities in this acute inflammation model.
For comparison, the well-established non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933) consistently demonstrates significant inhibition of paw edema in this model, serving as a benchmark for novel anti-inflammatory compounds.
Table 1: Comparison of Anti-Inflammatory Activity in Carrageenan-Induced Rat Paw Edema
| Compound | Dose | Time Point | % Inhibition of Edema | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | |
| 7,4'-Dimethoxyflavone | Not Specified | Not Specified | 52.4% (maximum) | [2] |
| 2',4'-Dihydroxyflavone | 50 mg/kg | 4 hours | ~88% (maximum) | [1] |
| Indomethacin (Reference) | 5 mg/kg | 5 hours | Significant Inhibition | [3] |
| Diclofenac (Reference) | 6 mg/kg | 5 hours | 69.1% | [4] |
Efficacy in Lipopolysaccharide-Induced Inflammation Models
Lipopolysaccharide (LPS)-induced inflammation models are crucial for studying the systemic inflammatory response and the efficacy of anti-inflammatory agents in modulating cytokine production. This compound has demonstrated significant anti-inflammatory and antioxidant properties in LPS-stimulated microglial cells and in vivo in zebrafish and mice. It has been shown to reduce the production of key pro-inflammatory mediators including nitric oxide (NO), reactive oxygen species (ROS), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2)[5].
Mechanistically, this compound has been found to inhibit the TLR4/MyD88/p38 MAPK/NF-κB signaling pathway, a critical pathway in the inflammatory response to LPS. One in vitro study highlighted its potent inhibition of iNOS in rat mesangial cells with an impressive IC50 of 192 nM[6][7][8].
Dexamethasone (B1670325), a potent corticosteroid, is a standard reference drug in LPS-induced inflammation models, known for its profound inhibition of pro-inflammatory cytokine production. Studies have shown that dexamethasone significantly reduces serum levels of TNF-α, IL-1β, and IL-6 in LPS-challenged mice[9].
Table 2: Comparison of Effects on Pro-Inflammatory Markers in LPS-Induced Inflammation
| Compound | Model | Key Markers Inhibited | Potency (IC50) | Reference |
| This compound | LPS-stimulated Rat Mesangial Cells | iNOS | 192 nM | [6][7][8] |
| This compound | LPS-stimulated Microglia, Zebrafish, Mice | NO, ROS, iNOS, COX-2 | Not Reported | [5] |
| Dexamethasone (Reference) | LPS-challenged Mice | TNF-α, IL-1β, IL-6 | Not Applicable | [9] |
| Dexamethasone (Reference) | LPS-stimulated Macrophages | TNF-α | Not Applicable | [10] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This protocol is a standard method for evaluating acute anti-inflammatory agents.
-
Animals: Male Wistar rats (150-200g) are typically used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly divided into control, standard, and test groups.
-
Drug Administration:
-
The test compound (e.g., this compound) is administered orally or intraperitoneally at various doses.
-
The standard group receives a known anti-inflammatory drug (e.g., Indomethacin, 5-10 mg/kg).
-
The control group receives the vehicle.
-
-
Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
Lipopolysaccharide-Induced Systemic Inflammation in Mice
This model is used to assess the systemic anti-inflammatory effects of compounds.
-
Animals: Male C57BL/6 mice (8-10 weeks old) are commonly used.
-
Grouping: Animals are randomly assigned to control, LPS, and treatment groups.
-
Drug Administration:
-
The test compound (e.g., this compound) is administered, typically via oral gavage or intraperitoneal injection, at desired doses prior to LPS challenge.
-
A standard group may receive dexamethasone (e.g., 5 mg/kg).
-
The control and LPS groups receive the vehicle.
-
-
Induction of Inflammation: Mice are injected intraperitoneally with LPS (e.g., 1-5 mg/kg).
-
Sample Collection: At a specified time point after LPS injection (e.g., 2, 6, or 24 hours), blood and tissues (e.g., liver, lung, brain) are collected.
-
Analysis: Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are measured using ELISA. Tissue samples can be used for histological analysis or to measure inflammatory markers.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and experimental processes, the following diagrams are provided.
Caption: Workflow for evaluating anti-inflammatory activity in the carrageenan-induced paw edema model.
Caption: Proposed inhibitory mechanism of this compound on the LPS-induced inflammatory signaling pathway.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Anti-inflammatory effect of certain dimethoxy flavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 6-Hydroxyflavone and Derivatives Exhibit Potent Anti-Inflammatory Activity among Mono-, Di- and Polyhydroxylated Flavones in Kidney Mesangial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-Hydroxyflavone and Derivatives Exhibit Potent Anti-Inflammatory Activity among Mono-, Di- and Polyhydroxylated Flavones in Kidney Mesangial Cells | PLOS One [journals.plos.org]
- 8. 6-Hydroxyflavone and derivatives exhibit potent anti-inflammatory activity among mono-, di- and polyhydroxylated flavones in kidney mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of 6-Methoxyflavonol and its Analogs as Bitter Taste Receptor Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 6-Methoxyflavonol and its related flavanone (B1672756) analogs as antagonists of bitter taste receptors (TAS2Rs). Due to the limited specific experimental data on this compound as a bitter taste receptor blocker, this guide focuses on the extensively studied and structurally similar compound, 6-methoxyflavanone (B191839), and its derivatives. We present supporting experimental data, detailed methodologies for key experiments, and visual diagrams of relevant pathways and workflows to facilitate a deeper understanding of their potential in taste modulation and drug development.
Introduction to Bitter Taste Receptor Blockers
The perception of bitterness is mediated by a family of G-protein coupled receptors known as taste 2 receptors (TAS2Rs). The identification of compounds that can block the activation of these receptors is of significant interest for the food and pharmaceutical industries to improve the palatability of products and oral medications. Flavonoids, a class of plant secondary metabolites, have emerged as promising candidates for bitter taste modulation. While some flavonoids are agonists of TAS2Rs, others, such as certain flavanones, have been identified as antagonists.[1][2]
Comparative Analysis of 6-Methoxyflavanone and Alternative Blockers
Several studies have investigated the inhibitory properties of 6-methoxyflavanone and its derivatives against specific bitter taste receptors, primarily hTAS2R39 and hTAS2R14.[1][2][3][4] Their performance, along with other known bitter taste receptor blockers, is summarized below.
Quantitative Data Summary
The following table summarizes the inhibitory potency (IC50 values) of 6-methoxyflavanone and other notable bitter taste receptor antagonists against various TAS2Rs. Lower IC50 values indicate greater potency.
| Compound | Target Receptor(s) | Agonist Used in Assay | IC50 (µM) | Reference |
| 6-Methoxyflavanone | hTAS2R39 | Epicatechin Gallate (ECG) | >500 | [2] |
| hTAS2R14 | Epicatechin Gallate (ECG) | >500 | [2] | |
| 4′-Fluoro-6-methoxyflavanone | hTAS2R39 | Epicatechin Gallate (ECG) | 102 | [2] |
| hTAS2R39 | Denatonium Benzoate | ~100 | [2] | |
| 6,3′-Dimethoxyflavanone | hTAS2R39 | Epicatechin Gallate (ECG) | 288 | [2] |
| GIV3727 | hTAS2R31 | Acesulfame K | 6.4 ± 2.4 | |
| hTAS2R31 | Saccharin | 7.9 ± 6.1 | ||
| hTAS2R43 | Dose-dependent inhibition | |||
| hTAS2R4, hTAS2R7, hTAS2R20, hTAS2R40 | Significant inhibition | |||
| Probenecid | hTAS2R16, hTAS2R38, hTAS2R43 | Salicin | Inhibition reported | [2] |
| 6-Methylflavone | hTAS2R39 | Tenofovir Alafenamide (TAF) | 22.0 | [5] |
| hTAS2R39 | Denatonium | 13.0 | [5] |
Note: The user's original query was for this compound. While one study identified this compound as a ligand for hTAS2R39, detailed inhibitory data is available for the structurally related 6-methoxyflavanone.[6]
Experimental Methodologies
The validation of bitter taste receptor blockers typically involves cell-based functional assays that measure the inhibition of agonist-induced receptor activation. The most common method is the calcium imaging assay using HEK293 cells heterologously expressing a specific TAS2R and a promiscuous G-protein.
Calcium Imaging Assay Protocol
This protocol outlines the key steps for a fluorescence-based intracellular calcium release assay used to screen for and characterize TAS2R antagonists.
-
Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are cultured in appropriate media.
-
Cells are transiently or stably transfected with the plasmid DNA encoding the human TAS2R of interest and a chimeric G-protein (e.g., Gα16-gust44) that couples the receptor activation to the calcium signaling pathway.[5]
-
-
Cell Seeding:
-
Transfected cells are seeded into black, clear-bottom 96- or 384-well microplates and grown to confluence.[7]
-
-
Fluorescent Dye Loading:
-
The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 6) in a buffered salt solution (e.g., Hank's Balanced Salt Solution with HEPES).[7][8]
-
The incubation is typically carried out at 37°C for 1-2 hours in the dark to allow the dye to enter the cells and be cleaved into its active, calcium-binding form.[7]
-
-
Compound Addition and Signal Measurement:
-
The plate is placed in a fluorescence imaging plate reader (e.g., FLIPR).
-
A baseline fluorescence reading is taken before the addition of compounds.
-
For antagonist screening: The putative antagonist is added to the wells, followed by the addition of a known agonist for the specific TAS2R being tested.
-
For dose-response curves: Varying concentrations of the antagonist are added, followed by a fixed concentration of the agonist (typically at its EC50 or EC80 value).[2]
-
Changes in intracellular calcium concentration upon agonist addition are recorded as changes in fluorescence intensity over time.[7]
-
-
Data Analysis:
-
The response is calculated as the difference between the maximum and minimum relative fluorescence units (RFU).[9]
-
The percentage of inhibition by the antagonist is calculated relative to the response of the agonist alone.
-
IC50 values are determined by fitting the dose-response data to a sigmoidal curve.
-
Visualizing Key Processes
To better illustrate the underlying mechanisms and workflows, the following diagrams are provided in Graphviz DOT language.
Bitter Taste Receptor Signaling Pathway
This diagram illustrates the canonical signaling cascade initiated by the activation of a bitter taste receptor.
Caption: Canonical bitter taste (TAS2R) signaling pathway.
Experimental Workflow for Blocker Validation
This diagram outlines the systematic process for identifying and validating a novel bitter taste receptor blocker.
Caption: Workflow for bitter taste receptor blocker validation.
Conclusion
The available evidence strongly supports the role of 6-methoxy-substituted flavanones as effective blockers of hTAS2R39 and, to a lesser extent, hTAS2R14. Specifically, 4′-fluoro-6-methoxyflavanone demonstrates significant inhibitory potency. While direct and extensive inhibitory data for this compound is still lacking, its structural similarity to these active flavanones suggests it is a compound of interest for further investigation. The methodologies and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of these and other novel bitter taste receptor antagonists.
References
- 1. researchgate.net [researchgate.net]
- 2. 6-Methoxyflavanones as Bitter Taste Receptor Blockers for hTAS2R39 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.wur.nl [research.wur.nl]
- 4. 6-methoxyflavanones as bitter taste receptor blockers for hTAS2R39 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Bitter Taste from Oral Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Hidden One: What We Know About Bitter Taste Receptor 39 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
Comparative Transcriptomics of Flavonoid-Treated Cells: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavonoids are a diverse class of plant secondary metabolites with a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. Understanding how these compounds affect cellular processes at the molecular level is crucial for their development as therapeutic agents. Transcriptomics, particularly RNA sequencing (RNA-seq), offers a powerful approach to elucidate the genome-wide changes in gene expression induced by flavonoid treatment.
This guide provides a comparative overview of the transcriptomic effects of various flavonoids on cultured cells. Due to the limited availability of specific data on 6-Methoxyflavonol, this document leverages findings from studies on structurally related and well-researched methoxylated flavones and other common flavones. The presented data, protocols, and pathway diagrams serve as a representative framework for designing and interpreting transcriptomic studies of flavonoid compounds.
Quantitative Data Summary
The following tables summarize representative data from transcriptomic analyses of cells treated with different flavonoids. These tables are designed to provide a comparative snapshot of the magnitude of gene expression changes observed in response to treatment.
Table 1: Differentially Expressed Genes (DEGs) in Flavonoid-Treated Cancer Cells
| Flavonoid | Cell Line | Treatment Concentration & Duration | Upregulated Genes | Downregulated Genes | Reference |
| Wogonin | Gastric Cancer (SGC-7901) | 90 µM for 24 hours | 166 | 154 | [1] |
| Apigenin | Breast Cancer (MDA-MB-468) | 40 µM for 24 hours (co-treated with TNFα) | 53 (TNFα induced) | 11 (TNFα induced) | [2] |
| Luteolin | Hepatocellular Carcinoma (HuH-7) | 40 µM for 24 hours | Not specified | Not specified | [3][4] |
| Tangeretin | N/A | N/A | N/A | N/A | No specific numbers in search results |
Table 2: Key Signaling Pathways Modulated by Flavonoids
| Flavonoid | Primary Affected Pathways | Key Modulated Genes | Reference |
| Wogonin | JAK/STAT Signaling | STAT3 | [1] |
| Apigenin | NF-κB Signaling | CCL2, CXCL10, IL7R | [2] |
| Luteolin | PI3K/Akt, SRC-STAT3, NF-κB | AKT1, SRC, p53, NF-κB | [3][4][5][6] |
| Tangeretin | Nrf2-ARE Signaling | HO-1, NQO1, GCLM |
Experimental Protocols
This section outlines a generalized, detailed methodology for conducting a comparative transcriptomic study of cells treated with a flavonoid compound.
1. Cell Culture and Treatment
-
Cell Line Selection: Choose a human cell line relevant to the research question (e.g., a cancer cell line for oncology studies).
-
Culture Conditions: Maintain the selected cell line in the appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics. Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Dissolve the flavonoid (e.g., this compound) in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. Prepare working concentrations by diluting the stock solution in a complete culture medium. Ensure the final solvent concentration in all treatments (including vehicle control) is consistent and does not exceed a non-toxic level (typically <0.1%).
-
Treatment: Seed cells in 6-well plates and allow them to reach 70-80% confluency. Replace the medium with fresh medium containing the desired concentrations of the flavonoid or a vehicle control (medium with the same concentration of solvent). Incubate for a predetermined time (e.g., 24 hours).
2. RNA Extraction and Quality Control
-
RNA Isolation: After the treatment period, wash the cells with phosphate-buffered saline (PBS) and lyse them directly in the culture plate using a lysis buffer from a commercial RNA extraction kit (e.g., TRIzol reagent or a column-based kit).
-
Purification: Purify total RNA according to the manufacturer's protocol. Include a DNase treatment step to eliminate any contaminating genomic DNA.
-
Quality Control:
-
Quantification: Use a spectrophotometer (e.g., NanoDrop) to determine the RNA concentration and purity (A260/A280 ratio should be approximately 2.0).
-
Integrity: Assess the RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of >8 is recommended for RNA-sequencing.
-
3. RNA-Seq Library Preparation and Sequencing
-
Library Preparation: Prepare sequencing libraries from high-quality total RNA using a commercial library preparation kit. This process typically involves:
-
mRNA enrichment (poly-A selection) or ribosomal RNA (rRNA) depletion.
-
RNA fragmentation.
-
Reverse transcription to synthesize complementary DNA (cDNA).
-
Ligation of sequencing adapters.
-
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
4. Bioinformatic Analysis
-
Quality Control of Raw Reads: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner (e.g., STAR).
-
Quantification: Count the number of reads mapping to each gene to generate a gene expression matrix.
-
Differential Expression Analysis: Identify differentially expressed genes (DEGs) between the flavonoid-treated and vehicle control groups using statistical packages such as DESeq2 or edgeR.
-
Pathway and Functional Enrichment Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the list of DEGs to identify the biological processes and signaling pathways affected by the flavonoid treatment.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate a typical experimental workflow for comparative transcriptomics and a key signaling pathway frequently modulated by flavonoids.
Caption: Experimental workflow for comparative transcriptomics of flavonoid-treated cells.
Caption: Simplified diagram of the PI3K/Akt signaling pathway modulated by flavonoids.
References
Safety Operating Guide
Proper Disposal of 6-Methoxyflavone: A Guide for Laboratory Professionals
Note on Chemical Identity: The information provided pertains to 6-Methoxyflavone (CAS No. 26964-24-9), as "6-Methoxyflavonol" did not yield specific safety and disposal documentation. It is presumed that "6-Methoxyflavone" is the intended compound for this guidance.
This document provides essential safety and logistical information for the proper disposal of 6-Methoxyflavone, a flavonoid compound utilized in various research applications, including pharmaceutical development and neuroscience.[1] Adherence to these procedural steps is critical for ensuring laboratory safety and environmental compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to follow standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles or eyeshields, a lab coat, and chemical-resistant gloves.[2]
-
Ventilation: All handling of 6-Methoxyflavone should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[2][3]
-
Avoid Contact: Prevent direct contact with skin and eyes. 6-Methoxyflavone is known to cause skin and serious eye irritation.[4] In case of accidental contact, immediately rinse the affected area with plenty of water for at least 15 minutes.[2] If irritation persists, seek medical attention.[2]
-
Spill Management: In the event of a spill, avoid creating dust. Carefully sweep up the solid material and place it into a suitable, sealed container for disposal.[2][3]
Chemical and Physical Properties
A summary of the key physical and chemical properties of 6-Methoxyflavone is presented in the table below. This data is essential for making informed decisions regarding its safe handling and disposal.
| Property | Value |
| Molecular Formula | C₁₆H₁₂O₃ |
| Molecular Weight | 252.27 g/mol [1][2] |
| Appearance | White to almost white crystalline powder[1] |
| Melting Point | 162 - 166 °C[1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.[5] |
| Storage | Store at room temperature, protected from moisture.[1][2] |
Step-by-Step Disposal Protocol
The disposal of 6-Methoxyflavone is governed by its classification as a hazardous waste. The following steps provide a clear protocol for its proper disposal.
-
Waste Segregation:
-
Solid Waste: Collect unused 6-Methoxyflavone, as well as any contaminated materials (e.g., weighing paper, gloves, pipette tips), in a clearly labeled and sealed container.
-
Liquid Waste: If 6-Methoxyflavone has been dissolved in a solvent, the entire solution is considered hazardous waste. Do not dispose of it down the sink. Segregate halogenated and non-halogenated solvent waste into separate, compatible containers.[6]
-
-
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "6-Methoxyflavone."
-
If it is a mixed waste, list all chemical constituents and their approximate concentrations.
-
Ensure the original label of any reused container is completely defaced or removed.[6]
-
-
Storage of Waste:
-
Waste containers must have tightly fitting caps (B75204) and be kept closed at all times, except when waste is being added.[6]
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
-
Arranging for Disposal:
-
Waste is classified as hazardous and must be disposed of in accordance with local, state, and federal regulations.[2]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical through regular trash or sewer systems.
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of 6-Methoxyflavone.
References
- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.es [fishersci.es]
- 3. benchchem.com [benchchem.com]
- 4. 6-Methoxyflavone | C16H12O3 | CID 147157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Methoxyflavone | CAS:26964-24-9 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
Essential Safety and Logistical Information for Handling 6-Methoxyflavonol
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for 6-Methoxyflavonol, including a step-by-step operational plan and disposal procedures to ensure laboratory safety and regulatory compliance.
Chemical Identifier:
-
Name: this compound (also known as 6-Methoxyflavone)
-
CAS Number: 26964-24-9
-
Molecular Formula: C₁₆H₁₂O₃[1]
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Adherence to proper PPE protocols is mandatory to minimize exposure.
Summary of Hazards:
| Hazard Class | GHS Classification | Description |
| Skin Irritation | Category 2 | Causes skin irritation.[1][2][3][4] |
| Eye Irritation | Category 2 | Causes serious eye irritation.[1][2][3][4] |
| Specific target organ toxicity | Category 3 | May cause respiratory irritation.[1][2][3][4] |
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles (meeting EN 166 standard).[1][5][6] | To protect against splashes and fine dust that can cause serious eye irritation.[7] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[8] | To prevent skin contact and irritation.[1] Gloves should be inspected before use and removed carefully to avoid skin contamination.[1] |
| Body Protection | Laboratory coat and long-sleeved clothing.[1][7] | To protect the skin from accidental contact.[1] |
| Respiratory Protection | Not required under normal laboratory use with adequate ventilation.[1] In case of large spills, emergency situations, or inadequate ventilation, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[1] | To prevent inhalation of dust that may cause respiratory irritation. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for minimizing risks. The following protocol outlines the key steps from receipt to use.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any signs of damage.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]
-
The compound is moisture-sensitive, so protection from moisture is important.[1]
2. Preparation and Handling:
-
All handling of solid this compound and the preparation of its solutions should be conducted in a certified chemical fume hood to prevent the inhalation of its dust.[10]
-
Before beginning any work, ensure the work area is clean and all necessary PPE is worn as specified in the table above.
-
Use dedicated spatulas and weighing boats for handling the solid powder to avoid cross-contamination.
-
When preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
Clearly label all prepared solutions with the chemical name, concentration, solvent, and date of preparation.
3. Post-Handling:
-
After handling, wash hands and any exposed skin thoroughly with soap and water.
-
Remove and wash any contaminated clothing before reuse.[1]
Spill and Emergency Procedures
Small Spills:
-
Ensure adequate ventilation and wear appropriate PPE.
-
Sweep up the spilled solid material, avoiding dust formation, and place it into a suitable, sealed container for disposal.[1]
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. If eye irritation persists, seek medical attention.[1][4] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[1] |
| Ingestion | Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[1] |
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.[1]
Waste Segregation and Collection:
-
Solid Waste: Collect unused this compound powder, contaminated gloves, weighing paper, and other disposable materials in a dedicated, sealed, and clearly labeled hazardous waste container.[10]
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and labeled hazardous liquid waste container.[10] Do not mix with other waste streams unless compatibility has been confirmed.[10]
Disposal Procedure:
-
Dispose of all waste in accordance with local, state, and federal regulations.[1]
-
Do not release into the environment or empty into drains.[11]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed chemical waste contractor.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.es [fishersci.es]
- 2. 6-Methoxyflavone | C16H12O3 | CID 147157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 6. bvl.bund.de [bvl.bund.de]
- 7. Personal Protective Equipment : USDA ARS [ars.usda.gov]
- 8. benchchem.com [benchchem.com]
- 9. targetmol.com [targetmol.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
